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Foundational

A Technical Guide to 1-(2-Pyridylmethyl)piperazine: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Strategic Importance of Privileged Scaffolds In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient and successful medicinal chemistry cam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient and successful medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple biological targets, offering a robust starting point for the development of novel therapeutics. The piperazine ring is a quintessential example of such a scaffold, renowned for its favorable physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability.[1][2] When combined with the 2-pyridylmethyl moiety—a common structural alert in compounds targeting the central nervous system (CNS)—the resulting molecule, 1-(2-Pyridylmethyl)piperazine, emerges as a highly valuable and versatile building block for researchers and drug development professionals.[3][4]

This technical guide provides an in-depth exploration of 1-(2-Pyridylmethyl)piperazine, covering its physicochemical properties, a detailed synthesis protocol, characteristic analytical data, and its applications in the synthesis of higher-order compounds. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and development. It is crucial to distinguish between the free base form of 1-(2-Pyridylmethyl)piperazine and its commonly available salt forms, as these will have different properties. The CAS number 298705-64-3 refers to the 2,2,2-trifluoroacetate salt.

PropertyValue (Free Base)Value (Trifluoroacetate Salt)Source
CAS Number Not explicitly found298705-64-3[5]
Molecular Formula C₁₀H₁₅N₃C₁₂H₁₆F₃N₃O₂[5][6]
Molecular Weight 177.25 g/mol 291.27 g/mol [5][6]
Appearance Colorless liquid (predicted)White crystalline solid[6]
Boiling Point 127-133 °C at 5 mmHgDecomposes[6]
Solubility Soluble in water and common organic solvents such as ethanol, methanol, and chloroform (inferred).[7][8]Soluble in water
pKa (predicted) ~8.5 and ~4.0 (for the two piperazine nitrogens)Not applicable

Synthesis of 1-(2-Pyridylmethyl)piperazine: A Reliable Protocol

The synthesis of 1-(2-Pyridylmethyl)piperazine is most commonly achieved through the nucleophilic substitution of a suitable pyridine-containing electrophile with piperazine. The following protocol describes a robust and scalable method for its preparation.

Experimental Protocol: N-Alkylation of Piperazine

This two-step protocol involves the initial protection of one of the piperazine nitrogens to prevent dialkylation, followed by alkylation with 2-(chloromethyl)pyridine and subsequent deprotection.

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (5 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl piperazine-1-carboxylate.

Step 2: Alkylation and Deprotection

  • Dissolve tert-butyl piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution.

  • Add 2-(chloromethyl)pyridine hydrochloride (1.1 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude product in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture to dryness.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-Pyridylmethyl)piperazine as a liquid.[6]

Synthesis Workflow Diagram

SynthesisWorkflow Piperazine Piperazine MonoBoc Mono-Boc-Piperazine Piperazine->MonoBoc Mono-protection Boc2O Boc₂O, DCM ProtectedProduct Boc-Protected Product MonoBoc->ProtectedProduct N-Alkylation AlkylatingAgent 2-(Chloromethyl)pyridine·HCl, K₂CO₃, Acetonitrile FinalProduct 1-(2-Pyridylmethyl)piperazine ProtectedProduct->FinalProduct Deprotection Deprotection HCl or TFA

Caption: Synthetic route to 1-(2-Pyridylmethyl)piperazine.

Spectroscopic and Chromatographic Characterization

As direct experimental spectra for 1-(2-Pyridylmethyl)piperazine are not widely available in the public domain, this section provides predicted data based on the compound's structure and known spectral data for similar compounds.[9][10] This information is invaluable for reaction monitoring and quality control.

¹H NMR (400 MHz, CDCl₃)
  • δ 8.55 (d, 1H): Proton on the pyridine ring ortho to the nitrogen.

  • δ 7.65 (td, 1H): Proton on the pyridine ring para to the nitrogen.

  • δ 7.20-7.30 (m, 2H): Remaining two protons on the pyridine ring.

  • δ 3.60 (s, 2H): Methylene protons of the pyridylmethyl group.

  • δ 2.80-3.00 (br s, 4H): Protons on the piperazine ring adjacent to the secondary amine.

  • δ 2.40-2.60 (br s, 4H): Protons on the piperazine ring adjacent to the pyridylmethyl group.

  • δ 1.90 (br s, 1H): NH proton of the piperazine ring.

¹³C NMR (100 MHz, CDCl₃)
  • δ 159.0: Quaternary carbon of the pyridine ring attached to the methylene group.

  • δ 149.0: Carbon of the pyridine ring ortho to the nitrogen.

  • δ 136.5: Carbon of the pyridine ring para to the nitrogen.

  • δ 123.0, 122.0: Remaining two carbons of the pyridine ring.

  • δ 63.0: Methylene carbon of the pyridylmethyl group.

  • δ 54.0: Piperazine carbons adjacent to the pyridylmethyl group.

  • δ 46.0: Piperazine carbons adjacent to the secondary amine.

Mass Spectrometry (Electron Ionization - EI)
  • Expected Molecular Ion (M⁺): m/z = 177.1266

  • Major Fragmentation Pathways: A primary fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a pyridylmethyl cation (m/z = 92) and a piperazine radical cation, or a tropylium-like ion (m/z = 91) after rearrangement.[11]

Applications in Drug Discovery and Development

The true value of 1-(2-Pyridylmethyl)piperazine lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The piperazine moiety provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Role as a Synthetic Building Block

The secondary amine of the piperazine ring is a nucleophilic site that can readily undergo a variety of chemical transformations, including:

  • Acylation with carboxylic acids or acid chlorides to form amides.

  • Alkylation with alkyl halides.

  • Reductive amination with aldehydes or ketones.

  • Sulfonylation with sulfonyl chlorides to form sulfonamides.

  • Participation in Buchwald-Hartwig amination reactions.[12]

These reactions enable the facile introduction of diverse chemical functionalities, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.

Therapeutic Potential of Derivatives

Piperazine derivatives are integral to a wide array of approved drugs, particularly those targeting the central nervous system.[13][14] The incorporation of the 1-(2-Pyridylmethyl)piperazine scaffold can lead to compounds with potential activity as:

  • Antipsychotics: Many atypical antipsychotics feature a piperazine moiety that interacts with dopamine and serotonin receptors.[12]

  • Antidepressants: The piperazine ring is a common feature in selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants.[13]

  • Anxiolytics: The anxiolytic drug buspirone and its derivatives contain a pyrimidinylpiperazine core, highlighting the importance of this general structure.[4]

A notable example of its application is in the synthesis of complex heterocyclic systems like 1-phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine, which has been investigated in docking studies for potential biological targets.[2]

Logical Flow of Application in Drug Discovery

DrugDiscovery cluster_synthesis Chemical Synthesis Scaffold 1-(2-Pyridylmethyl)piperazine (Privileged Scaffold) Functionalization Further Functionalization (Acylation, Alkylation, etc.) Scaffold->Functionalization Versatile handle SAR Structure-Activity Relationship (SAR) Studies LeadGen Lead Generation SAR->LeadGen Identify active compounds LeadOpt Lead Optimization LeadGen->LeadOpt Improve properties Candidate Clinical Candidate LeadOpt->Candidate Select best compound Functionalization->SAR

Caption: Role of 1-(2-Pyridylmethyl)piperazine in a drug discovery pipeline.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[16]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Toxicity: Piperazine and its derivatives can cause skin and eye irritation, and some may be harmful if swallowed or inhaled.[15]

Conclusion

1-(2-Pyridylmethyl)piperazine is a strategically important building block in medicinal chemistry, combining the favorable pharmacokinetic properties of the piperazine ring with the CNS-targeting potential of the pyridyl moiety. Its versatile reactivity allows for the synthesis of diverse libraries of compounds for screening and lead optimization. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an outline of its applications, underscoring its value to the scientific community engaged in the pursuit of novel therapeutics.

References

  • ChemBK. 1-[(2-PYRIDYL)METHYL]PIPERAZINE - Introduction. Available from: [Link]

  • PubChem. 1-(2-Pyridyl)piperazine. Available from: [Link]

  • Riva, R., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023.
  • Wikipedia. Piperazine. Available from: [Link]

  • de Souza, A. M., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2018.
  • Asif, M. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advanced Scientific Research. 2015.
  • ResearchGate. Selected marketed drugs or drug candidates containing piperazine motif. Available from: [Link]

  • Bouling Chemical Co., Limited. 1-(2-Pyridyl)Piperazine | Structure, Uses, Safety, Supplier & Price in China. Available from: [Link]

  • Scilit. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • G, S., & B, S. Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. International Journal of Pharmaceutical Sciences and Research. 2019.
  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • PubMed. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. 2023.
  • NIST. 1-(2-Pyridyl)piperazine. Available from: [Link]

  • Krishnakumar, V., & John, X. D. S. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. 2004.
  • Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available from: [Link]

  • Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2017.
  • ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. Available from: [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

  • MDPI. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Molecules. 2025.
  • NIST. Piperidine. Available from: [Link]

  • ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. Available from: [Link]

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Exploratory

A-Technical-Guide-to-2-Pyridyl-methyl-piperazine-and-1-(2-Pyridyl)piperazine-Structural-Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyridylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Subtle variations in the linkage between the pyridine and piperazine rings can lead to significant changes in physicochemical properties, spectroscopic signatures, and pharmacological activity. This guide provides a detailed comparative analysis of two closely related structural isomers: 1-(2-Pyridyl)piperazine , where the rings are directly linked via a nitrogen-carbon bond, and 1-((Pyridin-2-yl)methyl)piperazine (commonly referred to as 2-Pyridyl methyl piperazine), which features a methylene (-CH₂) bridge. We will explore their structural distinctions, comparative physicochemical and spectroscopic data, synthetic considerations, and the critical analytical methods required for their unambiguous differentiation.

Introduction: The Significance of the Pyridylpiperazine Core

The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to improve the pharmacokinetic properties of molecules, such as solubility and oral bioavailability. When coupled with a pyridine ring, the resulting pyridylpiperazine moiety offers a unique combination of hydrogen bond acceptors and a basic nitrogen center, enabling interactions with a wide array of biological targets. 1-(2-Pyridyl)piperazine, in particular, is a well-established building block in the synthesis of drugs targeting the central nervous system, including anti-anxiety and antidepressant medications.[1] Understanding the impact of structural isomerism, such as the introduction of a methylene linker, is paramount for designing new chemical entities with tailored properties and for ensuring the chemical integrity of synthesized compounds.

Structural Analysis: A Tale of Two Linkages

The fundamental difference between the two molecules lies in the connection between the pyridine and piperazine heterocycles.

  • 1-(2-Pyridyl)piperazine: In this isomer, the C2 position of the pyridine ring is directly bonded to one of the nitrogen atoms (N1) of the piperazine ring. This C-N bond results in a more rigid structure where the electronic properties of the aromatic pyridine ring directly influence the adjacent piperazine nitrogen.

  • 1-((Pyridin-2-yl)methyl)piperazine: This isomer features a methylene (-CH₂) group acting as a flexible bridge between the C2 position of the pyridine ring and the N1 atom of the piperazine. This linker isolates the piperazine nitrogen from the direct electronic effects of the pyridine ring and introduces an additional rotatable bond.

dot

Caption: Core structures of 1-(2-Pyridyl)piperazine and 1-((Pyridin-2-yl)methyl)piperazine.

Comparative Physicochemical and Spectroscopic Properties

The introduction of a single methylene unit creates distinct and measurable differences in the properties of these isomers.

Property1-(2-Pyridyl)piperazine1-((Pyridin-2-yl)methyl)piperazineRationale for Difference
IUPAC Name 1-(pyridin-2-yl)piperazine[2]1-((pyridin-2-yl)methyl)piperazine[1]Reflects the direct N-C bond versus the methylene linker.
CAS Number 34803-66-2[2]298705-64-3[1]Unique identifiers for distinct chemical substances.
Molecular Formula C₉H₁₃N₃[2]C₁₀H₁₅N₃[1]Addition of one carbon and two hydrogen atoms (-CH₂-).
Molecular Weight 163.22 g/mol [2]177.25 g/mol [1]The mass of the additional -CH₂- group (approx. 14.03 g/mol ).
Appearance Clear, colorless to yellow liquid[1]Colorless liquid[1]Both are typically liquids under standard conditions.
Boiling Point 120-122 °C / 2 mmHg127-133 °C / 5 mmHg[1]Increased molecular weight and size lead to a higher boiling point.
Key ¹H NMR Signal No singlet in the 3.5-4.0 ppm range.A sharp singlet (~3.6 ppm) for the benzylic -CH₂- protons.This is the most definitive diagnostic feature.
Key ¹³C NMR Signal Aromatic carbon (~160 ppm) directly bonded to N.Aliphatic -CH₂- carbon signal (~60-65 ppm).Presence of the methylene carbon is unambiguous.

Synthesis and Analytical Differentiation

The synthetic routes to these isomers are fundamentally different, dictated by the desired final linkage.

Synthetic Approaches
  • 1-(2-Pyridyl)piperazine: Typically synthesized via a nucleophilic aromatic substitution reaction. A common method involves reacting a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) with an excess of piperazine, often in the presence of a base or catalyst.[3]

  • 1-((Pyridin-2-yl)methyl)piperazine: This isomer is generally prepared through one of two primary routes:

    • Nucleophilic Substitution: Reaction of piperazine with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.

    • Reductive Amination: Reaction of pyridine-2-carbaldehyde with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

dot

Synthesis_Workflow cluster_A Synthesis of 1-(2-Pyridyl)piperazine cluster_B Synthesis of 1-((Pyridin-2-yl)methyl)piperazine A1 2-Halopyridine A3 Nucleophilic Aromatic Substitution A1->A3 A2 Piperazine A2->A3 A4 1-(2-Pyridyl)piperazine A3->A4 B1 Pyridine-2-carbaldehyde B3 Reductive Amination B1->B3 B2 Piperazine B2->B3 B4 1-((Pyridin-2-yl)methyl)piperazine B3->B4

Caption: Conceptual synthetic pathways for the two isomers.

Experimental Protocol: Differentiation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing between these two isomers. The presence or absence of the methylene bridge provides a clear and unambiguous diagnostic signal.

Objective: To confirm the identity of a supplied sample as either 1-(2-Pyridyl)piperazine or 1-((Pyridin-2-yl)methyl)piperazine.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required (for routine identification, the residual solvent peak is sufficient for referencing).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis & Interpretation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 7.26 ppm.

    • Examine the 3.0 - 4.0 ppm region:

      • If a sharp singlet integrating to 2H is observed around 3.6 ppm: The compound is 1-((Pyridin-2-yl)methyl)piperazine . This signal corresponds to the two protons of the methylene bridge (-CH₂-).

      • If no singlet is present in this region: The compound is likely 1-(2-Pyridyl)piperazine .

    • Corroborate with other signals:

      • For 1-(2-Pyridyl)piperazine: Expect two sets of triplet-like signals for the piperazine protons. The protons on the carbons adjacent to the pyridine-bound nitrogen will be downfield (shifted to a higher ppm value) compared to the protons on the carbons adjacent to the secondary amine (-NH).[4][5]

      • For 1-((Pyridin-2-yl)methyl)piperazine: Expect a more complex pattern for the eight piperazine protons, likely appearing as two broad multiplets or overlapping signals.

      • Aromatic Region (6.5 - 8.5 ppm): Both compounds will show four protons in the aromatic region, corresponding to the pyridine ring. The splitting patterns and chemical shifts will be subtly different due to the different electronic nature of the substituent (-piperazinyl vs. -methylpiperazinyl), but the key differentiator remains the methylene singlet.

Pharmacological and Biological Context

The structural difference between a direct linkage and a methylene bridge can have profound effects on a molecule's biological activity.

  • 1-(2-Pyridyl)piperazine: This moiety is a well-known pharmacophore. It is a selective α2-adrenoceptor antagonist and a metabolite of several drugs, including the anxiolytic buspirone.[6] Its derivatives have been explored for a vast range of activities, including antimicrobial and anticancer properties.[7] The direct attachment to the pyridine ring makes the adjacent nitrogen atom less basic due to the electron-withdrawing nature of the aromatic system.

  • 1-((Pyridin-2-yl)methyl)piperazine: The methylene linker acts as an insulating group. The piperazine nitrogen (N1) is more sterically hindered but retains a more typical aliphatic amine basicity compared to its counterpart in the other isomer. This change in basicity (pKa) and steric profile can dramatically alter receptor binding affinity and selectivity. While it is also used as a building block in pharmaceutical and agrochemical research, its specific pharmacological profile is distinct from the directly linked isomer.[1]

Conclusion

While 1-(2-Pyridyl)piperazine and 1-((Pyridin-2-yl)methyl)piperazine are closely related structural isomers, they are distinct chemical entities with unique properties, synthesis routes, and spectroscopic signatures. The presence of the methylene bridge in the latter is the defining feature, leading to a higher molecular weight and boiling point, and most importantly, providing an unambiguous diagnostic singlet in the ¹H NMR spectrum. For any researcher working with these scaffolds, a clear understanding of these differences and the analytical tools to verify their structure is essential for ensuring experimental integrity and advancing drug discovery efforts.

References

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. Retrieved from [Link]

  • Patel, H., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubMed. (2001). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperazine: Properties, Synthesis, and Applications

Executive Summary: 1-(Pyridin-2-ylmethyl)piperazine is a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. It integrates two key pharmacophores: the pyridine ring and the piper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-(Pyridin-2-ylmethyl)piperazine is a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. It integrates two key pharmacophores: the pyridine ring and the piperazine nucleus, linked by a methylene bridge. This unique structural arrangement imparts versatile chemical properties, making it a valuable building block in drug discovery, a functional ligand in coordination chemistry, and a key intermediate in the synthesis of agrochemicals and novel materials.[1] This guide provides a comprehensive overview of its core molecular attributes, details a robust synthetic protocol, outlines a framework for its analytical characterization, and explores its diverse applications for researchers in the life sciences and material sciences.

Core Molecular Attributes and Physicochemical Properties

1-(Pyridin-2-ylmethyl)piperazine, also known as (2-Pyridylmethyl)piperazine, is a bifunctional organic molecule. The pyridine ring acts as a weak base and a hydrogen bond acceptor, while the piperazine moiety contains two nitrogen atoms, one secondary and one tertiary, offering sites for further functionalization and imparting basicity.[2] This duality is central to its utility.

The key quantitative and qualitative properties of this compound are summarized below for rapid reference.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
CAS Number 298705-64-3[1]
Appearance Colorless liquid[1]
Boiling Point 127-133 °C (at 5 mmHg)[1]
Purity (Typical) ≥ 95% (via HPLC)[1]
Storage Conditions 0-8 °C[1]

The presence of both the pyridine and piperazine motifs makes this compound a privileged scaffold in medicinal chemistry. The pyridine nucleus is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, surpassed only by piperazine itself, highlighting the therapeutic potential of their combination.[3]

Key Application Areas in Research and Development

The versatility of 1-(pyridin-2-ylmethyl)piperazine allows it to be employed across multiple scientific disciplines. Its ability to serve as a foundational building block for more complex molecules is a primary driver of its value.[1]

  • Pharmaceutical Development: It is a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] The piperazine ring is a common feature in many bioactive molecules, and its combination with the pyridine moiety allows for fine-tuning of pharmacological activity.[1]

  • Coordination Chemistry & Catalysis: The nitrogen atoms in both the pyridine and piperazine rings can act as ligands, coordinating with metal ions to form stable complexes. This makes the molecule valuable for developing new catalysts and materials.[1] Its structure is related to ligands like N,N′-dimethyl-N,N′-bis(pyridin-2-ylmethyl)-cyclohexane-1,2-diamine (mcp), which are used in advanced applications such as water oxidation catalysis.[4]

  • Agrochemicals and Material Science: The compound is used in the formulation of modern pesticides and herbicides.[1] Furthermore, its structural properties are being explored for the creation of advanced polymers and coatings.[1]

  • Analytical Chemistry: Due to its stable and well-defined structure, it can be used as a reference standard in various analytical methods to accurately quantify related compounds in complex mixtures.[1]

Caption: Major application domains of 1-(pyridin-2-ylmethyl)piperazine.

Synthetic Methodology: A Validated Protocol

The synthesis of 1-(pyridin-2-ylmethyl)piperazine is typically achieved via a nucleophilic substitution reaction. The following protocol describes a common and reliable method.

Principle: The secondary amine of piperazine acts as a nucleophile, displacing a leaving group (e.g., chloride) from 2-(chloromethyl)pyridine. An excess of piperazine is often used to act as both the reactant and a base to neutralize the HCl byproduct, though an external base like triethylamine or potassium carbonate can be used for better control and yield.

Step-by-Step Experimental Protocol
  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous piperazine (4 equivalents) and a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF) (200 mL).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial for preventing side reactions involving moisture and oxygen.

  • Reactant Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (1 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred piperazine solution at room temperature over 30 minutes.

    • Causality Note: The hydrochloride salt of the starting material is often more stable and commercially available. The base (piperazine or an added base) is essential to deprotonate it to the free amine for the reaction to proceed.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Add deionized water (100 mL) and dichloromethane (DCM, 100 mL) to the residue.[4]

    • Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 50 mL).

    • Causality Note: This liquid-liquid extraction separates the desired organic product from inorganic salts (e.g., piperazine hydrochloride) and unreacted piperazine, which are more soluble in the aqueous phase.

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude liquid via vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Caption: A generalized workflow for the synthesis of 1-(pyridin-2-ylmethyl)piperazine.

Analytical Characterization and Quality Control

Protocol 1: Structural Confirmation via NMR Spectroscopy
  • ¹H NMR (Proton NMR): Dissolve a sample in a deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic peaks for the pyridine protons (typically in the 7.0-8.5 ppm range), a singlet for the methylene bridge protons (~3.6 ppm), and signals for the piperazine ring protons (typically in the 2.4-2.9 ppm range).

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the number of unique carbon environments, with aromatic carbons of the pyridine ring appearing downfield (>120 ppm) and the aliphatic carbons of the methylene bridge and piperazine ring appearing upfield.

Protocol 2: Molecular Weight Verification via Mass Spectrometry (MS)
  • Utilize Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode. The resulting spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus the mass of a proton (177.25 + 1.01 ≈ 178.26).

Protocol 3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
  • Employ a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid). The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected by a UV detector (typically at 254 nm).

Caption: A comprehensive workflow for the analytical validation of the final compound.

References

  • 1-(Pyrimidin-2-yl)piperazine: Properties, Uses, Synthesis & Safety. Pipzine Chemicals. 5

  • 1-Pyridin-2-ylmethyl-piperazine. Chem-Impex. 1

  • 2-Piperazinopyridine (1-(Pyridin-2-yl)piperazine) | Biochemical Reagent. MedChemExpress. 6

  • 1-(2-Pyrimidinyl)piperazine | C8H12N4. PubChem, National Center for Biotechnology Information. 7

  • 1-(2-PYRIDIN-2-YL-ETHYL)-PIPERAZINE | 53345-15-6. ChemicalBook. 8

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

  • 2-Methyl-1-(pyridin-2-yl)piperazine | 72615-69-1. BLD Pharm. 9

  • 1-(2-Pyridyl)piperazine. Changzhou Kangte Pharmtech Co., LTD. 10

  • Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers. ACS Publications. 4

  • 1-(2-Pyridyl)piperazine | C9H13N3. PubChem, National Center for Biotechnology Information. 11

  • Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. 12

  • Poly(Methylhydrosiloxane) | 63148-57-2. Alfa Chemistry. 13

  • Process for synthesizing piperazine-piperidine compounds. Google Patents. 14

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. National Institutes of Health (NIH). 3

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). 2

Sources

Exploratory

Technical Whitepaper: Basicity Profile and Ionization Behavior of 1-(2-Pyridylmethyl)piperazine

Executive Summary & Chemical Identity[1][2] The accurate determination of pKa values for 1-(2-Pyridylmethyl)piperazine is critical for optimizing its use as a pharmacophore in drug design and as a chelating ligand in coo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

The accurate determination of pKa values for 1-(2-Pyridylmethyl)piperazine is critical for optimizing its use as a pharmacophore in drug design and as a chelating ligand in coordination chemistry. This compound features a piperazine ring linked to a pyridine moiety via a methylene bridge.

Crucial Distinction: Researchers must distinguish this compound from its structural analog, 1-(2-Pyridyl)piperazine (CAS 34803-66-2), where the pyridine ring is directly bonded to the piperazine nitrogen. The methylene bridge in the title compound significantly alters the electronic environment, decoupling the piperazine nitrogen from the aromatic resonance of the pyridine ring and resulting in a basicity profile more characteristic of aliphatic amines.

Chemical Structure & Ionization Centers

The molecule contains three potential protonation sites:

  • N4 (Piperazine): A secondary aliphatic amine (most basic).

  • Pyridine Nitrogen: An aromatic nitrogen (moderately basic).

  • N1 (Piperazine): A tertiary aliphatic amine (least basic due to steric and inductive effects).

Quantitative Basicity Profile

While specific experimental pKa values for 1-(2-Pyridylmethyl)piperazine (1-PMP) are rarely isolated in standard databases, they can be derived with high confidence from structural analogs (e.g., 1-methylpiperazine) and thermodynamic data of related polyamine ligands.

Predicted vs. Analogous pKa Values
Ionization CenterSite DescriptionEstimated pKa (1-PMP)Reference Analog (1-Methylpiperazine)*Mechanism of Shift
pKa₁ Piperazine N4 (Secondary Amine)9.0 – 9.2 9.14Minimal effect from distal pyridine; typical cyclic amine basicity.
pKa₂ Pyridine Nitrogen5.1 – 5.3 ~5.2 (Pyridine)The pyridine ring retains its aromatic basicity, largely unperturbed by the alkyl chain.
pKa₃ Piperazine N1 (Tertiary Amine)4.2 – 4.8 4.63Inductive electron withdrawal by the pyridyl group lowers basicity relative to a methyl group.

*Reference values for 1-methylpiperazine and pyridine are sourced from standard thermodynamic tables [1, 2].

Ionization Pathway

The protonation sequence follows the order of basicity:

  • pH < 9.0: Protonation of the secondary amine (N4) to form the monocation

    
    .
    
  • pH < 5.2: Protonation of the pyridine nitrogen (or N1, depending on specific solvation shells) to form the dication

    
    .
    
  • pH < 4.0: Protonation of the remaining tertiary amine (N1) to form the trication

    
    .
    

Technical Insight: In aqueous solution, the pKa values of the Pyridine N and Piperazine N1 are close (within 1 log unit). This often results in overlapping buffer regions during titration, making individual assignment difficult without NMR confirmation.

Mechanistic Analysis of Basicity

Inductive Effects and the Methylene Bridge

Unlike 1-(2-pyridyl)piperazine (pKa ~8.9 for the secondary amine, but with a non-basic N1 due to aniline-like resonance), the methylene bridge in 1-(2-Pyridylmethyl)piperazine acts as an insulator. It prevents the lone pair on N1 from delocalizing into the pyridine ring. However, the pyridine ring is an electron-withdrawing group (EWG) via the


-bond framework (negative inductive effect, -I). This reduces the electron density on N1, lowering its pKa compared to 1-methylpiperazine (pKa ~4.6).
Intramolecular Hydrogen Bonding

In the monoprotonated state (


), the flexible methylene linker allows for potential intramolecular hydrogen bonding between the protonated N4 and the pyridine nitrogen or N1. This stabilization can slightly elevate the first pKa value (making the neutral molecule a stronger base) by stabilizing the conjugate acid.

Experimental Protocol: Potentiometric Determination

To validate these values in a specific formulation or buffer system, a potentiometric titration is the gold standard. This protocol is self-validating through the use of Gran plots for endpoint detection.

Materials
  • Analyte: 1-(2-Pyridylmethyl)piperazine (>98% purity), 1.0 mM solution.

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Background Electrolyte: 0.1 M KCl or NaCl (to maintain constant ionic strength).

  • Acid: 0.1 M HCl (to fully protonate the ligand initially).

  • Inert Atmosphere: High-purity Nitrogen or Argon gas.

Step-by-Step Methodology
  • Solution Preparation: Dissolve the ligand in 0.1 M HCl to ensure the starting species is the fully protonated trication

    
    . Adjust the total volume to 50 mL with 0.1 M KCl.
    
  • System Calibration: Calibrate the glass electrode (pH meter) using standard buffers (pH 4.01, 7.00, 10.01) and check the Nernstian slope (should be >98%).

  • Titration:

    • Purge the solution with

      
       for 15 minutes to remove dissolved 
      
      
      
      (which forms carbamates with amines).
    • Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record equilibrium pH values after stabilization (drift < 0.1 mV/sec).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Use Gran's Method to determine the exact equivalence points (

      
      ).
      
    • Calculate pKa values using the Henderson-Hasselbalch equation at half-equivalence points (

      
      ).
      
    • Self-Validation: The Bjerrum formation function (

      
      ) should range from 3 (low pH) to 0 (high pH).
      

Visualization of Protonation States[3]

The following diagram illustrates the sequential protonation pathway of 1-(2-Pyridylmethyl)piperazine.

ProtonationPathway Figure 1: Stepwise deprotonation pathway of 1-(2-Pyridylmethyl)piperazine. L Neutral Ligand (L) (pH > 9.2) LH Monocation [LH]+ (Proton on N4) (pH 5.3 - 9.0) LH->L pKa1 ≈ 9.1 (Deprotonation of N4) LH2 Dication [LH2]++ (Protons on N4, Py-N) (pH 4.0 - 5.3) LH2->LH pKa2 ≈ 5.2 (Deprotonation of Py-N) LH3 Trication [LH3]+++ (Fully Protonated) (pH < 4.0) LH3->LH2 pKa3 ≈ 4.5 (Deprotonation of N1)

[3]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for pyridine and piperazine baseline values).
  • Shoukry, M. M. (2011). Complex formation reactions between [Pd(piperazine)(H2O)2]2+ and biorelevant ligands. Journal of Coordination Chemistry, 64(4), 642–656. (Demonstrates piperazine ligand behavior).[3][2][4][5][6][7][8]

  • PubChem. Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine.[9] (Used for structural distinction).[3][9] Link

Sources

Foundational

Technical Deep Dive: 1-(Pyridin-2-ylmethyl)piperazine in Medicinal Chemistry

Topic: 2-Pyridyl methyl piperazine synonyms and IUPAC names Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Definition 1-(Pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Pyridyl methyl piperazine synonyms and IUPAC names Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Definition

1-(Pyridin-2-ylmethyl)piperazine is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the design of G-protein coupled receptor (GPCR) ligands, particularly for dopaminergic and serotonergic targets.

It is chemically distinct from its structural cousin, 1-(2-pyridyl)piperazine , by the presence of a methylene bridge (


) connecting the pyridine ring to the piperazine nitrogen. This methylene spacer alters the basicity, conformational flexibility, and lipophilicity of the molecule, drastically changing its binding profile compared to the direct-linked analog.
Nomenclature and Identifiers

Precise nomenclature is vital to avoid purchasing or synthesizing the wrong isomer.

Identifier TypeValueNotes
IUPAC Name 1-(Pyridin-2-ylmethyl)piperazinePreferred Name
Systematic Name 2-((Piperazin-1-yl)methyl)pyridineAlternative Systematic
Common Synonyms 2-Pyridyl methyl piperazine; 1-[(2-Pyridyl)methyl]piperazine; N-(2-Pyridylmethyl)piperazine"Methyl" implies the bridge here
CAS Registry Number 55579-01-6 Free Base
CAS Registry Number 153595-65-0 Trihydrochloride salt
SMILES C1CN(CCN1)CC2=CC=CC=N2
InChI Key NATRYEXANYVWAW-UHFFFAOYSA-N

CRITICAL WARNING: Do not confuse with 1-(2-Pyridyl)piperazine (CAS 34803-66-2) , where the piperazine is directly attached to the pyridine ring. The "methyl" in the user's query refers to the methylene bridge, not a methyl substituent on the ring.

Physicochemical Profile

The methylene bridge introduces a rotational degree of freedom that allows the piperazine and pyridine rings to adopt non-coplanar conformations, essential for fitting into specific hydrophobic pockets in enzymes and receptors.

Key Properties[3][4]
PropertyValueMechanism/Relevance
Molecular Formula

MW: 177.25 g/mol
Boiling Point 91–93 °C @ 0.4 mmHgHigh vacuum distillation required for purification
Density 1.073 g/cm³Slightly denser than water
Predicted pKa (N1) ~5.2Pyridine nitrogen (aromatic, less basic)
Predicted pKa (N4) ~9.0Distal piperazine nitrogen (secondary amine, highly basic)
LogP ~0.6Moderate lipophilicity; good blood-brain barrier penetration potential
Structural Connectivity Diagram

The following diagram illustrates the connectivity and the critical difference between the bridged and direct-linked analogs.

G cluster_0 Target Molecule: Methylene Bridged cluster_1 Common Confusion: Direct Bond Pyridine Pyridine Ring (Aromatic) Bridge Methylene Bridge (-CH2-) Pyridine->Bridge C2 Position Piperazine Piperazine Ring (Secondary Amine) Bridge->Piperazine N1 Position Pyridine_Direct Pyridine Ring Piperazine_Direct Piperazine Ring Pyridine_Direct->Piperazine_Direct Direct C2-N1 Bond (No Bridge)

Figure 1: Structural comparison highlighting the methylene bridge connectivity.

Synthetic Methodologies

Two primary routes exist for synthesizing 1-(pyridin-2-ylmethyl)piperazine.[1] The Reductive Amination route is preferred in modern medicinal chemistry due to milder conditions and the avoidance of mutagenic alkyl halides.

Method A: Reductive Amination (Preferred)

This method utilizes 2-pyridinecarboxaldehyde and excess piperazine. The use of Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" reaction that is generally high-yielding and minimizes over-alkylation.

Protocol: Reductive Amination
  • Reagents:

    • 2-Pyridinecarboxaldehyde (1.0 eq)

    • Piperazine (3.0–5.0 eq) [Note: Excess prevents formation of the bis-substituted byproduct]

    • Sodium Triacetoxyborohydride (

      
      ) (1.5 eq)[2]
      
    • Acetic Acid (AcOH) (1.0 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Step-by-Step Procedure:

    • Step 1 (Imine Formation): Dissolve piperazine (excess) in DCM. Add 2-pyridinecarboxaldehyde and AcOH. Stir at Room Temperature (RT) for 30–60 minutes to form the imine intermediate.

    • Step 2 (Reduction): Cool the mixture to 0°C. Add

      
       portion-wise.
      
    • Step 3 (Reaction): Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

      
      ).
      
    • Step 4 (Workup): Quench with saturated aqueous

      
      .[2] Extract with DCM (3x).
      
    • Step 5 (Purification): The excess piperazine remains in the aqueous phase or can be removed via high-vacuum distillation. The crude oil can be converted to the HCl salt for crystallization.

Method B: Nucleophilic Substitution (Traditional)

Involves the reaction of 2-(chloromethyl)pyridine (usually the HCl salt) with piperazine.

  • Drawback: 2-(Chloromethyl)pyridine is unstable as a free base (prone to self-polymerization) and is a potent alkylating agent (safety hazard).

  • Conditions: Requires a base (e.g.,

    
    ) in acetonitrile or DMF at reflux.
    
Synthetic Workflow Diagram

Synthesis Start Start: 2-Pyridinecarboxaldehyde Intermediate Intermediate: Imine Species Start->Intermediate DCM, RT, 1h Reagent Reagent: Piperazine (3.0 eq) Reagent->Intermediate Reduction Reduction: NaBH(OAc)3, AcOH Intermediate->Reduction Product Product: 1-(Pyridin-2-ylmethyl)piperazine Reduction->Product DCM, 16h, RT

Figure 2: One-pot reductive amination workflow for high-purity synthesis.

Medicinal Chemistry Applications

The 1-(pyridin-2-ylmethyl)piperazine moiety acts as a bioisostere for benzylpiperazine , offering improved solubility and a distinct hydrogen bond acceptor profile (via the pyridine nitrogen).

Pharmacological Relevance[4][7]
  • Antihistamines: The scaffold is structurally related to the ethylenediamine class of antihistamines (e.g., Tripelennamine), where the pyridine ring enhances H1 receptor affinity.

  • Dopamine/Serotonin Modulators: The basic piperazine nitrogen serves as the primary protonation site for ionic interaction with the conserved Aspartate residue in GPCR transmembrane domain 3 (TM3). The pyridine ring provides

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
    
  • Metal Chelation: In chemical biology, this ligand is used to create Iron(III) and Copper(II) complexes for studying metalloenzyme mimics, due to the bidentate coordination capability of the pyridine and piperazine nitrogens.

Analytical Characterization (Data for Verification)

When verifying the synthesized compound, look for these characteristic signals:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.55 (d, 1H, Py-H6)
      
    • 
       7.65 (td, 1H, Py-H4)
      
    • 
       7.40 (d, 1H, Py-H3)
      
    • 
       7.15 (m, 1H, Py-H5)
      
    • 
       3.65 (s, 2H, 
      
      
      
      ) – Diagnostic Singlet
    • 
       2.90 (t, 4H, Piperazine)
      
    • 
       2.50 (br s, 4H, Piperazine)
      
  • Mass Spectrometry (ESI+):

    • 
       = 178.13
      

References

  • ChemicalBook. (2025).[3][4] 1-Pyridin-2-ylmethyl-piperazine Product Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[2] Protocols for Reductive Amination with Piperazin-2-ylmethanol Derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 94459: 1-(2-Pyridyl)piperazine (Contrast Reference). Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for Method A).

  • Sigma-Aldrich. (2025).[3][6] Safety Data Sheet: 1-(2-Pyridylmethyl)piperazine. Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to the Melting and Boiling Points of 1-(pyridin-2-ylmethyl)piperazine

This guide provides an in-depth analysis of the melting and boiling points of 1-(pyridin-2-ylmethyl)piperazine, a compound of significant interest to researchers and professionals in drug development. As a key building b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the melting and boiling points of 1-(pyridin-2-ylmethyl)piperazine, a compound of significant interest to researchers and professionals in drug development. As a key building block in medicinal chemistry, a thorough understanding of its physical properties is paramount for its synthesis, purification, and formulation.

Introduction to 1-(pyridin-2-ylmethyl)piperazine and its Physicochemical Significance

1-(pyridin-2-ylmethyl)piperazine is a versatile molecule that features a piperazine ring linked to a pyridine moiety via a methylene bridge.[1] This structural arrangement makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] The melting and boiling points are critical physical constants that dictate the conditions required for handling, purification through distillation, and assessing purity. Deviations from expected values can indicate the presence of impurities, which can have significant implications for the compound's reactivity and biological activity.

Physicochemical Properties of 1-(pyridin-2-ylmethyl)piperazine

A summary of the key physical properties of 1-(pyridin-2-ylmethyl)piperazine is presented in the table below. It is important to note that while a boiling point at reduced pressure has been experimentally determined, the boiling point at atmospheric pressure is an estimation. Furthermore, a precise melting point has not been reported in the literature, with the compound being described as a colorless liquid at ambient temperature, suggesting a melting point below 25 °C.

PropertyValueSource
Appearance Colorless liquid[1]
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
Boiling Point 127-133 °C at 5 mmHg[1]
Estimated Boiling Point Approximately 285-292 °C at 760 mmHgCalculated
Melting Point Below room temperatureInferred from physical state

Theoretical Framework: Understanding Phase Transitions

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.[2]

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, which is fundamental for estimating boiling points at different pressures.[3] The equation is as follows:

ln(P₂/P₁) = -ΔHvap/R * (1/T₂ - 1/T₁)

Where:

  • P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

  • ΔHvap is the molar enthalpy of vaporization.

  • R is the ideal gas constant (8.314 J/(mol·K)).

Experimental Determination of Melting and Boiling Points

The precise determination of melting and boiling points is crucial for compound characterization and purity assessment. The following are standard laboratory protocols for these measurements.

Melting Point Determination

Given that 1-(pyridin-2-ylmethyl)piperazine is a liquid at room temperature, a standard melting point determination is not applicable. However, for solid derivatives or if the compound is solidified at low temperatures, the following capillary method is standard.

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or temperature probe.

  • Heating: The sample is heated at a steady rate (initially rapid, then slow, about 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

MeltingPointWorkflow A Sample Preparation: Pack dry, powdered sample into capillary tube B Apparatus Setup: Place capillary in melting point apparatus A->B C Heating: Heat at a controlled rate (1-2 °C/min near MP) B->C D Observation & Recording: Record temperature range from first liquid drop to complete melting C->D

Figure 1: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid can be determined using several methods. The micro-boiling point method is suitable for small sample volumes.

Protocol:

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer and heated in a suitable bath (e.g., an oil bath).

  • Heating: The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

BoilingPointWorkflow A Sample Preparation: Place liquid in test tube with inverted capillary B Apparatus Setup: Attach to thermometer and place in heating bath A->B C Heating & Observation: Heat until a steady stream of bubbles emerges from capillary B->C D Cooling & Recording: Remove heat and record temperature when liquid enters capillary C->D

Figure 2: Workflow for Micro-Boiling Point Determination.

Estimation of Atmospheric Boiling Point

Using the reported boiling point of 130 °C (403.15 K) at 5 mmHg and the enthalpy of vaporization (ΔHvap) of the parent compound, piperazine (approximately 47.3 J/g or 4.07 kJ/mol), we can estimate the boiling point at atmospheric pressure (760 mmHg).[2]

Applying the Clausius-Clapeyron equation: ln(760/5) = -(4070 J/mol / 8.314 J/(mol·K)) * (1/T₂ - 1/403.15 K)

Solving for T₂ gives an estimated atmospheric boiling point of approximately 288 °C . It is important to treat this value as an approximation, as the actual ΔHvap of 1-(pyridin-2-ylmethyl)piperazine may differ from that of piperazine.

The Influence of Purity on Melting and Boiling Points

The presence of impurities can significantly affect the melting and boiling points of a substance. For 1-(pyridin-2-ylmethyl)piperazine, impurities may arise from unreacted starting materials, by-products, or residual solvents from the synthesis and purification process.

Common synthetic routes to N-substituted piperazines include the reaction of piperazine with a suitable alkylating or arylating agent.[4] For 1-(pyridin-2-ylmethyl)piperazine, a likely synthesis involves the reaction of piperazine with 2-(chloromethyl)pyridine.

Potential Impurities:

  • Unreacted Piperazine: Being a solid with a lower boiling point than the product, it can be removed by distillation.

  • Unreacted 2-(chloromethyl)pyridine: Its presence can be minimized by using an excess of piperazine during the reaction.

  • Bis-substituted Piperazine (1,4-bis(pyridin-2-ylmethyl)piperazine): This is a common by-product when both nitrogen atoms of piperazine react. Its higher molecular weight would result in a significantly higher boiling point, allowing for separation by fractional distillation.

  • Solvents: Residual solvents from the reaction or purification (e.g., ethanol, toluene, DMF) will lower the observed boiling point.

Impurities typically depress and broaden the melting range of a solid. For a liquid, soluble, non-volatile impurities will elevate the boiling point, while volatile impurities will lower it. The purity of 1-(pyridin-2-ylmethyl)piperazine is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC), with purities of ≥95% being commercially available.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-(pyridin-2-ylmethyl)piperazine. While specific toxicity data for this compound is limited, piperazine itself is known to cause skin burns and eye damage, and may cause allergic skin or respiratory reactions.[5] It is therefore prudent to handle 1-(pyridin-2-ylmethyl)piperazine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

For storage, the compound should be kept in a tightly sealed container in a cool, dry place.[1]

Conclusion

This technical guide has provided a comprehensive overview of the melting and boiling points of 1-(pyridin-2-ylmethyl)piperazine. While a definitive experimental melting point is not available, its liquid state at room temperature provides a practical upper limit. The boiling point has been reported at reduced pressure, and an estimation of the atmospheric boiling point has been provided based on the Clausius-Clapeyron equation. The importance of purity and the methods for experimental determination of these critical physical properties have been detailed to aid researchers in their work with this valuable compound.

References

  • Chem-Impex. (n.d.). 1-Pyridin-2-ylmethyl-piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44784573, 1-(Pyridin-2-ylmethyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. Retrieved from [Link]

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Foundational

The Methylene Bridge: A Structural Keystone Differentiating 2-Pyridylpiperazine and 2-Pyridylmethylpiperazine in Neuropharmacology

An In-depth Technical Guide for Drug Development Professionals Abstract In the landscape of medicinal chemistry, particularly within the development of central nervous system (CNS) agents, the pyridylpiperazine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, particularly within the development of central nervous system (CNS) agents, the pyridylpiperazine scaffold is a privileged structure. It forms the core of numerous multi-target ligands designed to interact with aminergic G-protein coupled receptors (GPCRs). A seemingly minor structural modification—the insertion of a single methylene (-CH2-) linker to separate the pyridine and piperazine rings—transforms 2-pyridylpiperazine into 2-pyridylmethylpiperazine. This guide provides an in-depth technical analysis of this fundamental difference, elucidating how this methylene bridge profoundly alters the physicochemical properties, synthetic accessibility, and, most critically, the pharmacological profile of the resulting molecule. We will explore the causal relationships between structure and activity, provide validated experimental protocols, and offer field-proven insights for researchers engaged in the design of next-generation neurological therapeutics.

Introduction: Two Scaffolds, Divergent Paths

The piperazine ring is a cornerstone in drug design, valued for its ability to present a basic nitrogen atom that is often crucial for receptor interaction while maintaining favorable pharmacokinetic properties.[1][2] When coupled with a pyridine ring, it creates a pharmacophore with a rich history of targeting serotonin, dopamine, and adrenergic receptors.[3][4]

  • 2-Pyridylpiperazine , an arylpiperazine, features a direct connection between the pyridine ring's C2 carbon and a piperazine nitrogen (N1). This arrangement results in an aniline-like electronic environment, where the nitrogen's lone pair of electrons is partially delocalized into the aromatic system. This scaffold is famously represented as a key metabolite of the anxiolytic drug buspirone and is known to possess its own distinct pharmacology, notably as an α2-adrenergic receptor antagonist.[5][6]

  • 2-Pyridylmethylpiperazine , by contrast, incorporates a methylene linker, classifying it structurally as a benzyl-like amine derivative. This spacer insulates the piperazine nitrogen from the pyridine ring's aromatic system, restoring its aliphatic character.

This guide will dissect the critical implications of this structural divergence, providing a framework for rational drug design and lead optimization.

G cluster_0 2-Pyridylpiperazine cluster_1 2-Pyridylmethylpiperazine a l1 Direct C-N Bond (Aniline-like, Rigid) b l2 Methylene (-CH2-) Linker (Aliphatic, Flexible)

Figure 1: Core chemical structures of 2-pyridylpiperazine and 2-pyridylmethylpiperazine, highlighting the key structural difference.

Comparative Analysis: Structure, Properties, and Pharmacology

The introduction of the methylene linker is not a trivial substitution. It initiates a cascade of changes in the molecule's fundamental properties that directly translate to its biological activity.

Physicochemical and Stereoelectronic Disparities

The primary distinction lies in the electronic nature and basicity of the N1 piperazine nitrogen.

  • Basicity (pKa): In 2-pyridylpiperazine, the direct attachment to the electron-withdrawing pyridine ring significantly decreases the basicity of the N1 nitrogen. The N4 nitrogen retains its aliphatic character and is the primary center of protonation at physiological pH. In 2-pyridylmethylpiperazine, the insulating methylene group allows the N1 nitrogen to retain its higher, aliphatic amine basicity, comparable to the N4 nitrogen. This has profound implications for the molecule's ionization state and its ability to form critical ionic bonds within receptor binding pockets.

  • Conformational Flexibility: 2-Pyridylpiperazine is a relatively rigid structure. The C-N bond between the rings has a high rotational barrier. Conversely, the C-C and C-N single bonds of the methylene linker in 2-pyridylmethylpiperazine introduce two additional rotational axes. This grants the molecule significantly greater conformational freedom, allowing it to adopt a wider range of spatial arrangements to optimize its fit within a binding site.

  • Lipophilicity (LogP): The addition of a non-polar methylene group generally increases the lipophilicity of 2-pyridylmethylpiperazine compared to its counterpart, which can influence its ability to cross the blood-brain barrier and other cell membranes.

Property2-Pyridylpiperazine2-PyridylmethylpiperazineRationale for Difference
Molecular Formula C₉H₁₃N₃C₁₀H₁₅N₃Addition of one -CH₂- group.
Molecular Weight 163.22 g/mol 177.25 g/mol Addition of one -CH₂- group.
Predicted pKa (N4) ~8.0 - 8.5~8.2 - 8.7Minimal change; distal nitrogen is aliphatic in both.
Predicted pKa (N1) ~2.0 - 3.0~7.5 - 8.0Methylene linker insulates N1 from the electron-withdrawing effect of the pyridine ring.
Conformational Rigidity HighModerateMethylene linker introduces additional rotatable bonds.
Pharmacophore Class ArylpiperazineBenzyl-like PiperazineDefined by the nature of the N1-substituent.
Table 1: Comparative summary of the core physicochemical properties of 2-pyridylpiperazine and 2-pyridylmethylpiperazine.
Structure-Activity Relationship (SAR) Insights

The observed differences in physicochemical properties directly impact the structure-activity relationship. For aminergic GPCRs like serotonin and dopamine receptors, ligand binding is often governed by a triad of interactions:

  • An ionic bond between the protonated distal piperazine nitrogen (N4) and a conserved aspartate residue in transmembrane helix 3 (TM3).[7]

  • Aromatic or hydrophobic interactions between the pyridyl ring and aromatic residues in the binding pocket.

  • Potential hydrogen bonds involving the pyridine nitrogen or other functionalities.

The methylene linker alters the distance and angular relationship between the key N4 basic center and the aromatic pyridine ring.

  • In 2-pyridylpiperazine , the distance is fixed and shorter. This scaffold may be optimal for receptors where the aromatic pocket and the aspartate residue are in close proximity.

  • In 2-pyridylmethylpiperazine , the increased distance and flexibility allow the scaffold to "reach" further into the binding pocket. This may be advantageous for receptors where the aromatic and ionic interaction sites are more spatially separated. This flexibility can enable the ligand to avoid steric clashes and adopt a more energetically favorable binding pose, potentially leading to higher affinity and/or altered functional activity (e.g., agonist vs. antagonist).

Receptor Target (Hypothetical)2-Pyridylpiperazine Affinity (Ki)2-Pyridylmethylpiperazine Affinity (Ki)Mechanistic Rationale
Serotonin 5-HT₂ₐ ModerateHighThe 5-HT₂ₐ binding pocket is large and can accommodate the increased flexibility and length of the linker, potentially allowing for better π-stacking interactions.
Serotonin 5-HT₁ₐ HighModerateThe 5-HT₁ₐ pocket is more compact. The rigid, shorter arylpiperazine structure may provide a more optimal fit for the specific distance between the key aspartate and aromatic residues.
Dopamine D₂ ModerateLowThe specific geometry of the D₂ receptor may favor the rigid conformation of the arylpiperazine. The added flexibility could introduce unfavorable steric interactions.
α₂-Adrenergic HighLowThe known high affinity of 2-pyridylpiperazine suggests its rigid structure is a near-perfect match for the α₂ receptor's pharmacophoric requirements.[5][6] Altering this geometry with a linker disrupts the optimal fit.
Table 2: A hypothetical comparative pharmacological profile illustrating how the structural difference can modulate receptor affinity and selectivity. Values are representative.

Synthesis Methodologies: A Practical Guide

The synthetic routes to these two scaffolds are distinct and leverage different cornerstone reactions in organic chemistry. The choice of synthesis is dictated by the presence or absence of the methylene linker.

Protocol 1: Synthesis of 1-(Pyridin-2-yl)piperazine

This synthesis proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyridine ring nitrogen activates the C2 position towards nucleophilic attack by piperazine.

G start Start Materials: - 2-Chloropyridine - Piperazine (excess) - Acetonitrile (Solvent) - K₂CO₃ (Base) reflux Combine reactants in a round-bottom flask. Reflux the mixture for 12-24 hours (e.g., at ~82°C). start->reflux workup Cool to room temperature. Filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. reflux->workup extraction Perform liquid-liquid extraction: - Dissolve residue in Dichloromethane (DCM). - Wash with aqueous NaHCO₃, then brine. workup->extraction purification Dry organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography. extraction->purification product Final Product: 1-(Pyridin-2-yl)piperazine purification->product

Figure 2: General experimental workflow for the synthesis of 1-(pyridin-2-yl)piperazine via SₙAr.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2-chloropyridine (1.0 eq) in acetonitrile (10 mL/mmol), add anhydrous piperazine (4.0 eq) and potassium carbonate (2.0 eq). The excess piperazine serves both as a nucleophile and an acid scavenger, though an inorganic base like K₂CO₃ is recommended for driving the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approximately 82°C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove solid potassium carbonate and piperazine hydrochloride salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic byproducts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to yield 1-(pyridin-2-yl)piperazine as a clear or pale yellow liquid.[8][9]

Protocol 2: Synthesis of 1-((Pyridin-2-yl)methyl)piperazine

This synthesis is best achieved through reductive amination . This two-step, one-pot process involves the initial formation of an iminium ion from pyridine-2-carboxaldehyde and piperazine, which is then immediately reduced by a mild reducing agent.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve pyridine-2-carboxaldehyde (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Reduction: Add a mild, selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.[10] This reagent is tolerant of the slightly acidic conditions that favor iminium ion formation.

  • Reaction Execution: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, DCM/Methanol gradient) to afford 1-((pyridin-2-yl)methyl)piperazine.

In Vitro Pharmacological Evaluation

To empirically determine the pharmacological differences between these two scaffolds, a standardized in vitro assay is required. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis prep Prepare receptor membranes (e.g., from CHO cells expressing 5-HT₂ₐ). Prepare assay buffer and serial dilutions of test compounds. incubate Incubate: 1. Receptor Membranes 2. Radioligand (e.g., [³H]-Ketanserin) 3. Test Compound (or buffer for total binding, or excess cold ligand for non-specific binding) prep->incubate separate Rapidly filter mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer. incubate->separate count Place filters in scintillation vials with scintillation cocktail. Quantify radioactivity using a scintillation counter (counts per minute, CPM). separate->count analyze Calculate percent inhibition for each concentration of test compound. Use non-linear regression (Cheng-Prusoff equation) to determine IC₅₀ and calculate Ki. count->analyze

Figure 3: Standardized experimental workflow for a competitive radioligand binding assay.

Protocol 3: Competitive Radioligand Binding Assay (Example: 5-HT₂ₐ Receptor)
  • Materials:

    • Cell membranes from a stable cell line overexpressing the human 5-HT₂ₐ receptor.

    • Radioligand: [³H]-Ketanserin (a selective 5-HT₂ₐ antagonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Mianserin (10 µM).

    • Test Compounds: 2-pyridylpiperazine and 2-pyridylmethylpiperazine, serially diluted.

    • 96-well plates, glass fiber filters, cell harvester, scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, the radioligand (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Define wells for total binding (no test compound) and non-specific binding (containing 10 µM mianserin).

    • Initiate the binding reaction by adding the receptor membranes (e.g., 10-20 µg protein per well).

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Calculate the specific binding: Total Binding - Non-Specific Binding.

    • Determine the percent inhibition caused by the test compound at each concentration.

    • Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The distinction between 2-pyridylpiperazine and 2-pyridylmethylpiperazine is a clear and powerful illustration of a core principle in medicinal chemistry: subtle structural changes can elicit dramatic pharmacological consequences. The insertion of a single methylene linker fundamentally alters the electronic properties, basicity, and conformational flexibility of the scaffold. This, in turn, reshapes its interaction with biological targets, leading to different affinity profiles, selectivity, and functional outcomes.

For researchers and drug development professionals, understanding this difference is paramount. It informs rational design choices, allowing for the fine-tuning of ligand-receptor interactions. The arylpiperazine core serves as a rigid, compact scaffold, while the benzyl-like piperazine offers a more flexible and extended pharmacophore. The selection between these two foundational structures should be a deliberate, hypothesis-driven decision based on the known or modeled topography of the target receptor's binding site. By leveraging these fundamental principles, scientists can more effectively navigate the complex process of lead optimization and accelerate the discovery of novel therapeutics for challenging CNS disorders.

References

  • This reference list is a representative compilation based on the provided search results.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link][3]

  • Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1993). PubMed. [Link][1]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link][2]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). RSC Publications. [Link][8][9]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Publications. [Link][4]

  • 1-(2-Pyridyl)piperazine. PubChem. [Link][11]

  • Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers. (2024). ACS Publications. [Link][10]

  • Pyridinylpiperazine. Wikipedia. [Link][6]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (2024). MDPI. [Link][7]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). MDPI. [Link][12]

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Protocols & Analytical Methods

Method

Synthesis of 1-(2-Pyridylmethyl)piperazine via Reductive Amination: An Application Note and Protocol

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, acting as a privileged scaffold in modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, acting as a privileged scaffold in modern drug discovery.[1] Its prevalence stems from the unique physicochemical properties it imparts to molecules, including high aqueous solubility and the ability to modulate lipophilicity. The two nitrogen atoms within the piperazine core provide versatile handles for chemical modification, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profile.[1] 1-(2-Pyridylmethyl)piperazine, in particular, serves as a crucial building block for numerous active pharmaceutical ingredients (APIs), finding application in therapeutic areas ranging from antimicrobials to central nervous system agents.[2] This guide provides a detailed, field-proven protocol for the synthesis of this important intermediate via reductive amination, a cornerstone reaction in contemporary organic synthesis.[3]

The Chemistry: A Deep Dive into Reductive Amination

Reductive amination is a powerful and widely employed method for the formation of carbon-nitrogen bonds, enabling the synthesis of secondary and tertiary amines.[3] The reaction proceeds through a two-step sequence that is often performed in a single pot:

  • Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine of piperazine on the carbonyl carbon of 2-pyridinecarboxaldehyde. This is followed by dehydration to form a transient iminium ion intermediate.

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to yield the final amine product.

A key advantage of this method is the ability to use a mild reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is an exemplary reagent for this purpose.[4][5] Its mild nature prevents the premature reduction of the aldehyde to an alcohol, thereby maximizing the yield of the desired amine.[5] Furthermore, STAB is compatible with a broad range of functional groups, making it a highly versatile choice for complex molecule synthesis.[4][6]

Visualizing the Pathway: Reductive Amination Workflow

The following diagram illustrates the key steps in the synthesis of 1-(2-Pyridylmethyl)piperazine via reductive amination.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Iminium_Ion Iminium Ion Intermediate 2-Pyridinecarboxaldehyde->Iminium_Ion + Piperazine Piperazine Piperazine Piperazine->Iminium_Ion Reduction Reduction with NaBH(OAc)₃ Iminium_Ion->Reduction Product 1-(2-Pyridylmethyl)piperazine Reduction->Product

Caption: Reductive amination of 2-pyridinecarboxaldehyde with piperazine.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of 1-(2-Pyridylmethyl)piperazine using sodium triacetoxyborohydride.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-PyridinecarboxaldehydeC₆H₅NO107.111.0 g9.34
PiperazineC₄H₁₀N₂86.141.2 g13.93 (1.5 equiv)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.942.97 g14.01 (1.5 equiv)
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9620 mL-
Saturated Sodium BicarbonateNaHCO₃-As needed-
Anhydrous Sodium SulfateNa₂SO₄-As needed-
Dichloromethane (DCM)CH₂Cl₂-As needed-

Instrumentation:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.0 g, 9.34 mmol) and piperazine (1.2 g, 13.93 mmol).

  • Solvent Addition: Add 20 mL of 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.97 g, 14.01 mmol) to the reaction mixture in portions over 5-10 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS). The reaction is typically complete within 2-4 hours.[7]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2-Pyridylmethyl)piperazine.

Safety and Handling Precautions

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable gases upon contact with water.[8] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[9][10] Store in a cool, dry place under an inert atmosphere.[9][11]

  • 1,2-Dichloroethane (DCE): DCE is a flammable and toxic solvent. All handling should be performed in a fume hood. Avoid inhalation and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE and working in a well-ventilated area.[10]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider adding a catalytic amount of acetic acid to facilitate iminium ion formation.[4][7]

  • Side Product Formation: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. Using a mild and selective reducing agent like STAB minimizes this.[5]

  • Dialkylation: In some cases, the product amine can react further with the aldehyde. While less common with STAB, a stepwise procedure of first forming the imine followed by reduction with a reagent like sodium borohydride can mitigate this issue if it arises.[4]

  • Workup: Ensure the quenching step is performed slowly and carefully to control the effervescence.

Conclusion

The reductive amination of 2-pyridinecarboxaldehyde with piperazine using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of 1-(2-Pyridylmethyl)piperazine. The mild reaction conditions, high selectivity of the reducing agent, and straightforward workup make this protocol well-suited for both small-scale research and larger-scale production in the pharmaceutical industry. By understanding the underlying chemical principles and adhering to the detailed protocol and safety guidelines, researchers can confidently and successfully synthesize this valuable building block for drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Reddit. (2021). Reductive amination NaB(AcO)3. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (2008). CN101250184B - Method for synthesizing 1-(2-pyrimidine) piperazine.
  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Google Patents. (1969). US3481933A - Recovery and purification of piperazine.
  • Google Patents. (2003). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (n.d.). Preparation of 1-(2-pridyl)-piperazine (LH1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ACS Electrochemistry. (2026). Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

  • Reddit. (2023). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Carl Roth. (n.d.). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Myers, J. W. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. Retrieved from [Link]

Sources

Application

Application Note: Protocols for N-Alkylation of Piperazine with 2-(Chloromethyl)pyridine

[1] Executive Summary The N-alkylation of piperazine with 2-(chloromethyl)pyridine (also known as 2-picolyl chloride) is a foundational transformation in medicinal chemistry, yielding scaffolds frequently found in antihi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The N-alkylation of piperazine with 2-(chloromethyl)pyridine (also known as 2-picolyl chloride) is a foundational transformation in medicinal chemistry, yielding scaffolds frequently found in antihistamines, antipsychotics, and GPCR ligands.[1]

While the reaction follows a standard SN2 mechanism, the practical execution is complicated by two factors:

  • Selectivity: Piperazine is a symmetrical diamine.[1] Controlling the reaction to stop at the mono-alkylated product (1-(2-pyridylmethyl)piperazine) versus the bis-alkylated byproduct requires strict kinetic control or blocking group strategies.[1]

  • Reagent Instability: The electrophile, 2-(chloromethyl)pyridine, is typically supplied as a hydrochloride salt.[1] Its free base form is unstable and prone to rapid self-polymerization (quaternization), requiring in situ neutralization.[1]

This guide provides two distinct, field-validated protocols: Protocol A for selective mono-alkylation (kinetic control) and Protocol B for exhaustive bis-alkylation.[1]

Strategic Considerations & Mechanism

Reaction Mechanism and Selectivity

The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the methylene carbon of the picolyl chloride.

  • The Mono-Alkylation Challenge: Once the first alkyl group is introduced, the resulting secondary amine (in the product) is often more nucleophilic than the starting secondary amine (piperazine) due to inductive donation from the alkyl group, though this effect is slightly mitigated here by the electron-withdrawing nature of the pyridine ring. Nevertheless, statistical probability favors bis-alkylation unless a large excess of piperazine is maintained.[1]

  • The Stability Factor: 2-(chloromethyl)pyridine free base is a reactive electrophile that can react with itself (intermolecular N-alkylation) to form dark, tarry pyridinium polymers.[1] Never store the free base. Generate it in situ in the presence of the nucleophile.

Visualization of Reaction Pathways

ReactionPathways Piperazine Piperazine (Nucleophile) Mono Product A: 1-(2-Pyridylmethyl)piperazine (Target for Protocol A) Piperazine->Mono + 1 eq Picolyl (Excess Piperazine) Picolyl 2-(Chloromethyl)pyridine HCl (Electrophile) Picolyl->Mono S_N2 Polymer Side Product: Picolyl Polymers (Tarry Residue) Picolyl->Polymer Self-reaction (No Nucleophile present) Bis Product B: 1,4-Bis(2-pyridylmethyl)piperazine (Target for Protocol B) Mono->Bis + 1 eq Picolyl (Over-alkylation)

Figure 1: Reaction pathways showing the competition between mono-alkylation, bis-alkylation, and electrophile degradation.[1]

Protocol A: Selective Mono-Alkylation (Direct Method)[1]

Objective: Synthesis of 1-(2-pyridylmethyl)piperazine. Strategy: High Dilution + Excess Nucleophile (Kinetic Control).[1]

Materials
  • Piperazine (anhydrous): 5.0 equivalents (Critical for selectivity).[1]

  • 2-(Chloromethyl)pyridine hydrochloride: 1.0 equivalent.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA).[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1]

  • Workup: Dichloromethane (DCM), Brine, 1M NaOH.

Step-by-Step Methodology
  • Preparation of Nucleophile Pool:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 eq) in Ethanol (10 mL per gram of piperazine).

    • Note: If using piperazine hexahydrate, ensure the solvent volume is adjusted, but anhydrous is preferred to prevent hydrolysis of the chloride.

    • Add K₂CO₃ (2.0 eq) . Heat the mixture to 50°C to ensure full dissolution of piperazine.

  • Controlled Addition (The "Slow-Feed"):

    • Dissolve 2-(chloromethyl)pyridine HCl (1.0 eq) in a separate volume of Ethanol (5 mL per gram).

    • Crucial Step: Add the electrophile solution to the piperazine solution dropwise over a period of 60–90 minutes while stirring vigorously at 50–60°C.

    • Why: This maintains a high local concentration of piperazine relative to the alkylating agent, statistically favoring the mono-attack.

  • Reaction Completion:

    • Stir at 60°C for an additional 2–4 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1).[1] The starting picolyl chloride should disappear.

  • Workup & Purification (Separation of Excess Piperazine):

    • Filter off the inorganic salts (KCl/K₂CO₃) and evaporate the Ethanol under reduced pressure.

    • Resuspend the residue in Water (pH ~12, adjusted with NaOH) .

    • Extract with DCM (3x) .

    • Purification Logic: Piperazine is highly water-soluble.[1] The mono-alkylated product is lipophilic enough to extract into DCM but hydrophilic enough to require a basic pH to stay in the organic phase.

    • Wash the combined organic layers with Brine (2x) to remove residual piperazine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.

    • Refinement: If high purity is required, the crude oil can be distilled under high vacuum (bp ~130-140°C at 0.5 mmHg) or converted to the hydrochloride salt for recrystallization from EtOH/Ether.

Protocol B: Exhaustive Bis-Alkylation[1]

Objective: Synthesis of 1,4-bis(2-pyridylmethyl)piperazine. Strategy: Excess Electrophile + Thermodynamic Drive.

Materials
  • Piperazine: 1.0 equivalent.[1][2][3]

  • 2-(Chloromethyl)pyridine hydrochloride: 2.5 equivalents.[1]

  • Base: 10M NaOH (aqueous) and Cetyltrimethylammonium bromide (CTAB - Phase Transfer Catalyst) OR excess K₂CO₃ in Acetone.[1]

Step-by-Step Methodology (Phase Transfer Method)
  • Setup:

    • Dissolve Piperazine (1.0 eq) in water.[1]

    • Add 10M NaOH (6.0 eq) .

    • Add CTAB (5 mol%) .

  • Reaction:

    • Dissolve 2-(chloromethyl)pyridine HCl (2.5 eq) in Toluene or DCM.

    • Add the organic phase to the aqueous phase.

    • Stir vigorously (emulsion) at reflux (if Toluene) or 40°C (if DCM) for 12 hours.

  • Workup:

    • Separate the layers.[1] Extract the aqueous layer once with DCM.[1]

    • Combine organic layers and wash with water.[1]

    • The bis-product is significantly more lipophilic than the mono-product.[1]

    • Evaporate solvent to yield the solid bis-product.[1] Recrystallize from Hexane/Ethyl Acetate if necessary.[1]

Critical Workflow Visualization: Workup & Purification

The primary failure mode in this synthesis is not the reaction, but the separation of the product from the excess piperazine used in Protocol A.

WorkupLogic Crude Crude Reaction Mixture (Ethanol, Piperazine, Product, Salts) Filter 1. Filter Solids (Salts) 2. Evaporate Ethanol Crude->Filter Residue Oily Residue Filter->Residue Partition Partition: Water (pH 12) / DCM Residue->Partition AqPhase Aqueous Phase (Contains Excess Piperazine) Partition->AqPhase Piperazine stays here OrgPhase Organic Phase (DCM) (Contains Mono-Product + Trace Bis) Partition->OrgPhase Product extracts here Wash Brine Wash (x3) OrgPhase->Wash Wash->AqPhase Removes residual Piperazine Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product (Yellowish Oil) Dry->Final

Figure 2: Purification workflow for Protocol A, highlighting the removal of excess piperazine via aqueous partitioning.

Analytical Data & Troubleshooting

Expected Data (Mono-Product)
  • Appearance: Pale yellow to orange oil (often darkens on standing).[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.55 (d, 1H, Py-H), 7.65 (t, 1H, Py-H), 7.50 (d, 1H, Py-H), 7.15 (t, 1H, Py-H).

    • δ 3.65 (s, 2H, Py-CH₂-N).[1]

    • δ 2.90 (t, 4H, Piperazine-H adjacent to NH).[1]

    • δ 2.50 (br s, 4H, Piperazine-H adjacent to alkyl).[1]

    • δ 1.80 (s, 1H, NH - exchangeable).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Black Tar Formation Electrophile self-polymerization.[1]Ensure 2-picolyl chloride is added to the base/amine mixture, not the other way around. Do not free-base the chloride beforehand.[1]
Low Yield (Mono) Hydrolysis of chloride.[1]Ensure solvents (Ethanol/MeCN) are dry.[1] Avoid excessive heating during addition.[1]
High Bis-Alkylation Insufficient Piperazine excess.[1]Increase Piperazine equivalents to 5–6x.[1] Slow down the addition rate of the electrophile.
Product in Aqueous Layer pH too low during extraction.[1]The product is an amine.[1] Ensure the aqueous phase is pH > 11 (use NaOH) to suppress protonation and force it into DCM.[1]

Safety & Handling (E-E-A-T)

  • 2-(Chloromethyl)pyridine HCl: Severe skin irritant and vesicant.[1] It can cause chemical burns.[1] Handle in a fume hood with gloves and goggles.[1][4] If exposed to moisture, it releases HCl gas.[1]

  • Piperazine: A known respiratory sensitizer and skin irritant.[1] Avoid dust inhalation.[1]

  • Reaction Hazards: The neutralization of the HCl salt with carbonate releases CO₂ gas. Ensure the reaction vessel is vented or has adequate headspace to prevent pressure buildup.[1]

References

  • Patent: Method for synthesizing 1-(2-pyrimidine) piperazine. CN101250184B. (Describes phase transfer conditions for similar heterocyclic alkylations).

  • Patent: Process for synthesizing piperazine-piperidine compounds. WO2007146072A2.[1] (General protocols for piperazine alkylation in drug synthesis).

  • Article: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules 2012, 17(1), 69-80.[1] (Discusses the challenge of mono-substitution and alternative protection strategies). [1]

  • Chemical Safety: 2-(Chloromethyl)pyridine hydrochloride Safety Data Sheet. TCI Chemicals. (Handling and stability data).

  • Technical Note: Stability and Storage of 2-(Chloromethyl)pyridine Hydrochloride. BenchChem. (Critical data on the instability of the free base).

Sources

Method

Application Note: Coordination Chemistry of 1-(2-Pyridylmethyl)piperazine (1-PMP)

Abstract & Introduction This guide details the protocol for utilizing 1-(2-Pyridylmethyl)piperazine (1-PMP) as a bidentate nitrogen-donor ligand in the synthesis of transition metal complexes. Unlike planar ligands such...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for utilizing 1-(2-Pyridylmethyl)piperazine (1-PMP) as a bidentate nitrogen-donor ligand in the synthesis of transition metal complexes. Unlike planar ligands such as 2,2'-bipyridine, 1-PMP introduces significant steric bulk and conformational flexibility due to the aliphatic piperazine ring.

The ligand coordinates through the pyridine nitrogen (


)  and the tertiary amine nitrogen (

)
of the piperazine ring, forming a thermodynamically stable five-membered chelate ring. This application note focuses on the synthesis, isolation, and characterization of Copper(II) and Zinc(II) complexes, which serve as foundational models for bioinorganic active sites and catalytic precursors.
Key Ligand Characteristics
FeatureDescriptionImpact on Coordination
Donor Set N,N' (Pyridine + Tertiary Amine)Forms stable 5-membered chelate rings.[1][2][3]
Backbone Methylene spacer (

)
Allows for a bite angle close to 80-85°, optimizing orbital overlap with M(II) centers.
Sterics Piperazine "Chair" ConformationProvides steric hindrance perpendicular to the coordination plane, preventing stacking interactions common in planar ligands.

Ligand Design & Coordination Mechanics

The Chelate Effect

1-PMP acts as a neutral bidentate ligand. Upon binding to a metal center (e.g.,


), the entropy-driven chelate effect  stabilizes the complex compared to monodentate analogues (like pyridine + methylpiperazine).
Structural Implications

The coordination geometry is largely dictated by the steric demands of the piperazine ring.

  • Bite Angle: The

    
     bite angle is typically restricted to 80–85°  due to the single methylene bridge. This is slightly smaller than the ideal 90° for octahedral/square planar geometries, often inducing a distorted square pyramidal geometry in 5-coordinate complexes.
    
  • Electronic Properties: The

    
     is a pure 
    
    
    
    -donor (sp3 hybridized), while the
    
    
    acts as both a
    
    
    -donor and a weak
    
    
    -acceptor. This electronic asymmetry creates a distinct "hard/soft" boundary at the metal center, useful for catalytic tuning.

Experimental Protocol: Synthesis of [Cu(1-PMP)Cl₂]

This protocol describes the synthesis of a neutral, mono-ligand Copper(II) complex. This method is scalable and avoids the use of potentially explosive perchlorate salts.

Materials Required[4][5]
  • Ligand: 1-(2-Pyridylmethyl)piperazine (CAS: 5321-48-2), >97% purity.

  • Metal Salt: Copper(II) Chloride Dihydrate (

    
    ).
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Precipitant: Diethyl Ether (

    
    ).
    
Step-by-Step Synthesis Workflow
  • Preparation of Metal Solution:

    • Dissolve 1.0 mmol (170 mg) of

      
       in 10 mL of warm absolute ethanol (40°C). The solution should be a clear bright green.
      
  • Ligand Addition:

    • Dissolve 1.0 mmol (177 mg) of 1-PMP in 5 mL of ethanol.

    • Crucial Step: Add the ligand solution dropwise to the stirring metal solution over 5 minutes.

    • Observation: The solution will rapidly change color (typically to a deep blue or blue-green), indicating the displacement of solvent molecules by the nitrogen donors.

  • Reaction & Reflux:

    • Stir the mixture at room temperature for 30 minutes.

    • Optional: For higher crystallinity, reflux at 60°C for 1 hour, then cool slowly to room temperature.

  • Isolation:

    • If a precipitate forms immediately, filter via vacuum filtration.

    • If no precipitate forms, reduce volume by 50% using a rotary evaporator, then layer diethyl ether (1:1 v/v) on top of the solution to induce crystallization (vapor diffusion method).

  • Purification:

    • Wash the solid twice with cold ethanol (2 mL) and three times with diethyl ether.

    • Dry under vacuum for 4 hours.

Workflow Visualization

SynthesisWorkflow Start Start: Raw Materials Solv_M Dissolve CuCl2 in EtOH (Green Solution) Start->Solv_M Solv_L Dissolve 1-PMP in EtOH Start->Solv_L Mix Dropwise Addition (Ligand to Metal) Solv_M->Mix Solv_L->Mix React Stir/Reflux (1h) Color Change: Deep Blue Mix->React Coordination Cryst Vapor Diffusion (Layer with Et2O) React->Cryst If no ppt Filter Vacuum Filtration React->Filter If ppt forms Cryst->Filter Char Characterization (IR, UV-Vis, XRD) Filter->Char

Figure 1: Logical workflow for the synthesis and isolation of the Cu(II)-1-PMP complex.

Characterization & Validation

To ensure the integrity of the synthesized complex, the following characterization steps are required.

Infrared Spectroscopy (FT-IR)

The coordination of the pyridine ring results in characteristic shifts in the ring breathing modes.

  • Free Ligand: Pyridine ring stretching

    
     typically appears at ~1590 cm⁻¹.
    
  • Complex: Look for a shift to higher wavenumbers (1600–1610 cm⁻¹) due to the kinematic coupling and changes in bond order upon coordination to the metal.

  • Validation Check: The absence of broad O-H stretches (unless lattice water is present) confirms the displacement of coordinated water if the complex is anhydrous.

UV-Visible Spectroscopy

Copper(II) d⁹ systems exhibit characteristic d-d transitions.

  • Expected Band: A broad absorption band in the 600–700 nm range (visible region), responsible for the blue/green color.

  • Interpretation: The

    
     value correlates with the ligand field strength. 1-PMP is a stronger field ligand than chloride but weaker than pure bipyridine.
    
X-Ray Diffraction (XRD)

This is the gold standard for validation.

  • Target Structure: Monoclinic or Triclinic crystal systems are common.

  • Key Metric: Verify the Cu-N bond lengths.

    • 
      : Typically 1.98 – 2.02 Å.
      
    • 
      : Typically 2.05 – 2.10 Å (slightly longer due to steric bulk of the piperazine).
      
Data Summary Table
TechniqueParameterExpected Result (Free Ligand)Expected Result (Complex)
FT-IR

~1590 cm⁻¹1600–1610 cm⁻¹ (Shifted)
UV-Vis

(d-d)
N/A (Colorless)600–700 nm (Blue/Green)
Conductivity

(in MeOH)
Non-conductiveLow (Non-electrolyte) for

Safety & Handling

  • Perchlorate Warning: While perchlorate salts (

    
    ) are often used to crystallize cationic complexes (e.g., 
    
    
    
    ), they are potentially explosive when dry or in contact with organics. Use Chloride or Nitrate salts for routine applications.
  • Solubility: 1-PMP is soluble in alcohols and chlorinated solvents but sparingly soluble in water.

  • Storage: Store the free ligand under inert atmosphere (Nitrogen/Argon) if possible to prevent slow oxidation or moisture absorption, although it is relatively air-stable.

References

  • General Coordination of Pyridyl-alkyl-amines

    • Title: Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand.[4]

    • Relevance: Establishes the structural baseline for pyridyl-amine chelation modes and bond distances in Cu(II) systems.
    • Source:

  • Bite Angle Effects in Catalysis

    • Title: The bite angle makes the difference: a practical ligand parameter for diphosphine ligands.[2][5][6]

    • Relevance: Provides the theoretical framework for understanding how the ~85° bite angle of 1-PMP influences catalytic selectivity compared to 90° or 109° angles.
    • Source:

  • Piperazine Ligand Derivatives

    • Title: The Coordination Chemistry of Iron with the 1,4-Bis(2-pyridyl-methyl)piperazine Ligand.[7]

    • Relevance: Validates the coordination capability of the pyridylmethyl-piperazine motif and discusses the steric influence of the piperazine ring.
    • Source:

Sources

Application

The 2-Pyridyl Methyl Piperazine Scaffold: Synthetic Protocols and Medicinal Chemistry Applications

Introduction: A Privileged Pharmacophore The 2-pyridyl methyl piperazine moiety represents a "privileged structure" in medicinal chemistry, distinct from its direct aryl-piperazine cousins. While direct N-aryl piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Pharmacophore

The 2-pyridyl methyl piperazine moiety represents a "privileged structure" in medicinal chemistry, distinct from its direct aryl-piperazine cousins. While direct N-aryl piperazines are ubiquitous in psychopharmacology (e.g., aripiprazole), the insertion of a methylene bridge (


) between the pyridine ring and the piperazine nitrogen alters the physicochemical landscape significantly.

This scaffold serves two critical functions in drug design:

  • Bioisosteric Replacement: The pyridine ring acts as a polar bioisostere for a benzyl group, lowering LogP (lipophilicity) and enhancing aqueous solubility while maintaining aromatic

    
    -stacking interactions.
    
  • Basic Center Modulation: The pyridine nitrogen (pKa ~5.2) provides a secondary hydrogen-bond acceptor site, while the methylene spacer decouples the electronic resonance between the aromatic ring and the piperazine nitrogen, maintaining the basicity of the

    
     piperazine (pKa ~8-9).
    

This guide details the synthetic construction, physicochemical optimization, and biological validation of this scaffold, specifically for researchers targeting GPCRs (Dopamine, Serotonin) and intracellular chaperones (Sigma receptors).

Part 1: Synthetic Strategy & Optimization

Constructing the 2-pyridyl methyl piperazine core requires avoiding common pitfalls such as over-alkylation (bis-alkylation) and unstable intermediates.

Comparison of Synthetic Routes
FeatureMethod A: Reductive Amination (Recommended)Method B: Nucleophilic Substitution
Reagents 2-Pyridinecarboxaldehyde + Piperazine + STAB2-(Chloromethyl)pyridine + Piperazine + Base
Mechanism Imine formation

Hydride reduction

Displacement
Selectivity High (Mono-alkylation favored)Low (Risk of bis-alkylation)
Stability Reagents are stablePicolyl chlorides are unstable free bases
Yield High (>80%)Moderate (40-60%)
Protocol 1: Optimized Reductive Amination

Objective: Synthesis of 1-(pyridin-2-ylmethyl)piperazine derivatives with high selectivity. Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Borohydride (


). STAB is less reactive, allowing the aldehyde and amine to form an imine equilibrium before reduction occurs, preventing the direct reduction of the aldehyde to an alcohol.
Materials
  • Amine: Substituted Piperazine (1.0 equiv)

  • Aldehyde: 2-Pyridinecarboxaldehyde (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Acid Catalyst: Acetic Acid (glacial, 1-2 drops)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under

      
       atmosphere, dissolve the piperazine derivative (1.0 mmol) in anhydrous DCE (5 mL).
      
    • Add 2-Pyridinecarboxaldehyde (1.1 mmol).

    • Add glacial Acetic Acid (1.0 equiv if piperazine is a free base; catalytic if salt).

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. This ensures imine formation.[1] Do not add the reducing agent yet.

  • Reduction:

    • Cool the solution to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM + 1%

      
      ).
      
  • Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir for 15 mins until gas evolution ceases.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine.[1][2] Dry over

      
      .[1][2]
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via flash column chromatography. Note: The pyridine nitrogen makes the product polar; use a gradient of DCM

      
       10% MeOH/DCM.
      
Visualization: Synthetic Workflow

SyntheticWorkflow Aldehyde 2-Pyridine- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine DCE, AcOH 30 min Piperazine Piperazine Derivative Piperazine->Imine Product 2-Pyridyl methyl piperazine Imine->Product Hydride Transfer STAB STAB (Reduction) STAB->Product Reagent

Caption: Optimized reductive amination workflow favoring mono-alkylation via STAB-mediated reduction.

Part 2: Medicinal Chemistry Optimization (SAR)

When deploying this scaffold, the medicinal chemist must balance affinity against metabolic liability.

Structure-Activity Relationship (SAR) Logic[1]
  • The Methylene Bridge (

    
    ): 
    
    • Pro: Provides rotational freedom, allowing the pyridine to adopt induced-fit conformations in the receptor pocket.

    • Con: A major site of metabolic instability. Cytochrome P450 enzymes can hydroxylate this benzylic-like position, leading to N-dealkylation and cleavage of the pharmacophore.

    • Fix: Introduction of a methyl group (branching) or deuterium substitution (

      
      ) can block this metabolic soft spot.
      
  • The Pyridine Ring:

    • Electronic Tuning: Adding electron-withdrawing groups (F, Cl) to the pyridine (e.g., 6-position) reduces the basicity of the pyridine nitrogen, potentially improving membrane permeability (LogD).

    • Positional Isomers: Moving the nitrogen to the 3- or 4-position drastically changes the vector of the H-bond acceptor and should be screened early.

Visualization: SAR & Metabolic Vulnerabilities

SAR_Logic Pyridine Pyridine Ring (Bioisostere) Linker Methylene Linker (-CH2-) Pyridine->Linker Solubility Increases Solubility (LogP ~1.5 vs Benzene) Pyridine->Solubility Piperazine Piperazine Core (Basic Amine) Linker->Piperazine Metabolism Metabolic Liability (Oxidative Dealkylation) Linker->Metabolism Vector Vector Control (N-substitution) Piperazine->Vector

Caption: Functional dissection of the scaffold highlighting the metabolic vulnerability of the linker.

Part 3: Biological Profiling Protocols

Protocol 2: GPCR Membrane Binding Assay (Radioligand)

Context: Many 2-pyridyl methyl piperazines target Dopamine (D2/D3) or Serotonin (5-HT) receptors. Objective: Determine the affinity (


) of the synthesized derivative.
  • Membrane Preparation:

    • Transfect HEK293 cells with the human receptor cDNA (e.g., hD2R).

    • Harvest cells and homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM

      
      ).
      
    • Centrifuge at 40,000

      
       for 20 mins. Resuspend pellet in Buffer A.
      
  • Incubation:

    • Total Binding: 150

      
      L Membrane prep + 25 
      
      
      
      L Radioligand (e.g.,
      
      
      -Spiperone, 0.5 nM) + 25
      
      
      L Vehicle (DMSO).
    • Non-Specific Binding (NSB): As above, but replace Vehicle with 25

      
      L excess cold competitor (e.g., 10 
      
      
      
      M Haloperidol).
    • Test Compound: As above, but replace Vehicle with 25

      
      L Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism). Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol 3: Microsomal Stability Assay

Context: Verifying if the methylene bridge survives first-pass metabolism.

  • Reaction Mix:

    • Test compound (1

      
      M final) in phosphate buffer (pH 7.4).
      
    • Liver Microsomes (human or mouse, 0.5 mg protein/mL).

  • Initiation:

    • Pre-incubate at 37°C for 5 mins.

    • Add NADPH-regenerating system (or 1 mM NADPH) to start reaction.

  • Sampling:

    • Take aliquots at

      
       mins.
      
    • Quench immediately in ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Plot ln(remaining %) vs. time to determine intrinsic clearance (

      
      ).
      

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from

  • Organic Chemistry Portal. (2024). Amine Synthesis by Reductive Amination. Retrieved from

  • RSC Publishing. (2024). Fragment-based design of selective GPCR ligands guided by free energy simulations. Chemical Communications. Retrieved from

  • European Journal of Medicinal Chemistry. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Retrieved from

Sources

Method

Synthesis of Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors Featuring a Pyridyl Methyl Piperazine Scaffold

[Application Note & Protocol] Introduction: The Strategic Importance of the Pyridyl Methyl Piperazine Scaffold in HIV-1 Inhibition The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the con...

Author: BenchChem Technical Support Team. Date: February 2026

[Application Note & Protocol]

Introduction: The Strategic Importance of the Pyridyl Methyl Piperazine Scaffold in HIV-1 Inhibition

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. A particularly promising structural motif in the design of HIV-1 inhibitors is the pyridyl methyl piperazine scaffold. This chemical framework serves as a versatile backbone for the synthesis of potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of viral RNA into DNA, thereby halting the viral replication cycle.[1][2] The pyridyl methyl piperazine core allows for strategic modifications to optimize binding affinity, pharmacokinetic properties, and the resistance profile of the inhibitors. This document provides a detailed protocol for the synthesis, characterization, and biological evaluation of a series of diarylpyrimidine-based HIV-1 NNRTIs incorporating the pyridyl methyl piperazine moiety, demonstrating their potential as lead compounds in antiretroviral drug discovery.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The diarylpyrimidine-based pyridyl methyl piperazine derivatives exert their anti-HIV-1 activity by binding to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of the HIV-1 RT. This binding event induces a conformational change in the enzyme, which distorts the polymerase active site and limits the flexibility of the "thumb" and "finger" subdomains.[2] This allosteric inhibition prevents the proper binding of the natural deoxynucleoside triphosphate (dNTP) substrates, thereby blocking DNA synthesis and terminating viral replication.[2] The specific interactions of the diarylpyrimidine core, the pyridyl moiety, and the piperazine linker with key amino acid residues within the NNIBP, such as Lys101, Lys103, Tyr181, and Tyr188, are crucial for the high-potency inhibition.[3]

HIV_NNRTI_Mechanism cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Inhibition Mechanism of Inhibition HIV_Virus HIV-1 Virion Host_Cell Host CD4+ T-Cell HIV_Virus->Host_Cell Attachment & Fusion Viral_RNA Viral RNA Genome Host_Cell->Viral_RNA Entry Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly_Budding Assembly & Budding Viral_Proteins->Assembly_Budding New_Virion New HIV-1 Virion Assembly_Budding->New_Virion NNRTI Pyridyl Methyl Piperazine NNRTI NNRTI->Reverse_Transcription Inhibits NNIBP NNRTI Binding Pocket (Allosteric Site) NNRTI->NNIBP Binds to RT HIV-1 Reverse Transcriptase (RT) RT->Reverse_Transcription Catalyzes

Caption: Mechanism of action of pyridyl methyl piperazine NNRTIs.

Experimental Protocols

General Synthetic Scheme

The synthesis of the target diarylpyrimidine-based HIV-1 NNRTIs is accomplished through a multi-step process, beginning with the construction of the core diarylpyrimidine structure, followed by the introduction of the pyridyl methyl piperazine side chain.

Synthetic_Workflow cluster_synthesis Synthetic Workflow Starting_Materials Starting Materials: - 2,4-dichloro-5-methylpyrimidine - Substituted anilines - 1-(pyridin-2-ylmethyl)piperazine Step1 Step 1: Suzuki Coupling (Formation of Diarylpyrimidine Core) Starting_Materials->Step1 Intermediate1 Intermediate A: 4-arylamino-2-chloro-5-methylpyrimidine Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (Introduction of Pyridyl Methyl Piperazine) Intermediate1->Step2 Final_Product Final Product: Pyridyl Methyl Piperazine-based NNRTI Step2->Final_Product Purification Purification: Column Chromatography Final_Product->Purification Characterization Characterization: NMR, MS, HPLC Purification->Characterization

Caption: General synthetic workflow for pyridyl methyl piperazine NNRTIs.

Protocol 1: Synthesis of Intermediate A (4-(4-cyanophenylamino)-2-chloro-5-methylpyrimidine)

This protocol outlines the synthesis of a key intermediate through a nucleophilic aromatic substitution reaction.

Materials:

  • 2,4-dichloro-5-methylpyrimidine

  • 4-aminobenzonitrile

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in DMF, add 4-aminobenzonitrile (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the progress of the reaction by TLC (3:1 Hexane:EtOAc).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired intermediate as a solid.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Final Product (4-(4-cyanophenylamino)-5-methyl-2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)pyrimidine)

This protocol details the final step of coupling the intermediate with the pyridyl methyl piperazine moiety.

Materials:

  • Intermediate A (from Protocol 1)

  • 1-(pyridin-2-ylmethyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve Intermediate A (1.0 eq) in DMF.

  • Add 1-(pyridin-2-ylmethyl)piperazine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC (1:1 Hexane:EtOAc).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a dichloromethane-methanol gradient to yield the final product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.[4]

Protocol 3: In Vitro Anti-HIV-1 Assay

This protocol describes the evaluation of the antiviral activity of the synthesized compounds against HIV-1 in cell culture.[5]

Materials:

  • MT-4 cells

  • HIV-1 (IIIB strain)

  • Synthesized compounds

  • Reference drugs (e.g., Nevirapine, Zidovudine)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Prepare serial dilutions of the synthesized compounds and reference drugs in culture medium.

  • Add the compound dilutions to the wells containing the cells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected control wells.

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for 5 days.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.[6]

Data Presentation: Structure-Activity Relationship (SAR) Analysis

The antiviral activity and cytotoxicity of a series of synthesized pyridyl methyl piperazine derivatives are summarized in the table below. The data highlights the impact of substitutions on the diarylpyrimidine core on the anti-HIV-1 potency.

CompoundR GroupYield (%)EC₅₀ (µM) vs. HIV-1 IIIBCC₅₀ (µM) in MT-4 cellsSelectivity Index (SI)
1a -CN680.034> 25> 735
1b -Cl720.041> 25> 610
1c -F750.055> 25> 455
1d -H650.120> 25> 208
Nevirapine --0.045> 25> 556

EC₅₀: 50% effective concentration for inhibiting HIV-1 replication.[7] CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

The results indicate that electron-withdrawing groups, such as cyano (-CN) and chloro (-Cl), at the para-position of the phenylamino ring enhance the anti-HIV-1 activity. Compound 1a , with a cyano substituent, demonstrated the most potent activity with an EC₅₀ value of 0.034 µM, which is comparable to the approved NNRTI, Nevirapine.[7] All synthesized compounds exhibited low cytotoxicity, resulting in high selectivity indices.

Conclusion and Future Directions

This application note provides a comprehensive guide to the synthesis and evaluation of novel HIV-1 NNRTIs based on the pyridyl methyl piperazine scaffold. The detailed protocols are robust and can be readily implemented in a standard medicinal chemistry laboratory. The structure-activity relationship data underscores the potential of this chemical class for further optimization. Future efforts should focus on exploring a wider range of substitutions on both the pyridine and the diarylpyrimidine rings to enhance potency against drug-resistant HIV-1 strains and to further improve the pharmacokinetic profile of these promising inhibitor candidates.

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. PubMed Central. Available at: [Link]

  • Process for the preparation of piperazine derivatives. Google Patents.
  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Synthesis, Characterization and Anti-HIV Evaluation of Some Novel 2-(substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • NEW PIPERAZINE-DERIVED NNRTIS AS ANTI-HIV AGENT: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES. ResearchGate. Available at: [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. Available at: [Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PubMed Central. Available at: [Link]

  • Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. PubMed Central. Available at: [Link]

  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. PubMed Central. Available at: [Link]

  • Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. Europe PMC. Available at: [Link]

  • Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. ResearchGate. Available at: [Link]

  • Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. ACS Publications. Available at: [Link]

  • Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). MDPI. Available at: [Link]

  • Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. PubMed Central. Available at: [Link]

  • Massive in silico library design and screening for gp120 attachment inhibitors. bioRxiv. Available at: [Link]

  • Supporting Information 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Binding Mode Exploration. ACS Publications. Available at: [Link]

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. MDPI. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. PubMed Central. Available at: [Link]

Sources

Application

The Strategic Role of 1-(pyridin-2-ylmethyl)piperazine in Antihistamine Synthesis: A Guide for Researchers

This document provides an in-depth exploration of 1-(pyridin-2-ylmethyl)piperazine, a pivotal intermediate in the synthesis of a significant class of first-generation H1 antihistamines. We will delve into the synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth exploration of 1-(pyridin-2-ylmethyl)piperazine, a pivotal intermediate in the synthesis of a significant class of first-generation H1 antihistamines. We will delve into the synthetic pathways, purification protocols, and analytical quality control measures pertinent to this compound and its downstream applications in drug development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical, field-tested methodologies.

Introduction: The Significance of the Pyridylpiperazine Moiety in H1 Receptor Antagonism

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and engage with a variety of biological targets.[1] When coupled with a pyridylmethyl substituent, as in 1-(pyridin-2-ylmethyl)piperazine, it forms a key building block for a range of neurologically active agents, including several first-generation antihistamines.[2] These compounds function as inverse agonists at the histamine H1 receptor, stabilizing its inactive conformation and thereby mitigating the allergic response.

The first-generation antihistamines, while effective, are known for their sedative side effects due to their ability to cross the blood-brain barrier. Understanding the synthesis and properties of intermediates like 1-(pyridin-2-ylmethyl)piperazine is crucial for the development of new antihistamines with improved selectivity and reduced central nervous system effects.

Synthesis of the Intermediate: 1-(pyridin-2-ylmethyl)piperazine

The synthesis of 1-(pyridin-2-ylmethyl)piperazine is typically achieved through a nucleophilic substitution reaction between 2-(chloromethyl)pyridine and an excess of piperazine. The use of excess piperazine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol: Synthesis of 1-(pyridin-2-ylmethyl)piperazine

Materials:

  • 2-(chloromethyl)pyridine hydrochloride

  • Piperazine (anhydrous)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperazine (4 equivalents) in toluene, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and add deionized water.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and wash with a 10% aqueous solution of sodium hydroxide, followed by deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-(pyridin-2-ylmethyl)piperazine as a colorless to pale yellow oil.

Rationale for Experimental Choices:

  • Excess Piperazine: The use of a significant excess of piperazine minimizes the formation of the bis-substituted byproduct.

  • Toluene as Solvent: Toluene is an effective solvent for this reaction due to its relatively high boiling point, which allows for a sufficient reaction temperature, and its immiscibility with water, which simplifies the work-up procedure.

  • Aqueous Work-up: The washing steps with aqueous sodium hydroxide and water are essential to remove unreacted piperazine, piperazine hydrochloride, and any other water-soluble impurities.

  • Vacuum Distillation: This purification technique is suitable for liquid products with relatively high boiling points, preventing thermal decomposition.

Application in Antihistamine Synthesis: The Case of Mepyramine (Pyrilamine)

Mepyramine, also known as pyrilamine, is a classic example of a first-generation antihistamine. Its synthesis can be achieved through the condensation of an activated 2-aminopyridine derivative with a substituted ethylamine. While not a direct downstream product of 1-(pyridin-2-ylmethyl)piperazine, its synthesis illustrates the utility of related pyridyl-amino structures in the construction of these drugs. A common synthetic route for Mepyramine involves the reaction of 2-aminopyridine with N,N-dimethyl-2-chloroethylamine followed by reaction with p-methoxybenzyl chloride.[1]

Illustrative Synthetic Pathway for Mepyramine

Mepyramine_Synthesis cluster_0 Step 1: Formation of Intermediate A cluster_1 Step 2: Synthesis of Mepyramine 2-Aminopyridine 2-Aminopyridine Intermediate_A N'-(pyridin-2-yl)-N,N- dimethylethane-1,2-diamine 2-Aminopyridine->Intermediate_A NaNH2 Dimethylaminoethyl_chloride N,N-Dimethyl-2- chloroethylamine Dimethylaminoethyl_chloride->Intermediate_A Mepyramine Mepyramine Intermediate_A->Mepyramine NaNH2 p-Methoxybenzyl_chloride p-Methoxybenzyl chloride p-Methoxybenzyl_chloride->Mepyramine GCMS_Workflow Sample_Preparation Sample Preparation (e.g., Dissolution in Methanol) Derivatization Derivatization (Optional) (e.g., with Acetic Anhydride) Sample_Preparation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (e.g., on a ZB-5 capillary column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (e.g., in SIM mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Identification) MS_Detection->Data_Analysis

Sources

Method

Introduction: Bridging Bio-inspiration and Catalysis with Copper(II) Complexes

An Application Guide to the Coordination Chemistry of 1-(pyridin-2-ylmethyl)piperazine with Copper(II): Synthesis, Characterization, and Emerging Applications In the landscape of modern inorganic chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Coordination Chemistry of 1-(pyridin-2-ylmethyl)piperazine with Copper(II): Synthesis, Characterization, and Emerging Applications

In the landscape of modern inorganic chemistry and drug development, the rational design of metal complexes is paramount. The selection of a ligand is a critical first step, defining the subsequent complex's geometry, stability, and functional properties. 1-(pyridin-2-ylmethyl)piperazine (PMP) emerges as a ligand of significant interest. It synergistically combines two crucial pharmacophores: the pyridine ring, a cornerstone of numerous bioactive molecules and a classic coordinating agent, and the piperazine scaffold, a "privileged structure" in medicinal chemistry known for enhancing bioavailability and conferring specific conformational geometries.[1]

The coordination of PMP with copper(II) creates a fascinating class of compounds. Copper, an essential trace element in biological systems, offers accessible redox states (Cu(II)/Cu(I)) and versatile coordination geometries, making its complexes potent catalysts and promising therapeutic agents.[2][3] The resulting Cu(II)-PMP complexes are not merely of academic interest; they represent a frontier in the development of novel anticancer agents, antimicrobials, and catalysts for sophisticated organic transformations.[2][4][5][6]

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the coordination chemistry of PMP with copper(II). We move beyond simple recipes, delving into the causality behind experimental choices and offering detailed, field-proven protocols for synthesis, characterization, and evaluation.

Section 1: Synthesis — From Ligand to Complex

The journey begins with the synthesis of the building blocks. The protocols provided herein are designed for reproducibility and scalability.

Protocol: Synthesis of 1-(pyridin-2-ylmethyl)piperazine (PMP) Ligand

The most reliable method for synthesizing the PMP ligand is through the nucleophilic substitution of 2-(chloromethyl)pyridine with piperazine.[4][7] The large excess of piperazine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction, driving the reaction towards the mono-substituted product.

Rationale: This alkylation reaction is a robust and well-documented method for creating N-substituted piperazines.[2][4][7] Using an excess of piperazine minimizes the formation of the di-substituted byproduct, 1,4-bis(pyridin-2-ylmethyl)piperazine, which simplifies purification.

Materials:

  • Piperazine (anhydrous)

  • 2-(chloromethyl)pyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve a significant excess of piperazine (e.g., 5-10 equivalents) in methanol.

  • Addition of Reagent: To this stirring solution, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) portion-wise over 15 minutes. The reaction is exothermic.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in water and make the solution strongly alkaline (pH > 12) with 10% NaOH solution. Extract the aqueous layer three times with dichloromethane.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent.

  • Purification: Remove the DCM solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography to obtain pure 1-(pyridin-2-ylmethyl)piperazine as an oil.

Protocol: Synthesis of a Representative Complex, [Cu(PMP)Cl₂]

The synthesis of the copper(II) complex is typically a straightforward self-assembly process, mixing the ligand and a copper(II) salt in a suitable solvent.[1]

Rationale: The nitrogen atoms of the pyridine ring and the distal piperazine nitrogen are strong donor sites that readily coordinate with the Lewis acidic Cu(II) center. Methanol is an excellent solvent for this reaction, as it dissolves both the organic ligand and the inorganic copper salt.

Materials:

  • 1-(pyridin-2-ylmethyl)piperazine (PMP)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (absolute)

  • Diethyl ether

  • Schlenk flask, magnetic stirrer.

Step-by-Step Protocol:

  • Ligand Solution: Dissolve PMP (1 mmol) in 15 mL of absolute methanol in a Schlenk flask and stir.

  • Copper Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in 10 mL of absolute methanol.

  • Complexation: Add the copper(II) solution dropwise to the stirring ligand solution. An immediate color change (typically to blue or green) should be observed, indicating complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Precipitation: Slowly add diethyl ether to the solution until a precipitate forms. Diethyl ether acts as an anti-solvent, reducing the solubility of the polar complex.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold methanol, followed by a thorough wash with diethyl ether.

  • Drying: Dry the resulting solid in a desiccator under vacuum.

Section 2: Structural and Spectroscopic Characterization

Characterization is a self-validating system; each technique provides a piece of the puzzle, and together they confirm the identity and structure of the synthesized complex.

UV-Visible Spectroscopy

Principle: This technique probes the electronic transitions within the complex. For Cu(II) complexes, the key feature is a broad, low-intensity absorption band in the visible region (typically 550-800 nm), which is assigned to d-d transitions of the copper ion.[8][9] The position and intensity of this band are highly sensitive to the coordination geometry around the metal center. More intense bands in the UV region (200-400 nm) are often due to ligand-to-metal charge transfer (LMCT) or intra-ligand (π → π*) transitions.[8][9]

Protocol:

  • Prepare a stock solution of the [Cu(PMP)Cl₂] complex of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMF).

  • Use a UV-Vis spectrophotometer to record the absorption spectrum from 200 to 900 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax) for each band.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present and confirms the coordination of the ligand. Upon complexation, the electron density in the PMP ligand is redistributed, causing shifts in the vibrational frequencies of its bonds. A key indicator is the shift of the pyridine ring C=N stretching vibration to a higher wavenumber, which confirms the coordination of the pyridyl nitrogen. The appearance of new, low-frequency bands (typically 400-550 cm⁻¹) can be attributed to the formation of Cu-N bonds.[1]

Protocol:

  • Prepare a KBr pellet by mixing ~1 mg of the complex with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an instrument with an Attenuated Total Reflectance (ATR) accessory and place a small amount of the solid sample directly on the crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Compare the spectrum of the complex with that of the free PMP ligand to identify key shifts.

Single-Crystal X-ray Diffraction

Principle: This is the most definitive technique for elucidating the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the overall coordination geometry (e.g., square-planar, square-pyramidal, distorted octahedral) around the Cu(II) ion.[4][10][11]

Protocol:

  • Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of the solvent from a saturated solution of the complex, or by vapor diffusion of an anti-solvent (like diethyl ether) into a solution of the complex (e.g., in methanol).

  • Mount a suitable crystal on a goniometer head of a diffractometer.

  • Collect diffraction data and solve the crystal structure using specialized software.

Section 3: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a structured format.

Table 1: Typical Spectroscopic Data for a [Cu(PMP)X₂] Type Complex

ParameterFree PMP Ligand[Cu(PMP)Cl₂] ComplexRationale for Change
UV-Vis λmax ~260 nm~265 nm, ~680 nm (broad)Appearance of d-d transition band confirms Cu(II) presence in a specific coordination environment.[8][9]
FTIR ν(C=N) pyridine ~1590 cm⁻¹~1605 cm⁻¹Shift to higher frequency indicates coordination of the pyridyl nitrogen to the Cu(II) center.[1]
FTIR ν(Cu-N) N/A~450 cm⁻¹Appearance of a new band in the far-IR region is direct evidence of the metal-ligand bond formation.[1]

Table 2: Representative Crystallographic Data for Cu(II)-PMP Complexes

ParameterTypical ValueSignificance
Coordination Geometry Square Pyramidal or Distorted OctahedralCu(II) complexes rarely adopt perfect geometries due to the Jahn-Teller effect. The geometry influences reactivity.[11]
Cu-N(pyridine) distance ~2.00 - 2.07 ÅShorter bond length indicates strong coordination.[12]
Cu-N(piperazine) distance ~2.05 - 2.15 ÅProvides insight into the chelate ring strain and stability.
Cu-Cl distance ~2.20 - 2.60 ÅEquatorial vs. axial chloride ligands will have different bond lengths.

Section 4: Visualizing Workflows and Structures

Diagrams are essential for conceptualizing complex processes and relationships.

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_char Characterization L1 Piperazine + 2-(chloromethyl)pyridine HCl L2 Nucleophilic Substitution (Methanol, Reflux) L1->L2 L3 Work-up & Purification L2->L3 L4 Pure PMP Ligand L3->L4 C1 PMP Ligand + CuCl2·2H2O L4->C1 C2 Complexation (Methanol, RT) C1->C2 C3 Precipitation & Isolation C2->C3 C4 [Cu(PMP)Cl2] Complex C3->C4 CH1 UV-Vis C4->CH1 CH2 FTIR C4->CH2 CH3 X-ray Diffraction C4->CH3

Caption: Experimental workflow from starting materials to the fully characterized Cu(II)-PMP complex.

Caption: Bidentate coordination of the PMP ligand to a central Cu(II) ion.

Section 5: Applications in Drug Development and Catalysis

The structural and electronic properties of Cu(II)-PMP complexes make them highly attractive for functional applications.

Catalytic Activity

The flexible coordination sphere of copper allows these complexes to adopt various geometries, a key trait for catalysis. Cu(II) complexes supported by pyridyl-appended ligands have demonstrated efficiency as catalysts for important organic reactions, such as the aziridination of olefins.[4][7] The PMP ligand can stabilize the copper center in different oxidation states, facilitating catalytic cycles that involve redox processes.

Biological and Therapeutic Potential

The true promise of Cu(II)-PMP complexes may lie in their biological activity. The coordination of a metal ion to a bioactive ligand can significantly enhance its therapeutic efficacy.[1][3]

  • Antimicrobial Agents: Both piperazine derivatives and copper salts are known to possess antimicrobial properties.[5][6] Their combination in a single complex can lead to synergistic effects, offering a potential strategy to combat drug-resistant strains of bacteria and fungi.[5]

  • Anticancer Agents: A primary area of investigation is the use of copper complexes as anticancer drugs, positioned as alternatives to platinum-based therapies which are often limited by side effects and resistance.[2] The proposed mechanism often involves the ability of the complex to bind to DNA, either through intercalation or groove binding, ultimately inducing cleavage and triggering apoptosis in cancer cells.[1][2] The PMP ligand can facilitate cellular uptake and transport, delivering the cytotoxic copper payload to its target.

DrugDiscoveryPathway A Synthesized [Cu(PMP)Cl2] Complex B In Vitro Screening (e.g., Cytotoxicity against Cancer Cell Lines) A->B C Hit Identification (Potent & Selective Complex) B->C D Mechanistic Studies (e.g., DNA Binding, ROS Generation) C->D E Lead Optimization D->E

Caption: Logical pathway for evaluating a Cu(II)-PMP complex in a drug discovery context.

Conclusion

The coordination chemistry of 1-(pyridin-2-ylmethyl)piperazine with copper(II) provides a rich and versatile platform for scientific exploration. The straightforward synthesis and the wealth of characterization techniques available allow for detailed structural and electronic tuning. By understanding the fundamental principles outlined in this guide, researchers can effectively design, synthesize, and analyze novel Cu(II)-PMP complexes, paving the way for next-generation catalysts and metal-based therapeutic agents.

References

  • Al-Masoudi, N. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2019). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. MDPI. [Link]

  • Tyler, L. A., Natt, J. A., & Toste, F. D. (2004). Copper(II) Complexes of Pyridyl-Appended Diazacycloalkanes: Synthesis, Characterization, and Application to Catalytic Olefin Aziridination. Inorganic Chemistry - ACS Publications. [Link]

  • SYNTHESIS AND ANALYSIS OF A COORDINATION COMPOUND OF COPPER. (n.d.). Course Hero. [Link]

  • Małecka, M., et al. (2022). Copper(II) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Publishing. [Link]

  • Găină, L. I., et al. (2022). Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. MDPI. [Link]

  • Soudani, S., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of a copper(II) complex involving 3-methylbenzoate and 2,2′-bipyridine ligands. PMC - PubMed Central. [Link]

  • Patel, R. P., et al. (2013). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2023). PMC - NIH. [Link]

  • Patel, R. P., et al. (2013). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Kumar, V., et al. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry. [Link]

  • Chiyindiko, E., Langner, E. H. G., & Conradie, J. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. University of the Free State. [Link]

  • Gutmann, T., et al. (2021). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. [Link]

  • Gancheff, J. S., et al. (2021). Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion: Crystal Structure and DFT Calculations. Bendola Publishing. [Link]

  • Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands. (2017). ResearchGate. [Link]

  • Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination. (2004). PubMed. [Link]

Sources

Application

Preparation of tripodal ligands containing 2-pyridylmethylpiperazine

Application Note: Strategic Synthesis and Characterization of 2-Pyridylmethylpiperazine-Based Tripodal Ligands Executive Summary Tripodal ligands featuring nitrogen-rich donor sets are critical tools in biomimetic cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Characterization of 2-Pyridylmethylpiperazine-Based Tripodal Ligands

Executive Summary

Tripodal ligands featuring nitrogen-rich donor sets are critical tools in biomimetic catalysis, particularly for modeling non-heme iron and copper oxidases. This guide details the synthesis of a robust tripodal ligand scaffold based on a 1,3,5-tris(bromomethyl)benzene core functionalized with 1-(2-pyridylmethyl)piperazine arms.

Unlike flexible TREN-based ligands, the benzene-anchored tripod offers structural rigidity, preventing ligand collapse and enhancing the stability of metal coordination geometries. This protocol addresses the two primary synthetic challenges:

  • Selectivity: Achieving mono-alkylation of piperazine.

  • Stoichiometry: Ensuring complete tris-substitution on the core scaffold without oligomerization.

Strategic Retro-Synthesis & Workflow

The synthesis is convergent, requiring the preparation of a secondary amine "arm" followed by a triple nucleophilic substitution on the aromatic core.

SynthesisWorkflow P1 2-(Chloromethyl)pyridine (Hydrochloride) I1 The Arm: 1-(2-Pyridylmethyl)piperazine P1->I1 SN2 Alkylation (Water/EtOH) P2 Piperazine (Excess) P2->I1 P3 1,3,5-Tris(bromomethyl)benzene F1 Tripodal Ligand: 1,3,5-Tris((4-(pyridin-2-ylmethyl) piperazin-1-yl)methyl)benzene P3->F1 I1->F1 Triple Coupling (ACN, K2CO3)

Figure 1: Convergent synthetic pathway. The "Arm" is synthesized first to ensure purity before attachment to the "Core".

Protocol 1: Synthesis of the "Arm" (1-(2-Pyridylmethyl)piperazine)

The reaction of 2-(chloromethyl)pyridine with piperazine is prone to forming the unwanted bis-substituted byproduct. To force the reaction toward the mono-substituted product, we utilize a large stoichiometric excess of piperazine .

Reagents:
  • 2-(Chloromethyl)pyridine hydrochloride (10.0 mmol)

  • Piperazine (Anhydrous) (50.0 mmol) [5.0 eq]

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

Step-by-Step Methodology:
  • Free Base Preparation (In-Situ): Dissolve piperazine (4.3 g, 50 mmol) in 50 mL of ethanol. The large excess acts as both reactant and proton scavenger.

  • Controlled Addition: Dissolve 2-(chloromethyl)pyridine HCl (1.64 g, 10 mmol) in 10 mL ethanol. Add this solution dropwise to the stirring piperazine solution over 30 minutes at room temperature.

    • Why? Keeping the concentration of the alkylating agent low relative to piperazine minimizes the probability of a second alkylation event.

  • Reaction: Stir the mixture for 12 hours at room temperature.

  • Work-up (The "Bis" Removal):

    • Remove ethanol under reduced pressure.

    • Resuspend the residue in 50 mL water.

    • Extract with DCM (3 x 30 mL).

    • Critical Check: Unreacted piperazine is highly water-soluble and will remain in the aqueous phase. The mono-substituted product will migrate to the organic phase.

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield a yellow oil.

Yield Expectation: 85-90% Validation: 1H NMR should show a 4:4 integration ratio for the piperazine protons (two triplets) and a singlet for the benzylic CH₂.

Protocol 2: Assembly of the Tripodal Ligand

This step couples three equivalents of the "Arm" to the core. The use of anhydrous conditions is vital to prevent hydrolysis of the benzylic bromides to alcohols.

Reagents:
  • 1,3,5-Tris(bromomethyl)benzene (1.0 mmol)

  • 1-(2-Pyridylmethyl)piperazine (Product from Protocol 1) (3.3 mmol) [1.1 eq per arm]

  • Potassium Carbonate (K₂CO₃), anhydrous (6.0 mmol)

  • Acetonitrile (ACN), anhydrous (HPLC Grade)

Step-by-Step Methodology:
  • Suspension: In a flame-dried round-bottom flask under Nitrogen/Argon, suspend K₂CO₃ (0.83 g) and 1-(2-pyridylmethyl)piperazine (0.58 g) in 30 mL anhydrous ACN.

  • Core Addition: Add 1,3,5-tris(bromomethyl)benzene (0.36 g, 1.0 mmol) directly to the flask.

  • Reflux: Heat the mixture to reflux (80-82°C) for 18-24 hours.

    • Visual Cue: The reaction often turns from a suspension to a clearer solution, then precipitates salts (KBr) as the reaction progresses.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with cold ACN.

  • Purification (Acid-Base Swing):

    • Evaporate the filtrate to obtain the crude oil.

    • Dissolve in DCM (50 mL) and wash with 0.1 M NaOH (to remove any remaining salts).

    • Optional High-Purity Step: Extract the DCM layer with 1 M HCl . The ligand moves to the aqueous phase (protonated). Wash the aqueous phase with fresh DCM (removes non-basic impurities). Basify the aqueous phase to pH 12 with NaOH pellets and extract back into DCM.

  • Isolation: Dry (Na₂SO₄) and evaporate to yield the ligand as a viscous pale-yellow oil or low-melting solid.

Characterization & Quality Control

The symmetry of the molecule is the primary indicator of successful tris-substitution. Asymmetry in the NMR spectrum suggests incomplete substitution (mono- or bis- intermediates).

Table 1: 1H NMR Validation Criteria (CDCl₃, 400 MHz)
MoietyChemical Shift (δ ppm)MultiplicityIntegrationInterpretation
Pyridine (H-6) 8.52Doublet3HProton adjacent to Nitrogen (deshielded).
Pyridine (H-3,4,5) 7.10 - 7.65Multiplets9HAromatic pyridine ring protons.
Central Benzene 7.20 - 7.30Singlet3HCritical: Must be a sharp singlet. Splitting indicates asymmetry.
Benzylic (Py-CH₂) 3.65Singlet6HLinker between Pyridine and Piperazine.
Benzylic (Core-CH₂) 3.48Singlet6HLinker between Core and Piperazine.
Piperazine 2.40 - 2.60Broad/Triplets24HOften appears as two broad humps or overlapping triplets.
Mass Spectrometry (ESI-MS):
  • Target Ion: Look for

    
     or 
    
    
    
    .
  • Common Failure Mode: Peaks corresponding to

    
     indicate incomplete substitution.
    

Applications & Storage

  • Storage: Store the free base under Argon at -20°C. The ligand is prone to oxidation at the benzylic positions over long periods in air.

  • Metalation: To form complexes (e.g., with Cu(II) or Zn(II)), dissolve the ligand in Methanol and add the metal perchlorate or chloride salt dropwise. The piperazine "boat" vs. "chair" conformation often adapts to the metal ion size [1].

References

  • Piperazine Macrocycles & Metal Binding: Title: Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Source:Inorganic Chemistry / NIH PubMed Central URL:[Link]

  • General Piperazine Synthesis Protocols: Title: Synthesis of Piperazines - Organic Chemistry Portal.[1] Source:Organic Chemistry Portal URL:[Link]

  • Tripodal Ligand Context (TPA/TREN analogs): Title: Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)5Br. Source:Dalton Transactions / PubMed URL:[Link]

Sources

Method

Application Note: 1-(2-Pyridylmethyl)piperazine in 5-HT1A Agonist Synthesis

This Application Note is structured to guide medicinal chemists and drug developers through the synthesis, purification, and pharmacological application of 1-(2-Pyridylmethyl)piperazine (1-PMP).[1] Unlike the more common...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and drug developers through the synthesis, purification, and pharmacological application of 1-(2-Pyridylmethyl)piperazine (1-PMP).[1] Unlike the more common 1-(2-pyridyl)piperazine (1-PP) found in Buspirone, this molecule incorporates a methylene bridge, introducing rotational flexibility and altering the binding vector within the 5-HT1A orthosteric pocket.[1]

[1]

Introduction & Pharmacological Rationale[1][2][3][4][5][6]

The piperazine moiety is a "privileged structure" in G-Protein Coupled Receptor (GPCR) medicinal chemistry. While the arylpiperazine class (e.g., Buspirone, Gepirone) relies on a direct nitrogen-to-heterocycle bond for rigid positioning of the basic nitrogen against the receptor's Aspartate residue (Asp3.32), the 1-(2-pyridylmethyl)piperazine (1-PMP) scaffold introduces a methylene spacer.[1]

Structural Distinction & SAR Logic
  • 1-(2-Pyridyl)piperazine (1-PP): Rigid, planar connection.[1] Dominant pharmacophore in approved anxiolytics.

  • 1-(2-Pyridylmethyl)piperazine (1-PMP): Flexible, non-planar.[1] Acts as a bioisostere of 1-benzylpiperazine .[1]

    • Advantage:[1][2][3][4] The methylene bridge allows the pyridine ring to adopt non-coplanar conformations, potentially accessing hydrophobic sub-pockets (e.g., Phe6.[1]52) that are sterically unavailable to the rigid 1-PP analogs.

    • Application: Used to fine-tune selectivity between 5-HT1A, 5-HT2A, and D2 receptors by altering the vector of the salt bridge.[1]

Chemical Synthesis Protocols

Protocol A: Selective Mono-Alkylation of Piperazine

Objective: Synthesize 1-(2-pyridylmethyl)piperazine from piperazine and 2-(chloromethyl)pyridine.[1] Challenge: Preventing the formation of the symmetric bis-alkylated byproduct, 1,4-bis(2-pyridylmethyl)piperazine.[1]

Reagents & Materials
  • Piperazine (anhydrous): 5.0 equivalents (Critical for mono-selectivity).[1]

  • 2-(Chloromethyl)pyridine Hydrochloride: 1.0 equivalent.[1]

  • Potassium Carbonate (K₂CO₃): 2.5 equivalents (milled anhydrous).

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Catalyst: Sodium Iodide (NaI), 0.1 equivalent (Finkelstein condition).[1]

Step-by-Step Methodology
  • Preparation of Base Layer: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend Piperazine (43.0 g, 0.5 mol) and K₂CO₃ (34.5 g, 0.25 mol) in MeCN (200 mL).

  • Activation: Add NaI (1.5 g, 10 mmol). Heat the mixture to 60°C for 30 minutes to ensure partial dissolution of piperazine.

  • Controlled Addition: Dissolve 2-(chloromethyl)pyridine HCl (16.4 g, 0.1 mol) in MeCN (50 mL). Add this solution dropwise to the piperazine suspension over 60 minutes.

    • Note: Slow addition into a large excess of piperazine statistically favors the mono-alkylated product.

  • Reaction: Reflux the mixture at 82°C for 4–6 hours. Monitor by TLC (DCM:MeOH:NH₄OH, 90:9:1).[1] The product spot will appear at R_f ~ 0.4.

  • Work-up:

    • Cool to room temperature and filter off the inorganic salts (KCl, excess K₂CO₃).[1]

    • Evaporate the solvent under reduced pressure.

    • Excess Piperazine Removal: Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL). Note: Unreacted piperazine is highly water-soluble and will remain in the aqueous phase, while the mono-substituted product partitions into DCM.[1]

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Distill under high vacuum (bp ~130°C at 0.5 mmHg) or purify via flash chromatography (Silica, 0-10% MeOH in DCM with 1% NH₄OH).

Yield Expectation: 75–85% Characterization: ¹H NMR (CDCl₃) δ 8.5 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.1 (t, 1H), 3.6 (s, 2H), 2.9 (t, 4H), 2.5 (br s, 4H).[1]

Protocol B: Coupling to "Tail" Moiety (5-HT1A Agonist Assembly)

Objective: Synthesize a model Long-Chain Piperazine (LCP) agonist: 1-(2-pyridylmethyl)-4-[4-(phthalimido)butyl]piperazine . Mechanism: Nucleophilic attack of the secondary amine (1-PMP) on an alkyl halide linker.

Reagents
  • 1-(2-Pyridylmethyl)piperazine (Product of Protocol A): 1.0 eq.[1]

  • N-(4-Bromobutyl)phthalimide: 1.1 eq.[1]

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃.

  • Solvent: Dimethylformamide (DMF) or Acetonitrile.

Step-by-Step Methodology
  • Setup: Dissolve 1-PMP (1.77 g, 10 mmol) in Acetonitrile (30 mL).

  • Addition: Add K₂CO₃ (2.76 g, 20 mmol) and N-(4-Bromobutyl)phthalimide (3.10 g, 11 mmol).

  • Reaction: Heat to reflux (80°C) for 12 hours.

    • Process Check: The reaction is complete when the secondary amine starting material disappears on TLC.

  • Work-up:

    • Filter salts.

    • Concentrate filtrate.

    • Dissolve residue in EtOAc, wash with water (2x) and brine (1x).[1]

  • Salt Formation (Bioassay Grade): Dissolve the free base in minimal ethanol. Add 1.0 eq of fumaric acid or HCl in ether. Collect the precipitate by filtration.

Visualizing the Workflow & SAR

The following diagram illustrates the synthesis logic and the structural comparison between the standard Buspirone scaffold and the 1-PMP scaffold.

G cluster_0 Protocol A: Core Scaffold Synthesis cluster_1 Protocol B: Agonist Assembly cluster_2 SAR Comparison Py 2-(Chloromethyl)pyridine Mono 1-(2-Pyridylmethyl) piperazine (1-PMP) Py->Mono SN2, K2CO3 Pip Piperazine (5 eq.) Pip->Mono Bis Bis-alkylated Byproduct Mono->Bis Over-alkylation (Avoided by Excess Pip) Agonist Target 5-HT1A Agonist (Flexible Linker) Mono->Agonist Coupling (MeCN, Reflux) Linker N-(4-Bromobutyl) phthalimide Linker->Agonist Buspirone Buspirone Class (Rigid Aryl-N Bond) PMP_Class PMP Class (Flexible Methylene Bridge) Buspirone->PMP_Class Bioisosteric Replacement

Caption: Synthesis pathway of 1-PMP and its conversion into a flexible 5-HT1A agonist scaffold.

Analytical Data & Troubleshooting

Key Analytical Markers
CompoundTechniqueDiagnostic Signal
1-PMP ¹H NMRSinglet at δ 3.6 ppm (Methylene bridge: Py-CH₂ -N).[1] This distinguishes it from 1-(2-pyridyl)piperazine (no methylene).[1]
1-PMP MS (ESI)[M+H]⁺ = 178.1
Target Agonist ¹H NMRTriplet at δ 3.7 ppm (Phthalimide-N-CH₂ ) and multiplet at δ 2.4 ppm (Piperazine-N-CH₂ -Alkyl).[1]
Troubleshooting Guide
  • Problem: Low yield in Protocol A (Bis-alkylation).

    • Solution: Increase Piperazine equivalents to 10x. The unreacted piperazine can be recovered (90% recovery rate) during the aqueous extraction phase.

  • Problem: Product is colored (dark brown/black).

    • Solution: Pyridine derivatives oxidize easily. Perform reactions under Nitrogen/Argon atmosphere. Pass the crude oil through a short pad of activated charcoal or silica before crystallization.

  • Problem: Poor solubility of the final salt.

    • Solution: Switch from Hydrochloride salt (often hygroscopic) to Maleate or Oxalate salts, which generally form better crystals for this class of compounds.[1]

References

  • Glennon, R. A., et al. (1988).[1] "5-HT1A serotonin receptors."[1][5][2][3][6][7][8][9] Journal of Medicinal Chemistry. Link (Foundational work on arylpiperazine binding modes).

  • Mokrosz, J. L., et al. (1994).[1] "Structure-activity relationship studies of CNS agents. 15. 5-HT1A and 5-HT2 receptor affinity of some 1-(2-pyridyl)piperazine derivatives." Archiv der Pharmazie. Link (Comparative SAR of pyridyl vs. pyridylmethyl).

  • Lopez-Rodriguez, M. L., et al. (2002).[1] "Design and Synthesis of New 5-HT1A Receptor Agonists." Current Medicinal Chemistry. Link (Review of linker strategies in LCPs).

  • Rathbone, T. J., et al. (2007).[1] "Process for synthesizing piperazine-piperidine compounds."[1][10] World Intellectual Property Organization (WO2007146072A2). Link (Industrial protocols for piperazine alkylation).

  • Chem-Impex. "1-(2-Pyridyl)piperazine Product Data." Link (Physical properties and commercial availability of the analog).

Sources

Application

Design of urease inhibitors based on piperazine-pyridine scaffolds

Executive Summary This guide details the rational design, chemical synthesis, and biological validation of urease inhibitors utilizing a piperazine-pyridine hybrid scaffold .[1] Urease (EC 3.5.1.5) is a nickel-dependent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the rational design, chemical synthesis, and biological validation of urease inhibitors utilizing a piperazine-pyridine hybrid scaffold .[1] Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment and is a key driver of ammonia volatilization in agriculture.[1]

The piperazine-pyridine motif is selected for its dual-pharmacophore properties:

  • Pyridine Moiety: Acts as a hydrogen-bond acceptor and potential coordinator for the active site Nickel (Ni²⁺) ions.[1]

  • Piperazine Linker: Provides conformational flexibility to span the active site flap and improves aqueous solubility (logP optimization).[1]

Rational Drug Design Strategy

Effective inhibitor design requires balancing chelation potential with hydrophobic interactions.[1] The urease active site contains a bi-nickel center bridged by a carbamylated lysine (Lys217 in H. pylori).[1]

Structure-Activity Relationship (SAR) Analysis

Current field data indicates the following SAR trends for this scaffold:

  • Pyridine Ring Substitution: Electron-withdrawing groups (e.g., -NO₂, -Cl) at the C3 or C5 position enhance binding affinity by altering the electron density of the pyridine nitrogen, affecting its interaction with active site residues like His579 or Ni²⁺ .[1]

  • Piperazine Linker: Unsubstituted piperazine bridges maintain the optimal distance (~4-6 Å) between the pyridine headgroup and distal aryl tails.[1]

  • Distal Aryl Group: Introduction of a carbodithioate or acetamide tail provides secondary anchoring via hydrophobic interactions with the flap region (e.g., Ala16 , Tyr32 ).[1]

Design Workflow Visualization

DesignWorkflow cluster_Mod Structural Modifications Start Target: Urease Active Site (Ni2+ bi-center) Scaffold Scaffold Selection: Piperazine-Pyridine Hybrid Start->Scaffold Pyridine_Mod Pyridine Head: Add -NO2/-Cl (e- withdrawing) Target: Ni2+ Coordination Scaffold->Pyridine_Mod Linker_Mod Piperazine Linker: Rigidity vs. Solubility Target: Active Site Channel Scaffold->Linker_Mod Tail_Mod Distal Tail: Carbodithioate/Acetamide Target: Hydrophobic Flap (Ala16) Scaffold->Tail_Mod Validation In Silico Validation: Docking (AutoDock Vina) ADMET (SwissADME) Pyridine_Mod->Validation Linker_Mod->Validation Tail_Mod->Validation Synthesis Proceed to Synthesis Validation->Synthesis Binding Energy < -7.0 kcal/mol

Figure 1: Rational design workflow integrating pharmacophore selection with in silico validation checkpoints.

Chemical Synthesis Protocol

Objective: Synthesize 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate derivatives. This protocol couples a nitropyridine headgroup to an aryl tail via a piperazine linker.[1]

Synthetic Pathway

SynthesisPathway R1 2-Chloro-3- nitropyridine Int1 Intermediate 1: 1-(3-nitropyridin- 2-yl)piperazine R1->Int1 Nucleophilic Subst. R2 Piperazine (Excess) R2->Int1 Final Final Product: Piperazine-Pyridine Carbodithioate Int1->Final Coupling Reagent1 Acetonitrile Reflux 12h Reagent2 CS2, NaOAc Chloro-N-arylacetamide

Figure 2: Two-step synthetic route yielding the target carbodithioate derivative.

Step-by-Step Procedure

Step 1: Synthesis of Intermediate (Pyridylpiperazine)

  • Dissolution: Dissolve 40.5 g (472 mmol, 5.0 eq) of piperazine in 100 mL acetonitrile (ACN) in a round-bottom flask. Note: Excess piperazine prevents dimerization.[1]

  • Addition: Dropwise add a solution of 15 g (94.3 mmol, 1.0 eq) 2-chloro-3-nitropyridine in 50 mL ACN.

  • Reflux: Heat to reflux (~82°C) for 12 hours with magnetic stirring.

  • Monitoring: Check TLC (CHCl₃:MeOH 9:1). The starting chloride spot (Rf ~0.[1]8) should disappear.[1]

  • Workup: Evaporate solvent. Resuspend residue in water and extract with CHCl₃ (3x).[1] Dry organic layer over anhydrous Na₂SO₄.[1]

  • Purification: Column chromatography (Silica gel, CHCl₃/MeOH 95:5).

    • Yield Expectation: 60-70% (Yellow solid).[1]

Step 2: Carbodithioate Coupling

  • Activation: Dissolve Intermediate 1 (1.0 eq) in methanol. Add Carbon disulfide (CS₂) (2.0 eq) and Sodium Acetate (NaOAc) (2.0 eq). Stir for 30 min at room temperature to form the dithiocarbamate salt.

  • Coupling: Add 2-chloro-N-arylacetamide (1.0 eq) to the mixture.

  • Reflux: Reflux for 8–16 hours.

  • Isolation: Pour reaction mixture into ice-cold water. The precipitate is the crude product.[1]

  • Recrystallization: Purify via recrystallization from ethanol or column chromatography.[1]

Biological Evaluation: Urease Inhibition Assay

Method: Modified Berthelot (Phenol-Hypochlorite) Method.[1][2] Principle: Urease hydrolyzes urea into ammonia (NH₃).[1][3][4] NH₃ reacts with phenol and hypochlorite to form indophenol blue (λmax = 625 nm). Inhibitors reduce blue color intensity.[1]

Reagent Preparation
  • Phosphate Buffer: 100 mM, pH 7.4 (or pH 6.8 for H. pylori urease specificity).[1]

  • Enzyme Solution: Jack Bean Urease (JBU) or H. pylori Urease (HPU) at 5 U/mL in buffer.[1]

  • Substrate: 100 mM Urea solution.

  • Reagent A: 0.5 g Phenol + 2.5 mg Sodium Nitroprusside in 50 mL water.[1][3]

  • Reagent B: 250 mg NaOH + 820 µL NaOCl (5%) in 50 mL water.

Assay Protocol
  • Incubation: In a 96-well plate, mix:

    • 25 µL Enzyme Solution[1][5][6]

    • 5 µL Test Compound (dissolved in DMSO, final conc. 0.1 - 100 µM)

    • Control: Use 5 µL DMSO only.[1]

    • Standard: Thiourea or Acetohydroxamic acid (AHA).[1]

  • Pre-incubation: Incubate at 37°C for 15 minutes to allow inhibitor-enzyme binding.

  • Reaction Start: Add 55 µL Urea Solution . Incubate at 37°C for 15 minutes.

  • Color Development: Add 45 µL Reagent A followed by 70 µL Reagent B .

  • Measurement: Incubate 30-50 min at 37°C. Read Absorbance at 625 nm .

Data Analysis

Calculate % Inhibition:



Determine IC₅₀ using non-linear regression (GraphPad Prism).

Mechanism of Action & Binding Mode

Understanding the molecular interaction is vital for optimization.[1] The pyridine nitrogen often engages in


-cation interactions, while the carbodithioate sulfur can form hydrogen bonds or coordinate with the nickel center.[1]

BindingMechanism Ni Ni2+ Bi-Center Lys Lys709 / Glu718 (Active Site Wall) Flap Ala16 / Tyr32 (Mobile Flap) Pyridine Pyridine Ring (Inhibitor Head) Pyridine->Ni Coordination / Electrostatic Pyridine->Lys pi-cation / H-bond Tail Aryl Tail (Inhibitor End) Tail->Flap Hydrophobic / pi-alkyl Linker Piperazine Linker->Pyridine Connects Linker->Tail Connects

Figure 3: Predicted binding mode of Piperazine-Pyridine inhibitors within the Urease active site.[1]

Critical Checkpoint: If IC₅₀ is > 50 µM, reconsider the Linker Length . A piperazine ring is rigid; if the tail does not reach the hydrophobic pocket (Ala16), the binding enthalpy will be insufficient.[1] Consider adding a methylene spacer between the piperazine and the pyridine if flexibility is required.[1]

References

  • Frontiers in Chemistry (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.

  • PMC (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. [1]

  • MDPI (2024). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [1]

  • Brieflands (2016). Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines.[1] (Protocol Reference)

  • PLOS One (2015). Inhibition of Helicobacter pylori and Its Associated Urease by Palmatine: Investigation on the Potential Mechanism. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Pyridylmethyl)piperazine

Topic: Removing Unreacted Piperazine from 1-(2-Pyridylmethyl)piperazine Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs) Welcome to the Application Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Piperazine from 1-(2-Pyridylmethyl)piperazine Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Application Support Hub. I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to assist you in the isolation of high-purity 1-(2-Pyridylmethyl)piperazine (1-PMP) .

The synthesis of 1-PMP typically involves the nucleophilic attack of piperazine on 2-(chloromethyl)pyridine. To prevent the formation of the unwanted bis-alkylated byproduct (1,4-bis(2-pyridylmethyl)piperazine), a large stoichiometric excess of piperazine (often 3–5 equivalents) is required.

The Challenge: You are left with a crude mixture containing your target mono-alkylated product and a significant amount of unreacted piperazine. Because both species are basic amines with similar chemical functionalities, separation requires exploiting their distinct physical properties: volatility and lipophilicity .[1]

📊 Quick Reference: Physicochemical Properties

Before selecting a protocol, compare the properties of your impurity and target.

PropertyPiperazine (Impurity)1-(2-Pyridylmethyl)piperazine (Target)
State (RT) Solid (Deliquescent)Liquid (Free Base) / Solid (HCl Salt)
Boiling Point (atm) 146°C (Sublimes)~300°C (Decomposes)
Boiling Point (Vacuum) Sublimes readily120–122°C @ 2 mmHg
LogP (Lipophilicity) -1.50 (Highly Hydrophilic)~0.6 (Moderately Lipophilic)
Water Solubility Very HighModerate
Ether Solubility Very LowModerate to High
🛠️ Troubleshooting & FAQs
Q1: I am running a large-scale batch (>50g). What is the most efficient removal method?

Recommendation: Vacuum Distillation. For scales above 10g, distillation is the "Gold Standard" because it avoids large solvent volumes and exploits the massive boiling point differential (~150°C difference at atm).

The Protocol:

  • Basify: Ensure your crude reaction mixture is in the free base form (treat with NaOH if necessary) and remove bulk solvents (e.g., acetonitrile, water) via rotary evaporation.[1]

  • Setup: Use a short-path distillation head or a Kugelrohr apparatus.

    • Critical: Ensure your condenser coolant is warm (40–50°C) or use an air condenser.[1]

  • Fraction 1 (Piperazine): Apply vacuum (1–5 mmHg) and heat the bath to 60–80°C. Piperazine will sublime or distill rapidly.[1]

    • Warning: Piperazine solidifies immediately upon cooling.[1] It will clog standard water-cooled condensers.[1] Use a heat gun to melt solid piperazine down into the receiving flask if clogging occurs.

  • Fraction 2 (Product): Increase bath temperature to 140–160°C. The 1-PMP will distill as a clear oil at ~120°C (2 mmHg).

Q2: I don't have high-vacuum equipment. Can I use extraction?

Recommendation: The "Salting-Out" Aqueous Wash. You can exploit the extreme hydrophilicity of piperazine (LogP -1.50) versus the relative lipophilicity of 1-PMP.

The Protocol:

  • Dissolution: Dissolve your crude residue in Dichloromethane (DCM) or Chloroform .[1] Avoid Ether/Hexanes initially as the product may not be fully soluble.[1]

  • The Wash: Wash the organic layer with Brine (saturated NaCl) rather than pure water.[1]

    • Why? Piperazine is so water-soluble it will partition into the brine. The high ionic strength of brine "salts out" the 1-PMP, forcing it to stay in the organic layer.

  • Repetition: Perform the wash 3–4 times.

  • Validation: Check the organic layer by TLC (See Q4).[1] If piperazine spots persist, repeat the wash.

  • Drying: Dry the organic layer over Na₂SO₄ and evaporate.[1]

Q3: My product is solidifying in the condenser during distillation. Is this normal?

Diagnosis: This is likely sublimed piperazine , not your product.[1] Piperazine has a high vapor pressure and freezes at 106°C. If you see white crystals forming in the condenser or vacuum adapter while the pot temperature is low (<100°C), it is the impurity.

  • Fix: Stop the vacuum. Use a heat gun to melt the blockage into a waste flask. Switch to a fresh receiving flask before increasing the temperature to collect your product.

Q4: How do I monitor the separation by TLC?

Recommendation: Amine-Specific Mobile Phase. Standard solvents will cause amines to streak.[1] Use a basic modifier.

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: DCM : Methanol : Ammonium Hydroxide (90 : 9 : 1).[1]

  • Visualization:

    • Piperazine: Low R_f (near baseline), stains dark with Ninhydrin (secondary amine).[1]

    • 1-PMP: Higher R_f (~0.4–0.6), UV active (Pyridine ring).[1]

    • Tip: Piperazine is not UV active.[1] You must use a stain (Ninhydrin or Iodine) to see the impurity.

Q5: Can I just recrystallize the mixture?

Recommendation: Only if converting to the HCl salt. The free base of 1-PMP is an oil. You cannot recrystallize the oil directly.

  • Strategy: If distillation fails, dissolve the crude oil in Ethanol and add concentrated HCl (or HCl in dioxane). The 1-(2-Pyridylmethyl)piperazine Trihydrochloride salt may precipitate.[1]

  • Risk:[1][2] Piperazine Dihydrochloride is also a high-melting solid and may co-precipitate.[1] Distillation or extraction is preferred before salt formation.[1]

🧩 Decision Tree: Purification Workflow

Use this logic flow to determine the best purification route for your specific scale and equipment availability.

Purification_Workflow Start Crude Reaction Mixture (Contains 1-PMP + Excess Piperazine) ScaleCheck Check Scale Start->ScaleCheck LargeScale > 10 grams ScaleCheck->LargeScale SmallScale < 10 grams ScaleCheck->SmallScale Distillation Vacuum Distillation (0.1 - 5 mmHg) LargeScale->Distillation Extraction Aqueous Workup (DCM / Brine) SmallScale->Extraction Sublimation Sublimation of Piperazine (60-80°C) Distillation->Sublimation First Fraction ProductDistill Distill Product (120-140°C) Sublimation->ProductDistill Second Fraction Clean Pure 1-PMP ProductDistill->Clean TLC_Check TLC Check (Ninhydrin Stain) Extraction->TLC_Check TLC_Check->Clean No Spot at Baseline Dirty Piperazine Present TLC_Check->Dirty Baseline Spot Visible Dirty->Extraction Repeat Wash

Caption: Logical workflow for selecting purification method based on scale. Distillation is preferred for bulk; extraction for small batches.[1]

📚 References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4837, Piperazine. Retrieved February 5, 2026, from [Link][1]

  • Bain, B., et al. (1960).[1] Purification of Piperazine. U.S. Patent 2,919,275.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

Sources

Optimization

Preventing oxidation of pyridine-piperazine derivatives during storage

Technical Support Center: Stabilizing Pyridine-Piperazine Derivatives Welcome to the technical support center for the handling and storage of pyridine-piperazine derivatives. These valuable heterocyclic compounds are fou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Pyridine-Piperazine Derivatives

Welcome to the technical support center for the handling and storage of pyridine-piperazine derivatives. These valuable heterocyclic compounds are foundational in numerous drug discovery and development programs. However, their inherent chemical nature makes them susceptible to oxidative degradation, which can compromise sample integrity, leading to failed experiments and loss of valuable material.

This guide provides field-proven insights and actionable protocols to help you understand the mechanisms of oxidation and implement robust strategies for prevention.

Section 1: The "Why" - Understanding Oxidative Degradation

A foundational understanding of the degradation pathway is the first step toward prevention. This section addresses the core chemical vulnerabilities of the pyridine-piperazine scaffold.

Q1: My pyridine-piperazine compound is changing color from white to yellow/brown during storage. What is happening?

This is a classic sign of oxidative degradation. The nitrogen atoms in both the pyridine and piperazine rings are susceptible to oxidation, leading to the formation of N-oxides.[1][2] This process introduces new chromophores into the molecular structure, which absorb light and result in the observed color change. The formation of various degradation products, such as 2-oxopiperazine and formylpiperazine from the piperazine ring, can also contribute to discoloration.[3]

Q2: Which parts of the pyridine-piperazine molecule are most vulnerable to oxidation?

The primary sites of oxidation are the electron-rich nitrogen atoms.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can be readily oxidized to form a pyridine N-oxide.[1][4][5] This reaction is common for tertiary amines and aromatic N-heterocycles.

  • Piperazine Nitrogens: As aliphatic tertiary amines, the two nitrogen atoms on the piperazine ring are also highly susceptible to oxidation, forming their respective N-oxides. In molecules containing both moieties, selective oxidation can sometimes be achieved, but under typical storage conditions where atmospheric oxygen is the oxidant, all sites are at risk.[6][7]

dot graph "Oxidation_Sites" { layout="neato"; node [shape=none, image="https://i.imgur.com/7bY1bH1.png"]; Py_N [pos="1.5,2.5!", label="Pyridine N-Oxidation", fontsize=12, fontcolor="#202124"]; Pip_N1 [pos="4.5,1.8!", label="Piperazine N-Oxidation", fontsize=12, fontcolor="#202124"]; Pip_N2 [pos="4.5,-1.2!", label="Piperazine N-Oxidation", fontsize=12, fontcolor="#202124"]; mol [pos="2.5,0!"]; edge [color="#EA4335", arrowhead=vee, penwidth=2]; Py_N -> mol [pos="2.3,0.8!"]; Pip_N1 -> mol [pos="3.8,0.5!"]; Pip_N2 -> mol [pos="3.8,-0.5!"]; } caption: "Primary sites of oxidation on a generic pyridine-piperazine scaffold."

Section 2: Proactive Prevention: Gold-Standard Storage Protocols

The most effective strategy to maintain the integrity of your compounds is to prevent oxidation from occurring in the first place. This requires a multi-faceted approach focused on controlling the compound's immediate environment.

Q3: What is the single most critical factor for preventing the oxidation of my compounds?

Exclusion of atmospheric oxygen. Oxygen is the primary driver of this degradation pathway. All other preventative measures, such as refrigeration or the use of antioxidants, are significantly less effective if the compound remains exposed to air.[8][9][10] Therefore, creating and maintaining an inert atmosphere is paramount.

Q4: I have a new batch of a pyridine-piperazine derivative. What is the best way to store it for long-term use?

Proper storage from day one is crucial. Storing the material as a dry, crystalline solid is always preferable to storing it in solution, as solvents can introduce impurities (like peroxides in ethers) and potentially participate in degradation pathways.

Below is a summary of recommended storage conditions.

Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant. Argon is denser than air, making it slightly more effective for blanketing.[8][11]
Container Amber Glass Vial with PTFE-lined CapPrevents photo-oxidation from UV light exposure. PTFE provides a highly inert barrier.[12]
Temperature -20°CReduces the kinetic rate of degradation. While not a substitute for an inert atmosphere, it significantly slows the process.
Form Crystalline Solid (when possible)Minimizes surface area exposure and avoids solvent-related degradation issues.
Protocol: Packaging for Long-Term Inert Storage

This protocol ensures the robust exclusion of oxygen for long-term stability.

  • Preparation: Place your pre-weighed compound in a properly labeled amber glass vial (e.g., a 20 mL scintillation vial). Do not seal the vial yet. Place the vial and its PTFE-lined cap into a larger Schlenk flask.

  • Inerting the System: Securely connect the Schlenk flask to a Schlenk line (vacuum/inert gas manifold).[13]

  • Evacuate-Refill Cycles: Gently open the flask to the vacuum line to remove the air. Allow it to evacuate for 1-2 minutes. Caution: Do not apply a high vacuum too quickly to a powdered solid to avoid aspiration.

  • Backfill with Inert Gas: Close the vacuum line and slowly open the inert gas (Argon or Nitrogen) line to backfill the flask to atmospheric pressure.

  • Repeat: Perform this evacuate-refill cycle a minimum of three times to ensure all atmospheric oxygen has been removed.[13]

  • Final Sealing: After the final backfill, while maintaining a positive pressure of inert gas, quickly remove the flask's stopper, place the cap on the inner vial, and tighten it securely.

  • Parafilm and Store: For an extra layer of protection, wrap the cap-vial interface with Parafilm. Place the sealed vial in a labeled freezer box and store at -20°C.

Section 3: Troubleshooting Guide: Identifying and Managing Degradation

Even with the best practices, issues can arise. This section provides a logical workflow to diagnose and address potential oxidation.

Q5: I suspect my compound has degraded. How can I confirm this analytically?

Several standard analytical techniques can confirm and quantify oxidation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Look for new peaks in the chromatogram. The mass spectrum of these impurity peaks will often correspond to the mass of your parent compound +16 amu (for a single N-oxide) or +32 amu (for a di-N-oxide).

  • Thin Layer Chromatography (TLC): Oxidized products, particularly N-oxides, are significantly more polar than the parent amine. You will observe new spots with a lower Rf value (closer to the baseline).

  • ¹H NMR Spectroscopy: N-oxidation causes characteristic downfield shifts for the protons on the carbons adjacent to the nitrogen atoms. This is a powerful tool for identifying the site of oxidation.

Q6: Is it possible to "rescue" or purify an oxidized batch of my compound?

While purification is sometimes possible via column chromatography, it should be considered a last resort. N-oxides are often highly polar and can be difficult to separate from the parent compound and other degradation products. Prevention is always more efficient and cost-effective than remediation. In some cases, N-oxides can be chemically reduced back to the parent amine, but this adds another synthetic step and is not always high-yielding.[14]

Troubleshooting Workflow

If you suspect oxidation, follow this logical progression to identify the cause and solution.

dot graph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Definitions Observation [label="Observation:\nColor Change / New TLC Spot /\nUnexpected LC-MS Peak", fillcolor="#FBBC05", fontcolor="#202124"]; Confirm [label="Step 1: Confirm Identity\nRun LC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IsOxidation [label="Is Mass +16 amu?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Yes [label="Yes: Oxidation Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; No [label="No: Other Degradation", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReviewStorage [label="Step 2: Review Storage\nWas sample stored under inert gas?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; YesStore [label="Yes", shape=plaintext]; NoStore [label="No", shape=plaintext]; Implement [label="Solution:\nImplement Inert Storage Protocol\n(See Section 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSeal [label="Check Seal Integrity\n(Cap, Septum, Parafilm)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Optional: Attempt Purification\n(Flash Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Discard [label="Recommended:\nDiscard and Use Fresh Stock", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Observation -> Confirm; Confirm -> IsOxidation; IsOxidation -> Yes [xlabel=" "]; IsOxidation -> No [xlabel=" "]; Yes -> ReviewStorage; ReviewStorage -> NoStore [label=" "]; NoStore -> Implement; ReviewStorage -> YesStore [label=" "]; YesStore -> CheckSeal; Yes -> Purify; Yes -> Discard; } caption: "Workflow for troubleshooting suspected oxidation."

Section 4: Frequently Asked Questions (FAQs)

Q7: Should I use an antioxidant like BHT or BHA?

For long-term storage of pure compounds, adding an antioxidant is generally not recommended .[8] Antioxidants are themselves reactive species and can complicate downstream reactions or biological assays. Their primary use is in complex formulations, not for stabilizing stock materials.[15][16][17] The best approach is the rigorous exclusion of oxygen.

Q8: I need to handle the compound frequently. What is the best practice for repeated access?

If you need to access the compound frequently, aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents the entire batch from being repeatedly exposed to potential atmospheric contamination each time the main container is opened. For withdrawing material from a larger container, use proper air-sensitive techniques with syringes or cannulas under a positive pressure of inert gas.[9][12]

Q9: Does storing the compound as a salt (e.g., HCl salt) prevent oxidation?

Storing the compound as a salt can help, but it is not a complete solution.[8] Protonating the nitrogen atoms decreases their nucleophilicity and makes them less susceptible to oxidation. However, this equilibrium can be affected by trace moisture, and it does not offer the same level of protection as a fully inert atmosphere. It is a good secondary measure but should not replace proper inerting procedures.

References

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

  • Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Pyridine degradation and heterocyclic nitrification by Bacillus coagulans. PubMed. Available at: [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]

  • Pyridine N-Oxides - Baran Lab. Scripps Research. Available at: [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. National Institutes of Health (NIH). Available at: [Link]

  • Is there any antioxidant to avoid the formation of N-Oxide? ResearchGate. Available at: [Link]

  • Oxidation methods of nitrogen-containing heterocyclic compounds. ResearchGate. Available at: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. National Institutes of Health (NIH). Available at: [Link]

  • Oxidative Dearomatization of Pyridines. National Institutes of Health (NIH). Available at: [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate. Available at: [Link]

  • N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries. CCS Chemistry. Available at: [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. Available at: [Link]

  • N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. MDPI. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • Rational use of antioxidants in solid oral pharmaceutical preparations. ResearchGate. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available at: [Link]

  • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • The Nitrogen Heterocycle Content of Meteorites and Their Significance for the Origin of Life. MDPI. Available at: [Link]

  • Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. ResearchGate. Available at: [Link]

  • Selective N-Oxidation of Heteroaryls. ChemistryViews. Available at: [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. American Association of Pharmaceutical Scientists. Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low yields in 2-pyridyl methyl piperazine synthesis

Ticket ID: #PMP-SYNTH-0042 Status: Open Subject: Troubleshooting Low Yields & Impurities in 1-((Pyridin-2-yl)methyl)piperazine Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PMP-SYNTH-0042 Status: Open Subject: Troubleshooting Low Yields & Impurities in 1-((Pyridin-2-yl)methyl)piperazine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Deceptively Simple" Scaffold

You are likely here because a reaction that looks trivial on paper—attaching a piperazine ring to a 2-picolyl group—is failing to deliver the expected yields. This is a common bottleneck in medicinal chemistry. The 2-pyridyl methyl piperazine scaffold is a privileged structure found in numerous GPCR ligands and antihistamines, but its synthesis is plagued by three specific chemical behaviors:

  • Poly-alkylation: The high nucleophilicity of the secondary amine leads to "over-reaction."

  • Reagent Instability: The 2-picolyl electrophile is prone to self-polymerization.

  • Aqueous Solubility: The product is a polar polyamine, often lost during standard aqueous workups.

This guide abandons generic advice in favor of root-cause analysis and field-proven protocols.

Module 1: The Bis-Alkylation Trap

User Query: "I am seeing a mixture of products and low yield of the mono-substituted piperazine."

Diagnosis

If you are reacting 2-(chloromethyl)pyridine directly with piperazine (1:1 ratio), you are statistically guaranteed to get a statistical mixture of unreacted piperazine, mono-alkylated product, and bis-alkylated byproduct (1,4-bis((pyridin-2-yl)methyl)piperazine).

The Solution: Stoichiometry or Protection

You have two valid pathways. Choose based on your scale and material cost.

Pathway A: The "Brute Force" Method (Scale < 5g)

Use a massive excess of piperazine.

  • Protocol: Use 5 to 10 equivalents of piperazine relative to the alkyl halide.

  • Mechanism: The high concentration of unreacted piperazine ensures it competes effectively against the mono-product for the electrophile.

  • Cleanup: Excess piperazine can be removed via high-vacuum sublimation or washing with ether (if the product precipitates as a salt).

Pathway B: The "Precision" Method (Scale > 5g)

Use N-Boc-piperazine.

  • Protocol: Alkylate N-Boc-piperazine, then deprotect with TFA or HCl/Dioxane.

  • Advantage: Completely eliminates bis-alkylation.

  • Trade-off: Adds two steps (protection/deprotection), but total yield often doubles.

Module 2: The Unstable Electrophile (Picolyl Chloride)

User Query: "My starting material turned into a black tar before I even added it."

Diagnosis

2-(Chloromethyl)pyridine is commercially sold as the hydrochloride salt for a reason: the free base is unstable . If you neutralize the salt to generate the free base and let it sit (even for 30 minutes), it undergoes intermolecular self-alkylation, polymerizing into a dark tar.

Protocol: In Situ Neutralization

Never isolate the free base of 2-picolyl chloride.

  • Suspend 2-(chloromethyl)pyridine HCl in the reaction solvent (e.g., Acetonitrile or DMF).

  • Add the piperazine (or Boc-piperazine).

  • Add the base (K₂CO₃ or DIPEA) last .

  • Why? This releases the reactive free base slowly, where it is immediately intercepted by the piperazine nucleophile.

Module 3: Reductive Amination Optimization

User Query: "I switched to reductive amination using 2-pyridinecarboxaldehyde, but the reaction is stalled or messy."

Diagnosis

Reductive amination is generally cleaner, but 2-pyridinecarboxaldehyde is an electron-deficient aldehyde. Imine formation can be slow, and the choice of reducing agent is critical.

The "Golden Standard" Protocol

Do not use NaBH₄ in Methanol if you want high yields. Use Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane).

ParameterRecommendationTechnical Rationale
Solvent DCE or DCMAprotic solvents prevent STAB decomposition.[1]
Acid Catalyst Acetic Acid (1 eq)Protonates the imine, accelerating reduction. Essential for hindered amines.
Reagent NaBH(OAc)₃ (1.5 eq)Mild enough to not reduce the aldehyde directly; selective for the iminium ion.
Temperature 0°C

RT
Controls exotherm; prevents side reactions.

Module 4: The "Disappearing Product" (Workup)

User Query: "TLC shows conversion, but after aqueous extraction, my flask is empty."

Diagnosis

1-((Pyridin-2-yl)methyl)piperazine is a highly polar diamine. At neutral or acidic pH, it is fully protonated and stays in the water layer. Even at basic pH, its partition coefficient favors water over ether or hexanes.

The "Salt-Crash" Isolation Method

Avoid liquid-liquid extraction entirely.

  • Evaporation: Remove the reaction solvent (DCM/Acetonitrile) completely.

  • Resuspension: Redissolve the crude residue in a minimum amount of dry Ethanol or Isopropanol.

  • Precipitation: Add saturated HCl in ether (or oxalic acid).

  • Filtration: The product will crash out as the HCl or Oxalate salt. Filter and wash with cold ether.

  • Result: This yields a high-purity solid without ever touching a separatory funnel.

Visual Troubleshooting Workflows

Workflow 1: Synthetic Route Decision Tree

Use this logic to select the correct starting strategy based on your constraints.

RouteSelection Start Start: Select Synthetic Route Q1 Is 2-(chloromethyl)pyridine HCl available? Start->Q1 Q2 Is Bis-Alkylation acceptable (or can you separate it)? Q1->Q2 Yes RouteB Route B: Reductive Amination (High Yield, Moderate Cost) Q1->RouteB No (Use Aldehyde) RouteA Route A: Nucleophilic Substitution (High Risk, Low Cost) Q2->RouteA Yes (Scale <1g) Opt2 Use N-Boc-Piperazine Q2->Opt2 No (Scale >1g) Opt1 Use Excess Piperazine (5-10 eq) RouteA->Opt1 Optimization Opt2->RouteA Optimization

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on reagent availability and scale.

Workflow 2: The "Salt-Crash" Isolation Logic

Follow this flow to recover polar amine products.

WorkupLogic Crude Crude Reaction Mixture Step1 Evaporate Solvent (Do NOT Extract) Crude->Step1 Step2 Redissolve in EtOH or IPA Step1->Step2 Step3 Add HCl/Ether or Oxalic Acid Step2->Step3 Step4 Filter Precipitate Step3->Step4 Final Pure Salt Product Step4->Final

Figure 2: The "Salt-Crash" technique avoids aqueous phase loss common with polar piperazine derivatives.

FAQs: Rapid Fire Technical Support

Q: Can I use 2-picolyl chloride free base if I distill it first? A: Strongly advised against. The distillation requires high vacuum and heat, which accelerates polymerization. Use the HCl salt and neutralize in situ [1].

Q: My reductive amination turned yellow/orange. Is this normal? A: Yes. Pyridine derivatives often form colored charge-transfer complexes or minor oxidation byproducts. If the NMR is clean, the color is likely a trace impurity (ppm level) that can be removed via carbon treatment or recrystallization.

Q: Why use DCE instead of Methanol for reductive amination? A: While Methanol is common for NaBH₄, it can react with STAB (Sodium Triacetoxyborohydride) over time. DCE (Dichloroethane) is non-nucleophilic and allows the STAB to survive long enough to reduce the slow-forming imine [2].

References

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Journal of Organic Chemistry. Retrieved from [Link]

  • Ananthan, S., et al. (2014). Synthesis and Structure-Activity Relationships of Pyridyl-Methyl-Piperazines. Journal of Medicinal Chemistry.

End of Technical Guide. For further assistance, contact the Synthesis Core Facility.

Sources

Optimization

Technical Support Center: Overcoming Hygroscopicity Issues with Pyridine-Based Piperazines

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyridine-based piperazines. This resource provides in-depth troubleshooting guides and freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyridine-based piperazines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with the hygroscopic nature of these compounds. As Senior Application Scientists, we've designed this guide to be a practical, scientifically grounded resource for your experimental work.

Introduction to Hygroscopicity in Pyridine-Based Piperazines

Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment.[1][2] For pyridine-based piperazines, which are common scaffolds in drug discovery, this property can introduce significant variability and challenges throughout the research and development process. The absorbed moisture can lead to a host of issues, including physical changes like caking and deliquescence, as well as chemical degradation through hydrolysis.[3] Understanding and mitigating these effects is crucial for ensuring the quality, stability, and reproducibility of your experimental results.

This guide will equip you with the knowledge to identify, characterize, and overcome hygroscopicity-related problems, ensuring the integrity of your research and the successful development of your drug candidates.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity, and why is it a significant issue for pyridine-based piperazines?

A: Hygroscopicity is the ability of a solid material to take up water from the atmosphere.[4] Pyridine-based piperazines often contain functional groups that can form hydrogen bonds with water molecules, making them prone to moisture absorption.[5] This can lead to a range of problems in a laboratory and manufacturing setting:

  • Physical Instability: Moisture uptake can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), leading to poor flowability and handling issues.[3]

  • Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, compromising the chemical integrity and shelf-life of the compound.[3]

  • Inaccurate Weighing: A constantly changing water content makes it difficult to obtain accurate weighings for assays and formulations, leading to inconsistent results.

  • Alteration of Solid-State Properties: Moisture can induce changes in the crystalline form (polymorphism) of the compound, which can, in turn, affect its solubility, dissolution rate, and bioavailability.[6]

Q2: How can I quickly determine if my pyridine-based piperazine is hygroscopic?

A: A simple, qualitative assessment can be performed using a desiccator. Place a pre-weighed sample of your compound in a controlled high-humidity environment (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity) and monitor its weight over 24 hours. A significant weight gain indicates hygroscopicity.[2]

For a more quantitative and detailed analysis, Dynamic Vapor Sorption (DVS) is the recommended technique.[7] DVS analysis measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature, providing a comprehensive moisture sorption isotherm.[7]

Q3: What is the difference between hygroscopicity and deliquescence?

A: Hygroscopicity is the general term for a substance's ability to attract and hold water molecules. Deliquescence is an extreme form of hygroscopicity where a substance absorbs so much moisture from the atmosphere that it dissolves and forms a liquid solution.

Q4: Can using a standard laboratory desiccator solve all my hygroscopicity problems?

A: While a desiccator is a useful tool for short-term storage and for minimizing moisture exposure, it has limitations.[2] Every time the desiccator is opened, the contents are exposed to ambient humidity, and it takes time for the low-humidity environment to be re-established.[2] For highly hygroscopic materials or for long-term storage, more robust solutions such as controlled humidity glove boxes or specialized packaging may be necessary.

Q5: How does the solid-state form (amorphous vs. crystalline) of my compound affect its hygroscopicity?

A: The solid-state form plays a critical role.

  • Amorphous solids lack a long-range ordered crystal lattice. This disordered structure provides more accessible sites for water molecules to interact with the compound, generally leading to higher hygroscopicity compared to their crystalline counterparts.

  • Crystalline solids have a well-defined, ordered structure. Their hygroscopicity is dependent on the specific crystal packing and the presence of any channels or voids that can accommodate water molecules. Different crystalline forms of the same compound (polymorphs) can exhibit varying degrees of hygroscopicity.[6]

Q6: When should I consider forming a salt or a cocrystal of my pyridine-based piperazine to mitigate hygroscopicity?

A: Both salt formation and cocrystallization are powerful strategies to improve the physicochemical properties of an active pharmaceutical ingredient (API), including reducing hygroscopicity.[8][9]

  • Salt Formation: This is a good option if your pyridine-based piperazine has a suitable ionizable group (e.g., a basic nitrogen on the piperazine ring). By reacting it with an appropriate acid, you can form a salt with a more stable crystal lattice that is less prone to water uptake.

  • Cocrystallization: If your compound is not readily ionizable or if suitable salt forms are not found, cocrystallization is an excellent alternative.[9] This involves combining your API with a neutral coformer in a specific stoichiometric ratio to create a new crystalline solid with improved properties.[8] Cocrystals can offer a greater diversity of potential solid forms with tailored properties.[5]

Troubleshooting Guides

Scenario 1: My pyridine-based piperazine powder is clumping and shows poor flowability.

This is a classic sign of moisture uptake leading to physical instability.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent assay results.

Detailed Steps:

  • Determine the Exact Water Content:

    • Protocol 1: Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. [10][11]A weight loss step at temperatures below ~120°C typically corresponds to the loss of water. This gives you the percentage of water in your sample. [12][13] * Protocol 2: Karl Fischer Titration: This is the gold standard for water content determination. [7]It is a highly accurate and specific method for quantifying the amount of water in a sample.

  • Correct for Water Content in Calculations:

    • Action: Once you have determined the water content (e.g., 5% w/w), you must account for this when preparing your stock solutions.

    • Example Calculation: If you need to prepare a 10 mM solution and your compound has a molecular weight of 400 g/mol (anhydrous) and contains 5% water, you will need to weigh out more than 4 mg for 1 mL of solvent.

      • Corrected mass to weigh = (Desired mass of anhydrous compound) / (1 - %water/100)

      • Corrected mass = 4 mg / (1 - 0.05) = 4.21 mg

  • Standard Operating Procedure (SOP) for Handling:

    • Action: Establish a strict SOP for handling the hygroscopic compound. This should include equilibrating the container to room temperature before opening to prevent condensation, minimizing the time the container is open, and storing it in a desiccator or glove box immediately after use.

Scenario 3: My pyridine-based piperazine is degrading upon storage.

Chemical stability is paramount, and moisture can be a significant catalyst for degradation.

Troubleshooting Workflow:

Caption: Workflow for addressing storage stability issues.

Detailed Steps:

  • Forced Degradation Studies:

    • Protocol: Expose your compound to various stress conditions, including high humidity (e.g., 25°C/80% RH), high temperature, and light, as per ICH guidelines. [4][14] * Analysis: Monitor the appearance of degradation products over time using a stability-indicating HPLC method. This will confirm if moisture is a key factor in the degradation pathway.

  • Solid Form Optimization:

    • Rationale: As discussed previously, different solid forms can offer significantly different stability profiles. An amorphous or a metastable form might be more susceptible to degradation.

    • Action: A polymorph, salt, or cocrystal screening study is the most effective way to find a more robust and less hygroscopic form of your compound. [6][15]

  • Protective Packaging:

    • Action: For long-term storage, especially for early-stage development where a full solid-form optimization may not be feasible, use appropriate packaging. This includes amber vials to protect from light, sealed under an inert atmosphere (e.g., argon or nitrogen), and stored with a desiccant in a secondary container. [2]

Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Analysis

Objective: To quantitatively assess the hygroscopicity of a pyridine-based piperazine.

Instrumentation: A DVS instrument (e.g., from TA Instruments or Surface Measurement Systems).

Methodology:

  • Accurately weigh 5-10 mg of the sample onto the DVS sample pan.

  • Load the sample into the instrument.

  • Drying Step: Equilibrate the sample at 0% relative humidity (RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry reference mass.

  • Sorption Cycle: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is achieved.

  • Desorption Cycle: Decrease the RH in the same steps from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus the RH to generate the sorption-desorption isotherm.

Protocol 2: X-Ray Powder Diffraction (XRPD)

Objective: To determine the solid-state form (crystalline or amorphous) of the material.

Instrumentation: A powder X-ray diffractometer.

Methodology:

  • Gently grind the sample to a fine powder using a mortar and pestle.

  • Pack the powder into the sample holder, ensuring a flat, even surface.

  • Place the sample holder in the diffractometer.

  • Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis:

    • Crystalline Material: Will show a series of sharp, well-defined peaks (Bragg reflections).

    • Amorphous Material: Will show a broad, diffuse halo with no distinct peaks.

Protocol 3: Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal properties, including melting point and potential solid-state transitions. [16][17] Instrumentation: A differential scanning calorimeter. [16] Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid (a pinhole may be used to allow for the escape of volatiles).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the expected melting point.

  • Data Analysis: The resulting thermogram will show endothermic (heat absorbing) or exothermic (heat releasing) events. A sharp endotherm typically indicates the melting of a crystalline solid, while a broad endotherm can be indicative of the loss of water from a hydrate. [18]

References

  • Arigo Anbarasan, Jawahar Nataraj, Nikhitha Shanmukhan, Arun Radhakrishnan. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. [Link]

  • MDPI. New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity. MDPI. [Link]

  • National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]

  • Quora. Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. Quora. [Link]

  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • Asian Journal of Pharmaceutics. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • Royal Society of Chemistry. Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating. RSC Publishing. [Link]

  • AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]

  • Pharma Growth Hub. Classification of Hygroscopicity. Pharma Growth Hub. [Link]

  • ResolveMass. Differential Scanning Calorimetry (DSC Analysis): Key Applications. ResolveMass. [Link]

  • Charles River Labs. Pharmaceutical Polymorphism Screening & Selection. Charles River Labs. [Link]

  • National Center for Biotechnology Information. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed Central. [Link]

  • Atmospheric Measurement Techniques. A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques. [Link]

  • National Center for Biotechnology Information. Revising the hygroscopicity of inorganic sea salt particles. PubMed Central. [Link]

  • SpringerLink. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. SpringerLink. [Link]

  • National Center for Biotechnology Information. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed Central. [Link]

  • ResolveMass. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

  • Sygnature Discovery. Polymorph Screening in Drug Development. Sygnature Discovery. [Link]

  • ResearchGate. Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ResearchGate. [Link]

  • MDPI. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. MDPI. [Link]

  • ResearchGate. Principles of Salt Formation. ResearchGate. [Link]

  • World Health Organization. Annex 10 - ICH. World Health Organization. [Link]

  • International Pharmaceutical Industry. The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. International Pharmaceutical Industry. [Link]

  • ACS Publications. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. ACS Publications. [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

  • National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PubMed Central. [Link]

  • National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. PubMed. [Link]

  • ResolveMass. Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass. [Link]

  • Veeprho. Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Quora. What chemical can be added to a hygroscopic substance to prevent it from absorbing any water?. Quora. [Link]

  • Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • New Food Magazine. Polymorph screening in pharmaceutical development. New Food Magazine. [Link]

  • SlideShare. Thermogravimetric analysis - Pharmaceutical analysis. SlideShare. [Link]

  • Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

  • SKZ Industrial. Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. SKZ Industrial. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reactions for Pyridyl Piperazine Derivatives

Welcome to the technical support center for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving pyridyl and piperazine derivatives. This guide is designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving pyridyl and piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial transformation. Here, we address common experimental challenges through a curated collection of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

I. Understanding the Core Reaction: SNAr with Pyridines

The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds. In the context of pyridyl piperazine synthesis, the reaction typically involves the displacement of a leaving group (often a halide) on an electron-deficient pyridine ring by a piperazine nucleophile.[1] The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, is crucial for its reactivity towards nucleophiles.[1][2] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.

The position of the leaving group on the pyridine ring significantly influences reactivity. Halogens at the 2- and 4-positions are more readily displaced because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[1][3]

Below is a generalized workflow for a typical SNAr reaction between a halopyridine and a piperazine derivative.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Pyridine & Piperazine Derivatives Solvent_Base Choose Solvent & Base Reagents->Solvent_Base Define Conditions Mixing Combine Reactants Solvent_Base->Mixing Heating Apply Heat (if necessary) Mixing->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Purify (Chromatography, Recrystallization) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for SNAr reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of pyridyl piperazine derivatives via SNAr reactions.

Symptom 1: Low or No Product Formation

Question: I am not observing any significant product formation in my SNAr reaction between 2-chloropyridine and N-Boc-piperazine, even after prolonged reaction times. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is essential.

Potential Cause 1: Insufficiently Activated Pyridine Ring. The SNAr reaction is highly dependent on the electronic properties of the pyridine ring.[1] Unsubstituted halopyridines can be sluggish reactants.

  • Expert Insight: The reactivity of halopyridines in SNAr reactions generally follows the order: 4-halopyridine > 2-halopyridine >> 3-halopyridine. This is due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex when the nucleophile attacks the ortho or para positions.[3][4] For less reactive pyridines, consider adding an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃) to the ring to enhance its electrophilicity.[5][6]

Potential Cause 2: Inappropriate Solvent Choice. The choice of solvent is critical for stabilizing the charged intermediate and facilitating the reaction.

  • Expert Insight: Polar aprotic solvents like DMSO, DMF, and NMP are generally the preferred choice for SNAr reactions as they effectively solvate the cation of the base, leading to a more "naked" and reactive nucleophile.[7] If your reaction is failing in a less polar solvent like THF or toluene, switching to DMSO or DMF can significantly improve the reaction rate.[7]

Potential Cause 3: Inadequate Base Strength or Stoichiometry. For piperazine, which is a secondary amine, a base is often required to facilitate the reaction, either by deprotonating the piperazine to increase its nucleophilicity or by scavenging the HX byproduct.

  • Expert Insight: If you are using a mild base like K₂CO₃ and observing poor conversion, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or an organic base like DBU.[8] In some cases, pre-deprotonation of the piperazine with a strong base like NaH before the addition of the halopyridine can be beneficial.[7]

Potential Cause 4: Low Reaction Temperature. While some SNAr reactions proceed at room temperature, many require thermal energy to overcome the activation barrier.

  • Expert Insight: If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly accelerate the reaction rate.[9] For particularly unreactive substrates, heating in a sealed vessel or using microwave irradiation can be effective methods to reach higher temperatures and pressures, often leading to improved yields and shorter reaction times.[10]

ParameterRecommendation for Low ReactivityRationale
Pyridine Substrate Add an electron-withdrawing group (e.g., -NO₂, -CN)Increases the electrophilicity of the pyridine ring.
Solvent Use polar aprotic solvents (DMSO, DMF, NMP)Stabilizes the Meisenheimer complex and enhances nucleophilicity.
Base Employ a stronger base (e.g., K₃PO₄, Cs₂CO₃, DBU)Facilitates deprotonation of the nucleophile or scavenges HX.
Temperature Increase reaction temperature (conventional or microwave heating)Provides sufficient energy to overcome the activation barrier.
Symptom 2: Formation of Side Products

Question: My SNAr reaction is producing the desired product, but I am also observing significant amounts of side products, complicating purification. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common challenge in SNAr reactions. Identifying the nature of the side products is the first step toward mitigating their formation.

Potential Side Reaction 1: Bis-arylation of Piperazine. If you are using a mono-protected piperazine, the unprotected nitrogen can also act as a nucleophile, leading to the formation of a bis-pyridyl piperazine derivative.

  • Expert Insight: This is particularly problematic when using an excess of the halopyridine. To minimize bis-arylation, use a slight excess of the piperazine derivative relative to the halopyridine. Careful control of stoichiometry is key.

Potential Side Reaction 2: Hydrolysis of the Halopyridine. If there is residual water in your reaction mixture, hydrolysis of the activated halopyridine can occur, leading to the formation of the corresponding pyridone.

  • Expert Insight: Ensure that your solvents and reagents are anhydrous. Using freshly dried solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) can help to minimize hydrolysis.

Potential Side Reaction 3: Reaction with the Solvent. Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can then act as a nucleophile.

  • Expert Insight: If you suspect solvent-related side products, consider using a more stable solvent like DMSO or NMP, or running the reaction at a lower temperature for a longer duration.

Side_Reactions Halopyridine Halopyridine Desired_Product Mono-arylated Piperazine Halopyridine->Desired_Product 1 eq. Piperazine Bis_arylation Bis-arylated Piperazine Halopyridine->Bis_arylation Excess Halopyridine Hydrolysis Pyridone Halopyridine->Hydrolysis Trace H₂O Solvent_Reaction Solvent-derived Adduct Halopyridine->Solvent_Reaction High Temp. Piperazine Piperazine Derivative Piperazine->Desired_Product Piperazine->Bis_arylation Water H₂O Water->Hydrolysis Solvent Solvent (e.g., DMF) Solvent->Solvent_Reaction

Caption: Common side reactions in pyridyl piperazine SNAr.

III. Frequently Asked Questions (FAQs)

Q1: Which halogen is the best leaving group for SNAr reactions on a pyridine ring?

A1: The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. This is because the rate-determining step is usually the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly activates the ring towards this attack, outweighing its poor leaving group ability in the subsequent elimination step. Therefore, 2-fluoropyridines are often more reactive than their 2-chloro counterparts in SNAr reactions.[11]

Q2: Can I run SNAr reactions without a base?

A2: It is possible, especially if the piperazine derivative is used in excess, as it can act as both the nucleophile and the base to neutralize the generated acid. However, this is generally less efficient and can lead to lower yields. Using a dedicated base is recommended for optimal results.

Q3: Are there any catalysts that can promote SNAr reactions?

A3: Yes, certain SNAr reactions can be catalyzed. Lewis acids can coordinate to the pyridine nitrogen, further increasing the ring's electrophilicity.[12] Additionally, phase-transfer catalysts can be employed in biphasic systems to facilitate the transport of the nucleophile to the organic phase. Some metal complexes can also catalyze SNAr reactions by activating the aromatic ring through π-complexation.[12]

Q4: How does the position of other substituents on the pyridine ring affect the reaction?

A4: The position of other substituents has a profound effect. Electron-withdrawing groups, especially when located at positions that can stabilize the negative charge of the Meisenheimer complex through resonance (i.e., ortho and para to the site of substitution), will accelerate the reaction.[1] Conversely, electron-donating groups will deactivate the ring and slow down the reaction. Steric hindrance from bulky substituents near the reaction site can also impede the approach of the nucleophile.

Q5: What is a good starting point for optimizing the reaction conditions?

A5: A good starting point would be to use a 2-fluoro or 2-chloropyridine with an electron-withdrawing group, 1.1 equivalents of the piperazine derivative, and 2 equivalents of a moderately strong base like K₂CO₃ or K₃PO₄ in DMSO or DMF. Start at room temperature and gradually increase the temperature if the reaction does not proceed. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product.

IV. Experimental Protocols

General Protocol for SNAr Reaction of a Halopyridine with a Piperazine Derivative
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the halopyridine (1.0 equiv), the piperazine derivative (1.1 equiv), and the base (2.0 equiv).

  • Add the anhydrous solvent (e.g., DMSO, DMF) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 80 °C, 120 °C).

  • Monitor the progress of the reaction by TLC or LC-MS until the starting halopyridine is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired pyridyl piperazine derivative.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

V. References

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. RCS-Chemistry. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Haloselectivity of Heterocycles. Baran Lab. [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. MDPI. [Link]

  • Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Optimization

Separation of mono-substituted vs bis-substituted piperazine by-products

Ticket ID: PIP-SEP-001 Subject: Resolution of Mono- vs. Bis-Alkyl Piperazine Mixtures Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary: The "Polyamintion" Challenge The nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-SEP-001 Subject: Resolution of Mono- vs. Bis-Alkyl Piperazine Mixtures Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The "Polyamintion" Challenge

The nucleophilic substitution of piperazine is a classic problem in medicinal chemistry. Due to the enhanced nucleophilicity of the secondary amine in the mono-substituted product compared to the starting material, over-alkylation (formation of the bis-product) is kinetically favored unless specific controls are applied.[2]

This guide addresses the downstream separation of these species. Because both the mono- and bis-substituted products are polar, basic, and often lack distinct chromophores, standard silica chromatography often fails (tailing/co-elution).[1]

Core Strategy: Successful separation relies on exploiting the subtle pKa differences (~0.8 units) and the steric availability of the remaining secondary amine in the mono-product.[2]

Diagnostic Workflow

Before attempting purification, categorize your mixture using the decision matrix below to select the optimal protocol.

Piperazine_Purification_Logic Start Mixture Analysis: Mono- vs. Bis-Product Scale_Check Scale of Reaction? Start->Scale_Check Small_Scale < 100 mg (Analytical/Screening) Scale_Check->Small_Scale Large_Scale > 1 gram (Process/Prep) Scale_Check->Large_Scale HPLC_Route Method A: High pH Reverse Phase or HILIC Small_Scale->HPLC_Route Chem_Diff Is the Mono-Product an Intermediate? Large_Scale->Chem_Diff Yes_Inter Method C: Chemical Resolution (Boc-Protection Strategy) Chem_Diff->Yes_Inter Yes (Sacrificial Step) No_Final Method B: pH-Switch Extraction (pKa Exploitation) Chem_Diff->No_Final No (Final Drug)

Figure 1: Decision matrix for selecting the appropriate purification methodology based on scale and product utility.

Module A: Chromatography Troubleshooting (HPLC/UPLC)

Issue: Peaks are tailing, broadening, or eluting at the dead time (


) on standard C18 columns.
Root Cause:  Piperazine nitrogens are protonated at neutral/acidic pH, interacting with residual silanols on the column stationary phase.[1][2]
The Data: Why Standard Methods Fail

The pKa values dictate that at pH 3-7, these molecules are dicationic (highly polar), leading to zero retention on C18.[1]

SpeciespKa₁ (N1)pKa₂ (N4)Charge at pH 2.0Charge at pH 10.0
Piperazine 9.735.35+2~0 (Neutral)
Mono-Alkyl ~9.14~4.63+2~0 (Neutral)
Bis-Alkyl ~8.38~3.81+2~0 (Neutral)

Data Source: Validated against thermodynamic studies of piperazine derivatives [1, 2].

Protocol: High-pH Reverse Phase Separation

Note: This requires a hybrid-silica column (e.g., Waters XBridge or Agilent PLRP-S) resistant to high pH.[1]

  • Stationary Phase: C18 Hybrid Particle (Ethylene Bridged Hybrid - BEH).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B.

  • Mechanism: At pH 10.5, both species are neutral (free bases).[1][2] The Bis-substituted product, having two alkyl chains, is significantly more hydrophobic than the Mono-substituted product and will elute later with excellent peak shape.[1]

Alternative: HILIC Mode

If high pH is not an option (e.g., base-sensitive functional groups), use Hydrophilic Interaction Liquid Chromatography.[1][2]

  • Column: Silica or Cyanopropyl (CN) phase.[1][2][3]

  • Mobile Phase: Acetonitrile/Ammonium Formate buffer (90:10).[1][2]

  • Order of Elution: Bis-product (less polar) elutes first; Mono-product (more polar) elutes second.

Module B: Bulk Separation via pH-Switch Extraction

Issue: You have >5g of crude material and prep-HPLC is too expensive/slow. Concept: The Bis-substituted product is a weaker base (pKa ~8.[1][2]4) than the Mono-substituted product (pKa ~9.[1][2]1) due to steric hindrance and electronic effects [3].[1][2]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude mixture in an acidic aqueous solution (1M HCl). Both amines are protonated and water-soluble.[2] Wash with Ethyl Acetate (discard organic layer) to remove non-basic impurities.[1][2]

  • The "Bis" Release (pH 8.5):

    • Carefully adjust the aqueous layer pH to 8.5 - 8.8 using NaOH.[2]

    • Theory: At this pH, the Bis-product (pKa ~8.[1][2]4) is largely deprotonated (neutral/organic soluble).[1][2] The Mono-product (pKa ~9.[2]1) remains largely protonated (charged/water soluble).[1][2]

    • Action: Extract with Dichloromethane (DCM) x 3.

    • Result: The DCM layer contains the Bis-impurity .[2] Keep the Aqueous layer.[1][2]

  • The "Mono" Release (pH 12+):

    • Adjust the aqueous layer pH to >12 .

    • Theory: The Mono-product is now fully deprotonated.[2]

    • Action: Extract with DCM x 3.

    • Result: The DCM layer contains the purified Mono-product .[2]

Module C: Chemical Resolution (The "Boc-Trick")

Issue: Closely eluting spots; extraction failed to yield >95% purity. Concept: The Mono-product contains a secondary amine (reactive).[1][2] The Bis-product contains only tertiary amines (unreactive).[1][2] We can chemically "tag" the Mono-product to alter its polarity drastically [4, 5].[2]

Boc_Resolution_Workflow Mixture Crude Mixture (Mono + Bis) React Add Boc2O (1.1 equiv vs Mono) Mixture->React Tagging Mono becomes N-Boc-N-Alkyl (Neutral) Bis remains Basic React->Tagging Wash Acid Wash (1M HCl) Tagging->Wash Organic Organic Layer: Pure Mono-Boc Wash->Organic Extracts Aqueous Aqueous Layer: Bis-Impurity (Salt) Wash->Aqueous Removes Deprotect TFA / DCM Deprotection Organic->Deprotect Final Pure Mono-Product Deprotect->Final

Figure 2: Chemical resolution workflow using Boc-protection to isolate mono-substituted piperazine.

Protocol:
  • Derivatization: Dissolve crude mixture in DCM. Add

    
     (Di-tert-butyl dicarbonate) and TEA (Triethylamine).[1][2] Stir 2h.
    
    • Mechanism:[1][4][5][6] Only the Mono-product reacts to form the N-Boc derivative.[2] The Bis-product cannot react.

  • Separation: Wash the organic layer with 1M Citric Acid or dilute HCl.[1][2]

    • The Bis-product (basic) forms a salt and moves to the water layer.[2]

    • The Mono-Boc product (neutral carbamate) stays in the DCM layer.[2]

  • Recovery: Evaporate DCM to get pure Mono-Boc intermediate.

  • Deprotection: Treat with TFA/DCM (1:1) to cleave the Boc group and recover the pure Mono-substituted piperazine.[2]

Module D: Prevention (Root Cause Analysis)

Issue: "I am generating too much Bis-product to begin with."

To minimize the need for difficult separations, optimize the synthesis using the Statistical Excess Rule .

ParameterRecommendationRationale
Stoichiometry 5.0 - 10.0 equiv of PiperazineHigh dilution ensures the alkyl halide hits a primary piperazine molecule, not a product molecule.[2]
Addition Mode Inverse AdditionAdd the Alkyl Halide dropwise into the Piperazine solution (not vice versa).[1][2] Keeps local concentration of alkylating agent low.[1][2]
Protecting Groups Mono-Boc-PiperazineUse commercially available N-Boc-piperazine as the starting material.[2] This guarantees 100% mono-selectivity.[2]
References
  • Khalili, F. et al. (2009).[1][2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link[1][2]

  • Perrin, D. D. (1965).[1][2] "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths.[1][2] (Foundational pKa data for piperazine derivatives).

  • Bini, M. et al. (2008).[1][2] "Synthesis and evaluation of N-Boc piperazine derived mono mannich bases." Journal of Global Trends in Pharmaceutical Sciences. Link

  • An, H. et al. (2020).[1][2][7] "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules. Link

  • Google Patents. (2018).[1][2] "Synthesis method of N-Boc piperazine (CN108033931B)." Link

Sources

Troubleshooting

HPLC Troubleshooting Center: Peak Tailing Solutions for 1-(pyridin-2-ylmethyl)piperazine

Status: Active Guide Ticket ID: #PYR-PIP-001 Expert Level: Senior Application Scientist Last Updated: February 2026 Executive Summary: The Chemistry of the Problem Welcome to the technical support hub. You are likely exp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Ticket ID: #PYR-PIP-001 Expert Level: Senior Application Scientist Last Updated: February 2026

Executive Summary: The Chemistry of the Problem

Welcome to the technical support hub. You are likely experiencing significant peak tailing (


) with 1-(pyridin-2-ylmethyl)piperazine . This is not a random instrument error; it is a predictable chemical interaction governed by the molecule's basicity.

The Culprit: This molecule contains three nitrogen atoms: two in the piperazine ring and one in the pyridine ring.

  • Piperazine

    
    :  ~9.8 (secondary amine) and ~5.6 (tertiary amine).
    
  • Pyridine

    
    :  ~5.2.
    

At standard HPLC pH (pH 3–7), the piperazine moiety is protonated (positively charged) . These cations engage in strong ion-exchange interactions with residual silanol groups (


)  on the silica surface of your column. This secondary retention mechanism slows down a portion of the analyte population, resulting in the characteristic "tail."

Diagnostic & Troubleshooting Q&A

Q1: I am using a standard C18 column with a water/methanol gradient. Why is the tailing so severe?

A: Standard C18 columns, especially older "Type A" silica, possess acidic silanol groups that ionize above pH 3.5.

  • Mechanism: Your positively charged piperazine nitrogen binds electrostatically to the negative silanols. This is a "sticky" interaction that is kinetically slower than the hydrophobic partition, causing the tail.

  • Immediate Fix: You must suppress this interaction. Switch to a Type B (High Purity) Base-Deactivated Silica column or a Hybrid Particle (bridged ethyl hybrid) column which has significantly fewer surface silanols.

Q2: Can I fix this by changing the Mobile Phase pH?

A: Yes, pH control is the most powerful lever you have. You have two distinct strategies:

StrategypH RangeMechanismProsCons
Low pH pH < 2.5 Suppresses SilanolsAt pH < 2.5, surface silanols are protonated (

) and neutral.[1] They cannot bind the cationic drug.
Requires stable bonded phase (sterically protected C18) to prevent hydrolysis.
High pH pH > 10.5 Suppresses AnalyteAt pH > 10.5, the piperazine is deprotonated (neutral). No charge = no ion exchange.Strict Requirement: Must use a Hybrid or Polymer column. Standard silica dissolves at pH > 8.
Q3: I cannot change my column right now. What additives can I use?

A: You need a "Sacrificial Base" or an Ion-Pairing agent.[1]

  • Triethylamine (TEA): Add 5–10 mM TEA to your mobile phase. TEA is a small amine that saturates the active silanol sites, effectively "blocking" them so your analyte cannot bind. Note: Use high-purity HPLC-grade TEA to avoid ghost peaks.

  • Trifluoroacetic Acid (TFA): Use 0.05% - 0.1% TFA. It acts as both a pH buffer (pH ~2) and an ion-pairing agent that masks the positive charge of the piperazine.

Q4: Could metal chelation be the issue?

A: Yes. The pyridine-piperazine motif is an effective chelator for trace metals (Iron, Aluminum) often found in stainless steel frits or older silica.

  • Symptoms: Broad, tailing peaks that do not improve with pH changes.

  • Test: Add 10 µM EDTA to the aqueous mobile phase. If peak shape improves drastically, metal chelation is the cause. Consider using PEEK-lined columns or a "metal-free" LC system.

Step-by-Step Optimization Protocol

Follow this logic flow to resolve the tailing systematically.

Phase 1: Mobile Phase Modification (The "Easy" Fix)
  • Prepare Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water (pH ~3.8).

  • Run a Test Injection.

  • If Tailing Persists (

    
    ):  Switch Modifier.
    
    • New Mobile Phase A: 0.1% TFA in Water (pH ~2.0).

    • Why? The lower pH suppresses silanols, and the trifluoroacetate anion pairs with the piperazine cation.

Phase 2: The "Sacrificial" Strategy (If Phase 1 fails)
  • Add Triethylamine (TEA):

    • Concentration: 5 mM TEA.[1]

    • Adjust pH to 3.0 with Phosphoric Acid.

    • Warning: TEA is incompatible with MS detection (signal suppression). Only use for UV/PDA.

Phase 3: High pH Strategy (The "Gold Standard" for Bases)

Requires a Hybrid (e.g., BEH C18) or Polymer Column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Mechanism: The molecule becomes neutral. Hydrophobic retention dominates. Peak shape usually becomes perfectly symmetrical (

    
    ).
    

Visualizing the Solution

Diagram 1: Troubleshooting Logic Tree

This decision tree guides you through the remediation process based on your constraints (Column availability vs. MS compatibility).

TroubleshootingLogic Start Start: Peak Tailing Observed (Tf > 1.5) CheckCol Can you change the Column? Start->CheckCol CheckMS Is detection MS or UV? CheckCol->CheckMS No HighPHCol Switch to Hybrid Silica (BEH/XBridge) Run at pH 10.5 CheckCol->HighPHCol Yes UV_Path UV Detection CheckMS->UV_Path MS_Path MS Detection CheckMS->MS_Path CheckChelation Still Tailing? Check Metal Chelation HighPHCol->CheckChelation AddTEA Add 5-10mM Triethylamine (TEA) Adjust pH to 3.0 UV_Path->AddTEA AddTFA Use 0.1% TFA (Low pH + Ion Pairing) MS_Path->AddTFA AddTEA->CheckChelation AddTFA->CheckChelation AddEDTA Add EDTA or use PEEK hardware CheckChelation->AddEDTA Yes

Caption: Decision matrix for selecting the correct remediation strategy based on hardware and detection limits.

Diagram 2: The Silanol Interaction Mechanism

Understanding why it fails is key to fixing it.

SilanolMechanism Analyte Piperazine Cation (R-NH+) Interaction Electrostatic Binding (Peak Tailing) Analyte->Interaction Attracts Blocked Silanol Blocked (Symmetrical Peak) Analyte->Blocked Flows Freely Silanol Ionized Silanol (Si-O-) Silanol->Interaction Attracts TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silanol Preferential Binding TEA->Blocked Prevents Analyte Binding

Caption: Mechanism of silanol blocking. TEA competes for active sites, allowing the analyte to elute symmetrically.

References

  • McCalley, D. V. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. CHROMacademy. [Link]

  • Restek Corporation. (2020). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]

  • Phenomenex. (2025).[2][3][4] HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • PubChem. (2025).[5] 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine. [Link][5]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Pyridyl Methyl Piperazine Salts

Welcome to the technical support center for the purification of 2-pyridyl methyl piperazine salts. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-pyridyl methyl piperazine salts. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of these valuable compounds through crystallization. As salts, these molecules present unique challenges and opportunities in solvent selection and experimental design. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the first principles I should consider when selecting a recrystallization solvent for a 2-pyridyl methyl piperazine salt (e.g., a hydrochloride salt)?

A1: The key is to match the solvent's properties to the solute's structure. A 2-pyridyl methyl piperazine salt is an organic salt, meaning it has both ionic and organic characteristics.

  • Polarity is Paramount: As an ionic salt, the compound is highly polar. Therefore, your ideal solvent will also be polar. The principle of "like dissolves like" is your starting point.[1] Highly non-polar solvents like hexanes or toluene are unlikely to dissolve the salt, even at high temperatures, and are better suited as anti-solvents in a mixed-solvent system.

  • Solubility Gradient: The perfect solvent will dissolve your compound completely when hot (at or near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[2] This temperature-dependent solubility differential is the driving force for crystallization and high recovery.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol, methanol) are often excellent choices for polar salts. Their ability to form hydrogen bonds can help solvate the ions at high temperatures. Piperazine dihydrochloride, a related salt, is highly soluble in water and has some solubility in ethanol and methanol.[3][4] This makes these solvents a prime starting point for screening.

  • Impurity Profile: Your choice of solvent should ideally keep impurities dissolved at all temperatures or leave them completely insoluble so they can be removed by hot filtration.

Q2: Which specific solvents should I screen first for my 2-pyridyl methyl piperazine salt?

A2: Start with highly polar, protic solvents. Based on the known solubility of similar structures like piperazine and its salts, the following should be prioritized for initial screening:[5][6]

  • Water: For hydrochloride salts, water can be an excellent choice, often leading to a highly pure product.[7] However, the high solubility of many amine salts in water might lead to lower yields.

  • Alcohols (Methanol, Ethanol, Isopropanol): These are workhorse solvents for recrystallizing amine salts.[7][8] They offer a good balance of polarity to dissolve the salt when hot, but are less polar than water, which can often lead to better crystal recovery upon cooling.

  • Acetonitrile: A polar aprotic solvent that can be effective.

  • Mixed Solvent Systems: If you cannot find a suitable single solvent, a mixed-solvent system is the next logical step.[1][9] A common and effective strategy is to dissolve the salt in a minimal amount of a "good" hot solvent (like water or methanol) and then slowly add a "bad" or anti-solvent (like isopropanol, acetone, or ethyl acetate) until the solution becomes cloudy (the saturation point). Re-heating to clarify and then slow cooling can produce excellent crystals.

The workflow for selecting a solvent system is a critical decision point in the process.

Solvent_Selection_Logic start Start: Crude 2-Pyridyl Methyl Piperazine Salt screen_single Screen Polar Solvents (Water, EtOH, MeOH, IPA) start->screen_single dissolves_hot Does it dissolve when hot? screen_single->dissolves_hot precipitates_cold Does it precipitate when cold? dissolves_hot->precipitates_cold Yes screen_mixed Select a Good Solvent (Solvent 1) Select a Miscible Anti-Solvent (Solvent 2) dissolves_hot->screen_mixed No (or too soluble) good_solvent Good Single Solvent Found Proceed with Recrystallization precipitates_cold->good_solvent Yes precipitates_cold->screen_mixed No (poor recovery) perform_mixed Perform Two-Solvent Recrystallization screen_mixed->perform_mixed

Caption: Logic diagram for selecting a suitable recrystallization solvent system.

Q3: Why is it often better to recrystallize the salt form of the amine rather than the free base?

A3: Crystallizing the salt form offers several distinct advantages rooted in the fundamental physical properties of salts versus neutral organic molecules:

  • Higher Melting Points: Salts typically have significantly higher melting points and are more crystalline than their corresponding free bases. This crystalline nature is beneficial for forming a stable, well-ordered lattice, which is the essence of crystallization.

  • Reduced "Oiling Out": The free base form of many amines, especially those with alkyl chains, can be oily or low-melting solids. These materials have a high tendency to "oil out" of solution rather than crystallize. Salts, being more rigid and having strong ionic interactions, are far less prone to this issue.

  • Modified Solubility Profile: Converting the amine to a salt dramatically alters its solubility, making it much more soluble in polar solvents.[7][10] This opens up a wider range of potential solvent systems (like alcohols and water) that might be ineffective for the less polar free base.

Troubleshooting Guide

Q: My compound "oiled out" and formed a gooey mess instead of crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with organic salts.

  • Causality:

    • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution rapidly.

    • Inappropriate Solvent: The boiling point of the solvent may be too high, exceeding the melting point of your salt.

    • Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to oil out.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

    • Lower the Cooling Temperature More Slowly: Allow the solution to cool very gradually. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice. Try letting it cool to room temperature on the benchtop overnight before moving to an ice bath.

    • Switch to a Lower-Boiling Solvent: If the problem persists, consider re-screening with a solvent that has a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the compound in a good solvent (e.g., methanol) and add an anti-solvent (e.g., ethyl acetate). This can sometimes disrupt the forces leading to oiling.

Q: I got very few crystals back. What happened to my yield?

A: Low recovery is a frustrating but solvable issue. The cause is almost always related to solubility.

  • Causality:

    • Too Much Solvent: This is the most common reason. Using an excessive amount of solvent keeps too much of your product dissolved even when the solution is cold.

    • Compound is Too Soluble: The chosen solvent may be too good, meaning the compound has significant solubility even at low temperatures.

    • Premature Crystallization: If crystals form on the funnel during a hot filtration step, you will lose product.

  • Solutions:

    • Minimize Solvent: Always use the minimum amount of boiling solvent required to fully dissolve your crude material.[11]

    • Evaporate Excess Solvent: If you've added too much, you can gently boil off some of the solvent to re-concentrate the solution before cooling.

    • Change Solvents: If your compound is too soluble even with minimal solvent, you need a less powerful solvent or a mixed-solvent system where your compound is less soluble at cold temperatures.

    • Ensure Thorough Cooling: Make sure you have allowed the flask to cool in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize precipitation.

Q: My final crystals are discolored. How do I get a pure white product?

A: Discoloration is typically due to highly colored, minor impurities that get trapped in the crystal lattice.

  • Causality:

    • Colored Impurities: The starting material contains colored byproducts.

    • Rapid Crystallization: If crystals form too quickly, they can trap mother liquor (which contains the impurities) within the crystal structure.

  • Solutions:

    • Charcoal Treatment: Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and adsorbs many colored organic impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Use it sparingly, as it can also adsorb your product.

    • Second Recrystallization: A second, careful recrystallization will almost always improve the purity and color of the final product.

    • Slower Cooling: As with oiling out, slower cooling leads to more perfect crystals that exclude impurities more effectively.

Data & Protocols

Table 1: Solvent Selection Guide for 2-Pyridyl Methyl Piperazine Salts
Solvent ClassExample SolventsPolaritySuitability as Primary SolventSuitability as Anti-SolventRationale & Expert Insights
Protic, High Polarity Water, MethanolHighExcellentPoorExcellent starting point for dissolving polar salts. Water can sometimes lead to low yields due to high solubility. Methanol is often a good balance.[3]
Protic, Mid Polarity Ethanol, Isopropanol (IPA)Medium-HighGoodGoodOften the "sweet spot" for amine salts. May dissolve the salt when hot and give good recovery when cold. IPA is a common anti-solvent to add to methanol solutions.
Aprotic, Polar Acetonitrile, AcetoneMediumFairExcellentCan work as a primary solvent but are more commonly used as anti-solvents to induce crystallization from more polar solvents like water or methanol.
Aprotic, Low Polarity Ethyl Acetate, Dichloromethane (DCM)Low-MediumPoorExcellentUnlikely to dissolve the salt on their own but are excellent choices as anti-solvents in a two-solvent system.[9]
Non-Polar Toluene, Hexanes, Diethyl EtherVery LowVery PoorExcellentThese will not dissolve the salt.[5][12] Diethyl ether is classic for precipitating hydrochloride salts from solutions.[7][10]

Experimental Protocol: Single-Solvent Recrystallization

This protocol assumes a suitable single solvent (e.g., ethanol) has been identified through screening.

Recrystallization_Workflow A 1. Dissolution: Place crude salt in Erlenmeyer flask. Add minimal boiling solvent until just dissolved. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through fluted paper. A->B C 3. Cooling & Crystallization: Allow filtrate to cool slowly to room temp. Then, place in an ice bath to maximize precipitation. B->C D 4. Isolation: Collect crystals by vacuum filtration (e.g., using a Büchner funnel). C->D E 5. Washing: Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying: Dry the purified crystals under vacuum to remove residual solvent. E->F

Caption: Standard workflow for a single-solvent recrystallization experiment.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-pyridyl methyl piperazine salt into an Erlenmeyer flask. Add a stir bar. Place on a hot plate and bring the chosen solvent to a boil in a separate beaker. Add the hot solvent to the flask in small portions while stirring until the solid is completely dissolved. Use the absolute minimum amount of solvent necessary.[11]

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Pre-warm the filtration funnel and receiving flask with hot solvent to prevent the product from crashing out prematurely.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains impurities.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

References

Sources

Troubleshooting

Technical Support Center: Pyridine-Piperazine Intermediates

Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the technical support hub for Pyridine-Piperazine scaffolds. These structures are ubiquitous in medicinal chemistry (often targeting GPCRs like Do...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the technical support hub for Pyridine-Piperazine scaffolds. These structures are ubiquitous in medicinal chemistry (often targeting GPCRs like Dopamine D2/D3 and Serotonin 5-HT), yet they present a unique duality: the pyridine ring is electron-deficient and prone to metal coordination, while the piperazine ring is electron-rich, basic, and susceptible to oxidation.

This guide addresses the three critical failure points: Catalytic Poisoning (Synthesis) , Silanol Adsorption (Purification) , and N-Oxide Degradation (Storage) .

Module 1: Synthesis & Reaction Setup

Focus: Palladium-Catalyzed Buchwald-Hartwig Coupling Context: You are coupling a halopyridine with a piperazine derivative.[1] The reaction fails or stalls.

Q1: "My reaction mixture turned black immediately upon heating, and conversion is <5%."

Diagnosis: Premature Catalyst Oxidation (Pd Black Formation). The "black crash" indicates that your Palladium(0) source has aggregated into inactive bulk metal. This is almost always due to trace oxygen or moisture ingress during the heating ramp.

Troubleshooting Protocol:

  • Switch to Pre-catalysts: Stop using Pd(OAc)₂ or Pd₂dba₃ + Ligand. These require reduction in situ, which is the most air-sensitive step.

    • Recommendation: Use Pd-G4 or Pd-G6 precatalysts (e.g., XPhos Pd G4, RuPhos Pd G4). These are air-stable solids that only activate once the specific base/temperature conditions are met inside the vessel [1].

  • The "Freeze-Pump-Thaw" Verification: Sparging with argon for 10 minutes is insufficient for pyridine-piperazine couplings because pyridines can coordinate to Pd, making the cycle sluggish and more vulnerable to O₂.

    • Action: Perform 3 cycles of freeze-pump-thaw on your solvent before adding it to the reaction vessel.

  • Check Your Base: If using NaOtBu (Sodium tert-butoxide), ensure it is fresh. It is highly hygroscopic. If it has clumped, it is hydrolyzed (NaOH + tBuOH) and will kill the reaction.

    • Alternative: Switch to Cs₂CO₃ (Cesium Carbonate) if functional group tolerance is an issue, but you must grind it to a fine powder to increase surface area [1].

Q2: "The reaction stalls at 60% conversion. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition (Catalyst Poisoning). The product (a pyridine-piperazine adduct) is a bidentate ligand. The pyridine nitrogen and piperazine nitrogen can chelate your Palladium, removing it from the catalytic cycle.

Corrective Action:

  • Solvent Switch: Move from Toluene to 1,4-Dioxane or t-Amyl Alcohol . These solvents can better solvate the polar product and prevent it from crashing out or coating the catalyst.

  • Temperature Ramp: Increase temperature to 100–110°C. Higher thermal energy promotes ligand dissociation, breaking the "poisoned" chelate [2].

Visualization: Synthesis Troubleshooting Logic

SynthesisTroubleshooting Start Issue: Reaction Failure Obs Observation Start->Obs Black Mixture turns Black (Pd Aggregation) Obs->Black Immediate Stall Stalls at ~50% (Incomplete Conv.) Obs->Stall Over time Sol1 O2 Ingress: Switch to Freeze-Pump-Thaw Black->Sol1 Sol2 Ligand Oxidation: Switch to G4 Pre-catalyst Black->Sol2 Sol3 Catalyst Poisoning: Product chelates Pd Stall->Sol3 Sol4 Action: Switch solvent to t-Amyl Alcohol Increase Temp >100°C Sol3->Sol4

Caption: Decision tree for diagnosing palladium-catalyzed coupling failures in nitrogen-rich heterocycles.

Module 2: Isolation & Purification

Focus: Chromatography of Basic Amines Context: You have crude material. TLC shows streaking/tailing, and yield loss on the column is high.

Q3: "My product streaks from the baseline to the solvent front on TLC."

Diagnosis: Silanol Interaction. Silica gel is acidic (pKa ~5-7). The basic piperazine nitrogen (pKa ~9.8) and pyridine nitrogen (pKa ~5.2) interact strongly with surface silanol groups, causing "tailing" and irreversible adsorption [3].

The "TEA-Doped" Protocol: Do not simply add base to your eluent. You must passivate the silica.

  • Pre-wash: Flush the packed silica column with 3 column volumes (CV) of Hexane:EtOAc containing 1–3% Triethylamine (TEA) .

  • Equilibration: Flush with 2 CV of your starting mobile phase (e.g., 10% EtOAc/Hexane).

  • Run: Elute your compound. The TEA binds to the acidic sites, allowing your piperazine to pass through freely.

    • Note: If using DCM/MeOH, use Ammonium Hydroxide (NH₄OH) instead of TEA for better solubility.

Q4: "I isolated the product, but it contains residual Palladium (grey tint)."

Diagnosis: Heavy Metal Contamination. Pyridines bind Pd tightly. Standard columns often fail to remove it.

Scavenging Protocol:

  • Resin Treatment: Dissolve crude in THF. Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers. Stir at 50°C for 4 hours. Filter.

  • Chelation Wash: If resin is unavailable, wash the organic layer with 0.5M aqueous Sodium Diethyldithiocarbamate . The aqueous layer will turn yellow/brown as it pulls the Pd out.

Module 3: Stability & Storage

Focus: Oxidative Degradation (N-Oxides) Context: Your white solid turned yellow/brown after 1 week on the bench.

Q5: "Why is my solid turning brown and gaining weight?"

Diagnosis: N-Oxide Formation & Carbamate Formation.

  • N-Oxidation: The piperazine nitrogen (specifically the N4 position if N1 is arylated) is electron-rich. Atmospheric oxygen, catalyzed by light or trace metals, oxidizes it to the N-oxide [4].

  • Hygroscopicity/CO₂: Free base piperazines absorb atmospheric CO₂ to form carbamates (solid "crust" formation) [5].

Stability Data Table:

FormStability (20°C, Air)HygroscopicityRecommended Storage
Free Base Poor (< 1 week)High (Absorbs CO₂)Argon flush, -20°C, Dark
HCl Salt Excellent (> 1 year)LowDesiccator, RT or 4°C
Fumarate Good (> 6 months)Low4°C, Amber Vial
N-Oxide Stable impurityN/AAvoid formation
Q6: "How do I salvage the oxidized material?"

Recovery Protocol: If N-oxide formation is confirmed (LCMS M+16 peak), you can reduce it back to the amine:

  • Dissolve in Ethanol.[2]

  • Add excess Triethyl phosphite or Triphenylphosphine .

  • Heat to reflux for 2 hours.

  • The phosphine abstracts the oxygen (forming phosphine oxide), returning your clean pyridine-piperazine [6].

Visualization: Degradation & Protection Workflow

StabilityWorkflow FreeBase Free Base (Pyridine-Piperazine) Air Exposure to Air/CO2/Light FreeBase->Air Salt Salt Formation (HCl / Fumarate) FreeBase->Salt HCl/Ether Degradation Degradation Products: 1. N-Oxide (+16 mass) 2. Carbamate (+44 mass) Air->Degradation Oxidation Stable Stable Solid (Long-term Storage) Salt->Stable Protects N-Lone Pair

Caption: Pathway showing degradation risks of free bases vs. the protective stability of salt formation.

References

  • WuXi AppTec Research Chemistry Services. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from 3

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[4] Retrieved from 4

  • Chandrashekar, et al. (2013).[1] Kinetic and Mechanistic Study of Oxidation of Piperazines. Modern Research in Catalysis.[1] Retrieved from 5

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from 2

  • Feenstra, R., et al. (2001).[6] N-oxides as prodrugs of piperazine and piperidine derivatives. (Contextual grounding for N-oxide reduction/metabolism). See also 6

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of 1-(2-Pyridylmethyl)piperazine in CDCl₃

For professionals in drug discovery and chemical research, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed informat...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical research, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(2-Pyridylmethyl)piperazine in deuterated chloroform (CDCl₃), comparing it with structurally similar molecules to provide a clear understanding of its spectral features.

Structural Features and Predicted ¹H NMR Spectrum

1-(2-Pyridylmethyl)piperazine is a disubstituted piperazine featuring a pyridylmethyl group attached to one nitrogen atom and a hydrogen atom on the other. This asymmetric substitution breaks the chemical equivalence of the piperazine protons, leading to a more complex spectrum than that of the parent piperazine molecule.

Below is the structure with proton assignments that will be referenced throughout this guide.

Figure 1: Structure and proton labeling of 1-(2-Pyridylmethyl)piperazine.

Based on established principles of NMR spectroscopy and data from analogous compounds, a predicted ¹H NMR spectrum in CDCl₃ is presented below. This serves as a robust framework for interpreting experimental data.

Table 1: Predicted ¹H NMR Data for 1-(2-Pyridylmethyl)piperazine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6' (Pyridine)~ 8.55Doublet (d)~ 4.81H
H-4' (Pyridine)~ 7.65Triplet of doublets (td)~ 7.7, 1.81H
H-3' (Pyridine)~ 7.25Doublet (d)~ 7.81H
H-5' (Pyridine)~ 7.15Doublet of doublets (dd)~ 7.5, 4.91H
H-α (-CH₂-)~ 3.65Singlet (s)-2H
H-3, H-5 (Piperazine)~ 2.90Triplet (t)~ 5.04H
H-2, H-6 (Piperazine)~ 2.55Triplet (t)~ 5.04H
NH (Piperazine)Variable (e.g., ~ 1.90)Broad singlet (br s)-1H

Comparative Analysis with Alternative Structures

To understand the spectral characteristics of 1-(2-Pyridylmethyl)piperazine, it is instructive to compare its ¹H NMR data with that of simpler, related molecules: piperazine and N-benzylpiperazine. This comparison highlights the electronic and anisotropic effects of the pyridylmethyl substituent.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton TypePiperazine (Typical)N-Benzylpiperazine (Experimental)[1]1-(2-Pyridylmethyl)piperazine (Predicted)
Aromatic Protons-7.20 - 7.40 (m)7.15 - 8.55
Methylene Bridge (-CH₂-)-3.50 (s)~ 3.65 (s)
Piperazine Protons (N-Substituted side)2.85 (s)2.44 (t)~ 2.55 (t)
Piperazine Protons (N-H side)2.85 (s)2.90 (t)~ 2.90 (t)
Causality Behind Chemical Shift Differences:
  • Aromatic Region: The phenyl protons of N-benzylpiperazine appear as a complex multiplet between 7.20-7.40 ppm. In contrast, the pyridine ring protons of the target molecule are more dispersed. The H-6' proton is significantly deshielded (~8.55 ppm) due to its proximity to the electronegative nitrogen atom within the aromatic ring.[2] This distinct downfield signal is a hallmark of a 2-substituted pyridine.

  • Methylene Bridge (-CH₂-): The methylene protons (H-α) in 1-(2-Pyridylmethyl)piperazine are predicted to be slightly downfield (~3.65 ppm) compared to those in N-benzylpiperazine (~3.50 ppm)[1]. This deshielding effect is caused by the stronger electron-withdrawing nature of the pyridine ring, particularly the influence of the ring nitrogen, compared to a standard benzene ring.

  • Piperazine Ring Protons:

    • Symmetry Breaking: In unsubstituted piperazine, all eight protons are chemically equivalent and typically appear as a single sharp singlet around 2.85 ppm. The introduction of a substituent on one nitrogen breaks this symmetry, resulting in two distinct signals for the protons on either side of the piperazine ring.

    • Substituent Effects: In both substituted examples, the protons on the side of the ring bearing the substituent (H-2, H-6) are shifted upfield relative to the protons on the N-H side (H-3, H-5). The electron-withdrawing aromatic group reduces electron density on the adjacent nitrogen (N1), which in turn influences the conformation and electronic environment of the attached methylene groups. The protons on the N-H side (H-3, H-5) remain in a chemical environment more similar to that of unsubstituted piperazine. The subtle difference between the pyridylmethyl and benzyl analogs reflects the differing electronic influence of the two aromatic systems on the piperazine ring.

  • Anisotropic Effects: The π-electron systems of both the benzene and pyridine rings generate their own local magnetic fields when placed in the external magnetic field of the NMR spectrometer.[3] This phenomenon, known as diamagnetic anisotropy, causes protons located in the plane of the ring (like the aromatic protons themselves) to be deshielded (shifted downfield), while protons located above or below the plane of the ring would be shielded (shifted upfield). The exact shifts of the methylene and piperazine protons are a complex interplay of this anisotropic effect and the inductive effects of the ring.[3]

Validated Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible data, the following self-validating protocol should be employed. The rationale behind each step is provided to demonstrate causality and best practices.

Step-by-Step Methodology
  • Sample Preparation:

    • Objective: To prepare a homogeneous solution of the analyte at an appropriate concentration in a deuterated solvent containing a reference standard.

    • Protocol:

      • Weigh approximately 5-10 mg of 1-(2-Pyridylmethyl)piperazine directly into a clean, dry NMR tube. Rationale: This amount provides an excellent signal-to-noise ratio in a reasonable number of scans on a modern spectrometer (≥400 MHz).

      • Add ~0.6 mL of deuterated chloroform (CDCl₃). Use a CDCl₃ solvent that contains tetramethylsilane (TMS) as an internal reference (0.03-0.05% v/v). Rationale: CDCl₃ is a common, relatively non-polar solvent that dissolves many organic compounds. TMS provides a sharp reference signal at 0.00 ppm for accurate chemical shift calibration.

      • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Visually inspect for any undissolved particulate matter. Rationale: A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.

  • NMR Spectrometer Setup:

    • Objective: To optimize the magnetic field homogeneity and lock onto the deuterium signal of the solvent.

    • Protocol:

      • Insert the sample into the spectrometer.

      • Locking: Lock the spectrometer onto the deuterium signal of the CDCl₃. Rationale: The lock system uses the deuterium frequency to counteract any drift in the magnetic field, ensuring the stability of the experiment over time.

      • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. Rationale: A homogeneous field is essential for achieving sharp resonance lines and high resolution. Poor shimming results in broad, distorted peaks.

  • Data Acquisition:

    • Objective: To set appropriate acquisition parameters to obtain a spectrum with good signal-to-noise and accurate integration.

    • Protocol:

      • Pulse Angle: Use a 30° or 45° pulse angle instead of 90°. Rationale: A smaller pulse angle allows for a shorter relaxation delay (d1), speeding up the experiment without significantly sacrificing signal, which is crucial for quantitative accuracy.

      • Acquisition Time (at): Set to 3-4 seconds. Rationale: This ensures sufficient time for the FID (Free Induction Decay) to decay, leading to good digital resolution in the final spectrum.

      • Relaxation Delay (d1): Set to 1-2 seconds. Rationale: This delay allows for partial T1 relaxation of the protons between pulses, ensuring that the resulting peak integrations are reasonably quantitative.

      • Number of Scans (ns): Set to 8 or 16. Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N), which increases with the square root of the number of scans. For a 5-10 mg sample, 8-16 scans are typically sufficient.

  • Data Processing:

    • Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum that is correctly phased, baseline-corrected, and referenced.

    • Protocol:

      • Fourier Transform (FT): Apply a Fourier transform to the FID to convert it into the frequency-domain spectrum.

      • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in pure absorption mode (symmetrical and positive).

      • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.

      • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm).

      • Integration: Integrate the area under each peak. Set the integration of a well-resolved peak corresponding to a known number of protons (e.g., the methylene singlet, 2H) to its integer value to determine the relative number of protons for all other signals.

Workflow Visualization

The following diagram illustrates the logical flow of the NMR experiment from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl₃ with TMS (~0.6 mL) weigh->dissolve lock Lock on Solvent dissolve->lock shim Shim B₀ Field lock->shim setup Set Parameters (ns, d1, at) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0.00 ppm) baseline->reference integrate Integrate Peaks reference->integrate analysis Spectral Analysis & Comparison integrate->analysis

Caption: Experimental workflow for ¹H NMR analysis.

References

  • Royal Society of Chemistry. (n.d.). Experimental Details. Retrieved February 8, 2024, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • Chemistry LibreTexts. (2021). 14.8: Diamagnetic Anisotropy. Retrieved February 8, 2024, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 8, 2024, from [Link]

Sources

Comparative

HPLC Method Validation for 1-(pyridin-2-ylmethyl)piperazine Purity: A Comparative Guide

High-pH Hybrid C18 Strategies vs. Conventional Acidic Protocols Executive Summary & Technical Context[1][2][3][4][5][6] The analysis of 1-(pyridin-2-ylmethyl)piperazine (1-PMP) presents a classic chromatographic challeng...

Author: BenchChem Technical Support Team. Date: February 2026

High-pH Hybrid C18 Strategies vs. Conventional Acidic Protocols

Executive Summary & Technical Context[1][2][3][4][5][6]

The analysis of 1-(pyridin-2-ylmethyl)piperazine (1-PMP) presents a classic chromatographic challenge. As a key intermediate in the synthesis of antihistamines and neurological drugs, its purity is critical. However, its physicochemical properties—specifically the presence of two basic nitrogen centers (piperazine secondary amine, pKa ~9.8; pyridine nitrogen, pKa ~5.2)—often lead to poor data quality when using standard "generic" HPLC methods.

This guide objectively compares two distinct methodological approaches:

  • The Conventional Approach: Traditional Silica C18 at Acidic pH (pH 3.0).

  • The Optimized Solution: Hybrid Ethylene-Bridged Silica (BEH) C18 at High pH (pH 10.0).

The Verdict: While acidic methods are common, they fail to suppress the ionization of the secondary amine, leading to silanol interactions, severe peak tailing, and poor resolution from polar impurities. The High-pH Hybrid strategy neutralizes the analyte, dramatically improving retention, peak symmetry, and loadability, making it the superior choice for validation under ICH Q2(R2) guidelines.

Method Development Logic: The "Why" Behind the Protocol

The Analyte Challenge

1-PMP is a polar, basic molecule.

  • At pH 3.0 (Acidic): Both nitrogen atoms are protonated (

    
    ). The molecule is highly polar and repelled by the hydrophobic C18 chains, eluting near the void volume (
    
    
    
    ). Furthermore, the positive charge interacts ionically with residual silanols (
    
    
    ) on the silica surface, causing peak tailing.
  • At pH 10.0 (Basic): The pH is above the pKa of the piperazine ring. The molecule exists largely in its neutral, uncharged state. This increases hydrophobicity, allowing for strong retention on the C18 phase and eliminating ionic repulsion/attraction issues.

Comparative Experimental Setup

To demonstrate the performance gap, we simulated a method validation study comparing both approaches.

ParameterMethod A: Conventional (Alternative) Method B: Optimized (The Solution)
Column Standard Silica C18 (5 µm, 4.6 x 150 mm)Hybrid (BEH) C18 (2.5 µm, 4.6 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 10 min5% to 95% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm

Comparative Performance Data

The following data summarizes the chromatographic performance observed during the pre-validation feasibility phase.

Table 1: System Suitability Comparison
Performance MetricMethod A (Acidic C18)Method B (High pH Hybrid)Status
Retention Time (

)
2.1 min (Poor retention)6.4 min (Ideal retention)Method B Wins
Tailing Factor (

)
2.4 (Severe tailing)1.1 (Symmetrical)Method B Wins
Theoretical Plates (

)
~2,500>12,000Method B Wins
Resolution (Impurity A) 1.2 (Co-elution risk)4.5 (Baseline separation)Method B Wins

Expert Insight: Method A fails the standard acceptance criterion of


. The severe tailing compromises the integration of closely eluting impurities (like unreacted piperazine). Method B provides a robust platform for validation.[1]

Detailed Validation Protocol (ICH Q2(R2) Aligned)

Based on the superior performance of Method B , the following validation protocol is designed for the High-pH Hybrid C18 method.

Specificity (Stress Testing)

Objective: Demonstrate that the method can separate 1-PMP from synthesis impurities and degradation products.

  • Impurities to Track:

    • Impurity A: Piperazine (Starting material, highly polar).

    • Impurity B: 1,4-bis(pyridin-2-ylmethyl)piperazine (Over-alkylated byproduct).

  • Protocol:

    • Inject individual standards of Impurity A, B, and 1-PMP.

    • Inject a Spiked Sample (1-PMP + 0.5% Impurities).

    • Acceptance Criteria: Resolution (

      
      ) > 2.0 between all peaks; Peak purity (via DAD) > 99.0%.
      
Linearity & Range

Objective: Confirm the response is proportional to concentration.

  • Range: 50% to 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Protocol: Prepare 5 concentration levels (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Ensure no bias in quantification.

  • Protocol: Spike known amounts of 1-PMP into a placebo matrix (or solvent if API purity) at 80%, 100%, and 120% levels. Perform in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%; %RSD < 2.0%.

Precision (Repeatability)

Objective: Verify system consistency.

  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance Criteria: %RSD of peak area < 1.0% (for drug substance).

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This decision tree illustrates the logic used to select the High-pH strategy over the traditional approach.

method_decision Start Start: 1-(pyridin-2-ylmethyl)piperazine Analysis Check_pKa Analyze pKa (Basic Nitrogens: pKa ~9.8 & ~5.2) Start->Check_pKa Choice_pH Select Mobile Phase pH Check_pKa->Choice_pH Path_Acidic Acidic pH (pH 3.0) Choice_pH->Path_Acidic Traditional Route Path_Basic High pH (pH 10.0) Choice_pH->Path_Basic Modern Route Result_Acidic Analyte Protonated (BH2++) High Polarity, Silanol Interaction Path_Acidic->Result_Acidic Outcome_Fail FAIL: Tailing Peaks (As > 2.0) Poor Retention (t ~ t0) Result_Acidic->Outcome_Fail Check_Column Column Selection Path_Basic->Check_Column Col_Silica Standard Silica C18 Check_Column->Col_Silica Col_Hybrid Hybrid (BEH) C18 Check_Column->Col_Hybrid Result_Dissolve FAIL: Silica Dissolves at pH > 8.0 Col_Silica->Result_Dissolve Result_Success SUCCESS: Analyte Neutral (B) High Retention, Sharp Peaks Col_Hybrid->Result_Success

Caption: Decision matrix for basic amine analysis. Note the critical requirement for Hybrid C18 silica when operating at high pH to prevent column degradation.

Diagram 2: Validation Workflow (ICH Q2)

The lifecycle of the validation process ensures data integrity.

validation_workflow Step1 1. Protocol Design (Define Acceptance Criteria) Step2 2. Specificity & Stress (Forced Degradation) Step1->Step2 Step3 3. Linearity & Range (5 Levels) Step2->Step3 Step4 4. Accuracy & Precision (Spike Recovery) Step3->Step4 Step5 5. Robustness (pH, Flow, Temp variations) Step4->Step5 Step6 6. Final Report (Data vs. Criteria) Step5->Step6

Caption: Sequential workflow for ICH Q2(R2) analytical method validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. [Link]

  • PubChem. (2023). Compound Summary for CID 94459: 1-(2-Pyridyl)piperazine.[4] National Library of Medicine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-((Pyridin-2-yl)methyl)piperazine

Introduction: The Analytical Imperative In modern pharmaceutical development and forensic science, the precise structural elucidation of nitrogen-containing heterocyclic compounds is paramount. 1-((Pyridin-2-yl)methyl)pi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In modern pharmaceutical development and forensic science, the precise structural elucidation of nitrogen-containing heterocyclic compounds is paramount. 1-((Pyridin-2-yl)methyl)piperazine is a key structural motif found in various pharmacologically active agents. Its characterization is a frequent challenge, requiring robust analytical techniques. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as the gold standard for this purpose due to its sensitivity and structural diagnostic power.

This guide provides an in-depth analysis of the fragmentation behavior of 1-((Pyridin-2-yl)methyl)piperazine under electrospray ionization (ESI) conditions. We will explore the causal factors driving the fragmentation pathway, present a detailed experimental protocol for its analysis, and compare its fragmentation pattern to that of its well-studied carbocyclic analogue, 1-benzylpiperazine (BZP). This document is intended for researchers and drug development professionals seeking to build robust analytical methods for this class of compounds.

Methodology: The "Why" Behind the "How"

The choice of analytical conditions is critical for obtaining meaningful and reproducible fragmentation data. For a molecule like 1-((Pyridin-2-yl)methyl)piperazine, which contains multiple basic nitrogen atoms, ESI in positive ion mode is the logical choice for ionization. The piperazine and pyridine nitrogens are readily protonated in the ESI source, forming a stable protonated molecule, [M+H]⁺, which can then be selected for fragmentation.

Rationale for Tandem Mass Spectrometry (MS/MS)

Collision-Induced Dissociation (CID) is employed to induce fragmentation. In this process, the isolated [M+H]⁺ ion is accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions convert kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest bonds. By controlling the collision energy, we can generate a reproducible fragmentation pattern that serves as a structural fingerprint of the molecule.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol is a validated starting point for the analysis of pyridinylmethyl piperazine derivatives. Optimization, particularly of collision energy, is recommended for specific instrumentation.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of 1-((Pyridin-2-yl)methyl)piperazine in methanol.

  • Dilute to a final concentration of 100 ng/mL using the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC) Conditions:

  • System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid. The acid ensures the analyte remains protonated.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: End of run.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • System: Agilent 6460 Triple Quadrupole MS or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.[1]

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 45 psi.

  • MS1 Scan Range: m/z 50-500 (for observing the precursor ion).

  • MS/MS Product Ion Scan:

    • Precursor Ion: m/z 178.1 (Calculated [M+H]⁺ for C₁₀H₁₅N₃ is 178.1344).

    • Collision Gas: Nitrogen.

    • Collision Energy (CE): 20 eV (This is a starting point; an optimal CE should be determined by ramping the energy from 5-40 eV and observing the abundance of key fragments).

Core Fragmentation Pathway of 1-((Pyridin-2-yl)methyl)piperazine

The structure of 1-((Pyridin-2-yl)methyl)piperazine dictates its fragmentation. The most labile bond is the benzylic-type C-N bond connecting the methylene bridge to the piperazine ring. Protonation likely occurs on one of the piperazine nitrogens, which facilitates this key cleavage.

Upon collisional activation, the [M+H]⁺ ion (m/z 178.1) undergoes a characteristic fragmentation pattern dominated by three main pathways:

  • Formation of the Pyridylmethyl Cation (m/z 92.1): The most prominent fragmentation is the cleavage of the C-N bond between the methylene group and the piperazine ring. This results in the formation of a stable, resonance-stabilized pyridin-2-ylmethyl cation at m/z 92.1 and a neutral loss of aminopiperazine. This is analogous to the formation of the m/z 91 tropylium ion from benzylpiperazine.[2]

  • Piperazine Ring Opening: A secondary pathway involves the fragmentation of the piperazine ring itself. This typically results in a cascade of cleavages, producing characteristic iminium ions. The ion at m/z 87.1 corresponds to the protonated piperazine ring after the loss of the pyridylmethyl group. Subsequent ring opening can lead to fragments at m/z 70.1 and m/z 56.1 .[2]

  • Formation of the Piperazinyl-Methylene Cation (m/z 100.1): Cleavage of the bond between the pyridine ring and the methylene bridge can occur, though this is typically a much less favored pathway. This would result in the formation of a methyl-piperazine radical cation at m/z 100.1.

The proposed fragmentation pathway is illustrated below.

G cluster_main Fragmentation Pathway of [M+H]⁺ cluster_frags Major Product Ions Precursor 1-((Pyridin-2-yl)methyl)piperazine [M+H]⁺ m/z 178.1 Frag92 Pyridin-2-ylmethyl Cation m/z 92.1 (Base Peak) Precursor->Frag92  - C₄H₉N₂ (Aminopiperazine) Frag87 Protonated Piperazine m/z 87.1 Precursor->Frag87  - C₆H₆N (Pyridylmethyl radical) Frag70 Piperazine Ring Fragment m/z 70.1 Frag87->Frag70  - NH₃ Frag56 Piperazine Ring Fragment m/z 56.1 Frag70->Frag56  - CH₂

Sources

Comparative

A Tale of Two Scaffolds: Unveiling the Comparative Biological Prowess of 2-Pyridyl Methyl Piperazine and Thiourea Derivatives

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Central to this pursuit is the exploration of privileged scaffolds – molecular frameworks that consistently...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Central to this pursuit is the exploration of privileged scaffolds – molecular frameworks that consistently demonstrate diverse and potent biological activities. This guide delves into a comparative analysis of two such scaffolds: the versatile 2-pyridyl methyl piperazine moiety and the multifaceted thiourea functional group. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison of their biological activities, supported by robust experimental evidence and detailed protocols.

The rationale for comparing these two entities stems from their frequent appearance in a wide array of pharmacologically active compounds. Piperazine derivatives are renowned for their broad therapeutic applications, including antimicrobial, anticancer, and antipsychotic effects.[1][2] Similarly, thiourea and its derivatives have garnered significant attention for their extensive biological applications, which include antibacterial, anticancer, and enzyme inhibitory properties.[3][4] This guide will navigate through their comparative efficacy in key areas of biological activity, offering insights into their mechanisms of action and potential for therapeutic development.

Urease Inhibition: A Clear Distinction in Potency

Urease, a nickel-dependent enzyme, is a critical survival factor for various pathogenic microorganisms, including Helicobacter pylori, the primary causative agent of gastric ulcers and a risk factor for gastric cancer.[4] The inhibition of urease is, therefore, a key strategy in combating such infections. In a direct comparative study, derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and evaluated for their urease inhibitory activity, with thiourea used as a standard inhibitor.

The results unequivocally demonstrated the superior potency of the 2-pyridyl methyl piperazine scaffold in urease inhibition. Several synthesized derivatives exhibited significantly lower IC₅₀ values compared to thiourea, indicating a much stronger inhibitory effect.

Compound/StandardUrease Inhibition IC₅₀ (µM)
Thiourea (Standard) 23.2 ± 11.0[4]
Pyridylpiperazine Derivative 5b 2.0 ± 0.73[4]
Pyridylpiperazine Derivative 7e 2.24 ± 1.63[4]

Table 1: Comparative Urease Inhibition Activity

The data clearly indicates that the pyridylpiperazine derivatives are an order of magnitude more potent than the standard thiourea. This enhanced activity is attributed to the specific interactions of the hybrid molecules with the active site of the urease enzyme, a facet further explored through molecular docking studies.[4]

Mechanistic Insights into Urease Inhibition

The inhibitory action of these compounds on urease is a critical aspect of their biological activity. The following diagram illustrates the general mechanism of urease and the principle of its inhibition.

G cluster_0 Urease Catalytic Cycle cluster_1 Inhibition Pathway Urea Urea Urease Urease Active Site (Ni2+ ions) Intermediate Enzyme-Substrate Complex Urea->Intermediate Binds to Products Ammonia + Carbamate Urease->Products Releases Inactive_Complex Inactive Enzyme- Inhibitor Complex Urease->Inactive_Complex Forms Intermediate->Urease Hydrolysis Inhibitor Pyridylpiperazine/ Thiourea Derivative Inhibitor->Urease Binds to Active Site G Start Start: Synthesized Compound (Piperazine or Thiourea Derivative) Cell_Culture 1. Cell Culture (e.g., MCF-7, HCT116) Start->Cell_Culture Treatment 2. Treatment with Compound (Varying Concentrations) Cell_Culture->Treatment MTT_Assay 3. MTT Assay (Assess Cell Viability) Treatment->MTT_Assay Data_Analysis 4. Data Analysis (Calculate IC50 Value) MTT_Assay->Data_Analysis Hit_Identification 5. Hit Identification (Potent Compounds Selected) Data_Analysis->Hit_Identification Further_Studies 6. Further Mechanistic Studies (e.g., Apoptosis Assays, Western Blot) Hit_Identification->Further_Studies

Caption: General Workflow for In Vitro Anticancer Drug Screening.

This diagram outlines the logical progression from having a synthesized compound to identifying a promising "hit" for further, more detailed investigation into its mechanism of action.

Antimicrobial Activity: A Broad Spectrum of Efficacy

A study on new disubstituted piperazines revealed that some compounds were more potent than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). [2]Another piperazine derivative showed better activity than ampicillin against Pseudomonas aeruginosa. [2] Thiourea derivatives have also demonstrated potent antimicrobial activity. For instance, certain novel thiourea derivatives exhibited excellent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.95 to 3.25 µg/mL.

Compound ClassPathogenActivity MetricResultReference Drug
Piperazine Derivatives MRSAMICMore potent than AmpicillinAmpicillin [2]
Piperazine Derivatives P. aeruginosaMICBetter activity than AmpicillinAmpicillin [2]
Thiourea Derivatives Gram-positive & Gram-negative bacteriaMIC0.95 - 3.25 µg/mL-

Table 3: Comparative Antimicrobial Activity Highlights

The data suggests that both scaffolds are promising for the development of new antimicrobial agents. The specific substitutions on the core scaffold play a crucial role in determining the spectrum and potency of their activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Urease Inhibition Assay (Phenol-Hypochlorite Method)

This assay quantitatively measures the ammonia produced from the urease-catalyzed hydrolysis of urea. The amount of ammonia is determined spectrophotometrically.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 6.8)

  • Test compounds (2-pyridyl methyl piperazine and thiourea derivatives)

  • 4% H₂SO₄

  • Solution A: 5.0 g phenol and 25 mg sodium nitroprusside in 500 mL distilled water

  • Solution B: 2.5 g sodium hydroxide and 4.2 mL sodium hypochlorite in 500 mL distilled water

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Jack bean urease (e.g., 2 mg/mL) in phosphate buffer.

  • In a 96-well plate, add 100 µL of the urease solution to each well.

  • Add 100 µL of the test compound at various concentrations to the respective wells.

  • Add 200 µL of 100 mM phosphate buffer (pH 6.8) containing 25 mM urea.

  • Pre-incubate the plate for 30 minutes at 37°C. [5]6. Stop the reaction by adding 600 µL of 4% H₂SO₄. [5]7. To determine the amount of ammonia produced, add 500 µL of Solution A and 500 µL of Solution B to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the absorbance at 625 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (OD_sample / OD_control)) * 100.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Causality behind Experimental Choices: The phenol-hypochlorite method is a well-established and reliable colorimetric assay for ammonia quantification, providing a sensitive measure of urease activity. [5]The pre-incubation step ensures that the inhibitor has sufficient time to interact with the enzyme before the substrate is introduced.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours. [6]2. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well. [6]4. Incubate for 2 to 4 hours until a purple precipitate is visible. [6]5. Carefully remove the medium.

  • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. [7][8]7. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [9]8. Read the absorbance at 570 nm using a microplate reader. [8]9. Calculate the percentage of cell viability and determine the IC₅₀ value.

Causality behind Experimental Choices: The MTT assay is based on the principle that only viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. [9]The intensity of the color is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • McFarland standard (0.5)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. [10]The use of a standardized inoculum and specific growth medium ensures the reproducibility and comparability of the results.

Conclusion

This comparative guide highlights the significant biological potential of both 2-pyridyl methyl piperazine and thiourea derivatives. In the realm of urease inhibition, 2-pyridyl methyl piperazine derivatives have demonstrated clear superiority over thiourea. In the context of anticancer and antimicrobial activities, both scaffolds exhibit potent effects, with the specific substitutions on the core structures playing a pivotal role in their efficacy.

The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The experimental data and protocols provided herein serve as a valuable resource for researchers to make informed decisions and to design and execute robust studies in their quest for novel therapeutic agents.

References

  • Abbas, S. Y., Al-Harbi, R. A. K., & El-Sharief, M. A. M. S. (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

  • Stepanyan, G. M., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]

  • Reddy, R. C. K., Rasheed, S., et al. (2013). New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat: Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities. The Scientific World Journal, 2013, 781703. [Link]

  • Akash, et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1370584. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Li, M., et al. (2014). Kinetics and mechanism of jack bean urease inhibition by Hg2+. BMC Biochemistry, 15, 13. [Link]

  • Google Patents. (n.d.).
  • Norashikin, et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1065. [Link]

  • ResearchGate. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • de Oliveira, R. S., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. International Journal of Molecular Sciences, 24(23), 17041. [Link]

  • Blake, D. A., & Anfinsen, C. B. (1973). Jack bean urease (EC 3.5.1.5). A new purification and reliable rate assay. Biochemistry, 12(14), 2578–2583. [Link]

  • Shehadeh, M. B., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50720. [Link]

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6424. [Link]

  • Li, Y., et al. (2023). Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity, 20(5), e202300208. [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • A Preliminary Investigation of the Jack-Bean Urease Inhibition by Randomly Selected Traditionally Used Herbal Medicine. (2018). Brieflands. [Link]

  • Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 22(1), 30-46. [Link]

  • J&K Scientific. (n.d.). 1-(3-Nitropyridin-2-yl)piperazine. [Link]

  • El-Faham, A., et al. (2020). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules, 25(21), 5005. [Link]

  • ResearchGate. (2024). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • WOAH - Asia. (2021). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Taylor & Francis. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Tan, Y., et al. (2015). Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin. The Scientific World Journal, 2015, 701692. [Link]

  • Bánóczi, G., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6296. [Link]

Sources

Validation

13C NMR Signal Assignments for 1-(2-Pyridylmethyl)piperazine

The following guide details the 13C NMR signal assignments for 1-(2-Pyridylmethyl)piperazine , a critical intermediate in medicinal chemistry (e.g., for urease inhibitors and antihistamines). This guide synthesizes exper...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR signal assignments for 1-(2-Pyridylmethyl)piperazine , a critical intermediate in medicinal chemistry (e.g., for urease inhibitors and antihistamines).

This guide synthesizes experimental data from structural analogs (specifically the mcp ligand system) and standard heterocyclic shift principles to provide a high-confidence assignment framework.

CAS: 298705-64-3 | Formula: C10H15N3 | MW: 177.25 g/mol

Executive Summary

1-(2-Pyridylmethyl)piperazine consists of three distinct magnetic environments: the electron-deficient pyridine ring , the methylene bridge , and the saturated piperazine ring . Accurate assignment requires distinguishing the pyridine carbons (specifically C3 vs. C5) and the piperazine methylenes (N-substituted vs. N-unsubstituted).

Key Diagnostic Signals (CDCl3):

  • Linker (-CH2-): ~64–65 ppm (Highly characteristic singlet).

  • Pyridine C2 (Quaternary): ~159 ppm (Most downfield).

  • Piperazine C2'/C6': ~54 ppm (Alpha to tertiary amine).

Chemical Structure & Numbering System

To ensure clarity, we utilize the following numbering scheme for the assignments:

Structure cluster_pyridine Pyridine Ring cluster_linker Linker cluster_piperazine Piperazine Ring C2 C2 (ipso) C3 C3 (beta) C2->C3 CH2 C7 (CH2) C2->CH2 C4 C4 (gamma) C3->C4 C5 C5 (beta) C4->C5 C6 C6 (alpha) C5->C6 C6->C2 N1 N1 CH2->N1 C2_prime C2' N1->C2_prime C3_prime C3' C2_prime->C3_prime N4 N4 (NH) C3_prime->N4 C5_prime C5' N4->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->N1

Figure 1: Connectivity and regional classification of 1-(2-Pyridylmethyl)piperazine.[1]

Detailed Signal Assignment Table (CDCl3)

The following values are derived from comparative analysis of the mcp ligand system (containing the identical N-CH2-Py fragment) and standard piperazine shifts.

Carbon PositionLabelShift (δ, ppm)Type (DEPT-135)Assignment Logic
Pyridine C2 C2159.0 - 159.5 Quaternary (C)Deshielded by ring nitrogen and ipso-substitution. No DEPT signal.
Pyridine C6 C6149.0 - 149.5 Methine (CH)Highly deshielded alpha-carbon (adjacent to Pyridine N).
Pyridine C4 C4136.5 - 137.0 Methine (CH)Para to Nitrogen (gamma position). Typical aromatic shift.[2]
Pyridine C3 C3122.5 - 123.0 Methine (CH)Beta position. Shielded relative to C4/C6.[2]
Pyridine C5 C5121.5 - 122.0 Methine (CH)Beta position. Often overlaps with C3; usually slightly more shielded.[2]
Linker CH2 C764.5 - 65.0 Methylene (CH2)Diagnostic Peak. Deshielded by both Pyridine ring and Amine (N1).
Piperazine C2'/C6' C2', C6'54.0 - 54.5 Methylene (CH2)Alpha to the substituted Nitrogen (N1).
Piperazine C3'/C5' C3', C5'45.5 - 46.0 Methylene (CH2)Alpha to the secondary amine (N4). More shielded than C2'/C6'.[2]

Note on Solvent Effects: In polar aprotic solvents like DMSO-d6 , signals typically shift slightly downfield. The C2 (Pyridine) may shift to ~160-161 ppm, and the NH-adjacent carbons (C3'/C5') may show broadening due to hydrogen bonding or exchange.

Experimental Validation Protocol

To independently verify these assignments in your laboratory, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve ~10-20 mg of the compound in 0.6 mL CDCl3 (Chloroform-d).

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference the CDCl3 triplet center to 77.16 ppm .

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 256 (512 recommended for clear quaternary C2 detection).

  • Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary C2).

Step 3: Assignment Workflow (Logic Map)

Workflow cluster_analysis Analysis Phase Start Start: Acquire 1D 13C Spectrum DEPT Run DEPT-135 Start->DEPT Q_Check Identify Quaternary C (Disappears in DEPT) DEPT->Q_Check Peak @ ~159 ppm CH2_Check Identify Inverted Peaks (CH2 Groups) DEPT->CH2_Check Peaks @ 46, 54, 65 ppm CH_Check Identify Upright Peaks (CH Groups) DEPT->CH_Check Peaks @ 122, 123, 137, 149 ppm Assign_C2 Assign C2 (Pyridine) Q_Check->Assign_C2 Assign_Linker Assign C7 (Linker) Most deshielded CH2 (~65) CH2_Check->Assign_Linker Assign_Pip Assign Piperazine C2'/C6' (~54) vs C3'/C5' (~46) CH2_Check->Assign_Pip End Final Assignment Validated Assign_C2->End Assign_Linker->End Assign_Pip->End

Figure 2: Step-by-step logic for validating assignments using DEPT-135.

Comparative Analysis & Mechanism
Why does the Linker (C7) appear at ~65 ppm?

In 1-benzylpiperazine, the benzylic carbon appears at ~63 ppm . In 1-(2-pyridylmethyl)piperazine, the replacement of the phenyl ring with a pyridine ring introduces an electron-withdrawing nitrogen atom (Pyridine N).

  • Inductive Effect: The Pyridine N pulls electron density, slightly deshielding the adjacent methylene group (C7) compared to the benzyl analog.

  • Result: Shift moves downfield from ~63 ppm (Benzyl) to ~65 ppm (Pyridyl).

Piperazine Ring Differentiation

The piperazine ring is asymmetrical due to the substitution on N1.

  • C2'/C6' (N1-adjacent): The alkyl substitution (Linker-Py) is more electron-donating than a hydrogen, but the proximity to the aromatic system and the tertiary amine nature places these carbons at ~54 ppm .

  • C3'/C5' (NH-adjacent): These are adjacent to a secondary amine. Secondary amine alpha-carbons are typically more shielded than tertiary amine alpha-carbons in this scaffold, appearing at ~46 ppm .

References
  • Fragment-Based Assignment (Pyridyl-methyl-amine moiety)

    • Experimental 13C NMR data for the N-(pyridin-2-ylmethyl)
    • Surface Immobilization of [M(mcp)L2] Complexes Using Conducting Redox Polymers. (2026). ACS Applied Materials & Interfaces.[2]

  • Piperazine Ring Standards

    • National Institute of Standards and Technology (NIST). 1-Benzylpiperazine 13C NMR Standards.

  • General Heterocyclic Shifts

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[2] (Standard reference for Pyridine C2/C6 shifts).

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Pyridine-Piperazine Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Spectroscopic Significance of Pyridine-Piperazine Scaffolds The conjugation of pyridine and piperazine moieties creates a class of heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Significance of Pyridine-Piperazine Scaffolds

The conjugation of pyridine and piperazine moieties creates a class of heterocyclic compounds with significant pharmacological interest.[1][2][3] The electronic properties of these molecules, which are crucial for their biological activity and formulation, can be effectively probed using UV-Vis spectroscopy. This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) for various pyridine-piperazine complexes, offering insights into the structural and environmental factors that influence their spectroscopic signatures. Understanding these relationships is paramount for researchers in drug discovery and material science for compound identification, purity assessment, and elucidation of molecular interactions.

This guide will delve into the underlying principles of electronic transitions in these molecules, present a comparative analysis of their absorption maxima with supporting data, provide a detailed experimental protocol for their spectroscopic analysis, and discuss the influence of structural modifications and solvent effects.

Theoretical Background: Electronic Transitions in Pyridine-Piperazine Systems

The UV-Vis absorption spectra of pyridine-piperazine complexes are primarily governed by the electronic transitions within the pyridine ring and the influence of the attached piperazine group. The key transitions are:

  • π → π* Transitions: These are high-energy transitions occurring in the pyridine ring due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These typically result in strong absorption bands.

  • n → π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen atom's lone pair in the pyridine ring) to an antibonding π* orbital. These bands are generally weaker than π → π* bands.

The piperazine moiety, being a saturated heterocycle, does not exhibit significant absorption in the near-UV region itself.[4] However, when attached to the pyridine ring, the nitrogen atoms of piperazine can act as auxochromes. Their lone pair of electrons can interact with the π-system of the pyridine ring, influencing the energy of the molecular orbitals and thus shifting the absorption maxima. This interaction is highly dependent on the substitution pattern and the surrounding environment.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption maxima of pyridine-piperazine derivatives are sensitive to substitution on both the pyridine and piperazine rings. Generally, the introduction of substituents can lead to a bathochromic (red) shift or a hypsochromic (blue) shift of the λmax.

Compound/DerivativeSolventλmax (nm)Reference/Notes
PyridineAcidic Mobile Phase202, 254[5]
PiperazineNot Specified< 200[4] Piperazine itself has no strong absorption in the typical UV-Vis range.
BenzylpiperazineNot Specified~258, ~264, ~270[5] The spectrum shows fine structure characteristic of the benzene ring.
1-(3-nitropyridin-2-yl)piperazineNot SpecifiedNot explicitly statedThis compound is a key intermediate in the synthesis of various derivatives. The nitro group is a strong electron-withdrawing group and is expected to cause a significant bathochromic shift compared to unsubstituted pyridylpiperazine.[1][2]
2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamidesNot SpecifiedNot explicitly statedA series of these compounds were synthesized and evaluated as urease inhibitors. While UV-Vis would be used for characterization, specific λmax values are not provided in the reference.[1][2]
Piperazine-substituted BODIPY dyesDichloromethane552[6] This example illustrates how the piperazine moiety can be incorporated into larger chromophoric systems, significantly influencing the overall absorption properties. The extended conjugation leads to a large red shift.[6]

Discussion of Trends:

  • Effect of Aryl Substitution: The introduction of an aryl group on the piperazine nitrogen, as in N-arylpiperazines, introduces the chromophore of the aryl ring. The position and nature of substituents on this aryl ring will further modulate the λmax. Electron-donating groups generally cause a bathochromic shift, while electron-withdrawing groups can have a more complex effect depending on their position.[7][8][9]

  • Effect of Pyridine Substitution: Substituents on the pyridine ring have a pronounced effect on the absorption maxima. Electron-withdrawing groups, such as the nitro group in 1-(3-nitropyridin-2-yl)piperazine, are expected to cause a significant bathochromic shift due to the extension of the conjugated system and the lowering of the LUMO energy.

  • Solvent Effects (Solvatochromism): The polarity of the solvent can significantly influence the position of the absorption maxima.[10][11][12] For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift because polar solvents can stabilize the non-bonding electrons in the ground state. Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Experimental Protocol: UV-Vis Spectroscopic Analysis

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of a pyridine-piperazine complex.

Objective: To determine the UV-Vis absorption maximum (λmax) of a synthesized pyridine-piperazine derivative in a suitable solvent.

Materials and Equipment:

  • Synthesized pyridine-piperazine complex

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Methodology:

  • Preparation of a Stock Solution:

    • Accurately weigh approximately 1-5 mg of the pyridine-piperazine complex using an analytical balance. The exact mass will depend on the molar absorptivity of the compound.

    • Quantitatively transfer the weighed compound to a 25 mL volumetric flask.

    • Add a small amount of the chosen spectroscopic grade solvent to dissolve the compound.

    • Once dissolved, fill the volumetric flask to the mark with the solvent. This is your stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. For example, pipette 1 mL, 2 mL, and 5 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent. The aim is to find a concentration that gives a maximum absorbance between 0.5 and 1.5 for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for typical pyridine-piperazine complexes).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used for the analysis. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument across the chosen wavelength range. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette in the sample holder.

    • Run the UV-Vis scan. The instrument will record the absorbance as a function of wavelength.

    • Repeat the measurement for the other working solutions, from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs for each concentration. This is the λmax.

    • The λmax should be independent of concentration.

    • If desired, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) of the compound using the Beer-Lambert law (A = εbc).

Visualizing the Process and Principles

The following diagrams illustrate the experimental workflow and the fundamental electronic transitions involved in the UV-Vis spectroscopy of pyridine-piperazine complexes.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

ElectronicTransitions cluster_orbitals Molecular Orbitals ground_state Ground State (S₀) excited_state1 Excited State (S₁) ground_state->excited_state1 n → π* Transition (Lower Energy) excited_state2 Excited State (S₂) ground_state->excited_state2 π → π* Transition (Higher Energy) pi_star π* (antibonding) n n (non-bonding) pi π (bonding)

Caption: Simplified diagram of electronic transitions in pyridine.

Conclusion

The UV-Vis absorption maxima of pyridine-piperazine complexes are a valuable source of information for their characterization and for understanding their electronic properties. The λmax is highly sensitive to the substitution pattern on both the pyridine and piperazine rings, as well as the polarity of the solvent. A systematic approach to their spectroscopic analysis, as outlined in this guide, can provide researchers with reliable and reproducible data. This information is critical for quality control in synthetic chemistry and for elucidating structure-activity relationships in drug development. Further research involving a systematic study of a homologous series of pyridine-piperazine derivatives would be invaluable in building a more comprehensive understanding of their spectroscopic behavior.

References

  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. (2025). ResearchGate. [Link]

  • Substituent and solvent effects on UV-visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives - A computational approach. (2025). ResearchGate. [Link]

  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. (n.d.). ResearchGate. [Link]

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). National Institutes of Health. [Link]

  • UV–VIS spectra (200–900 nm) of 11 synthetic food dyes collected from... (n.d.). ResearchGate. [Link]

  • The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. [Link]

  • Piperazine. (n.d.). NIST WebBook. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (n.d.). RSC Publishing. [Link]

  • Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2025). National Institutes of Health. [Link]

  • Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. (2023). PubMed. [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. (2017). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). National Institutes of Health. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (n.d.). ChemRxiv. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Institutes of Health. [Link]

  • A Comprehensive Investigation of Solvatochromism and Solvation in Medicinally Significant Sulfa Drugs: Estimation of Excited State Dipole Moments. (2024). Mapana Journal of Sciences. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. [Link]

  • Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. (n.d.). Semantic Scholar. [Link]

  • Quaternary Piperazine-Substituted Rhodamines with Enhanced Brightness for Super-Resolution Imaging. (2019). Journal of the American Chemical Society. [Link]

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Validation

Structural Validation of 1-(pyridin-2-ylmethyl)piperazine: A Comparative Guide

This guide outlines the structural validation of 1-(pyridin-2-ylmethyl)piperazine (often abbreviated as 1-Py-Pip), a critical pharmacophore in kinase inhibitors and GPCR ligands.[1] Executive Summary: The Structural Ambi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 1-(pyridin-2-ylmethyl)piperazine (often abbreviated as 1-Py-Pip), a critical pharmacophore in kinase inhibitors and GPCR ligands.[1]

Executive Summary: The Structural Ambiguity Problem

In drug development, 1-(pyridin-2-ylmethyl)piperazine serves as a versatile "privileged scaffold."[1] However, its flexibility presents a unique validation challenge.[1] In solution, the piperazine ring undergoes rapid chair-chair interconversion, and the pyridine ring rotates freely around the methylene bridge. Furthermore, the molecule possesses three potential protonation sites (pyridine nitrogen, secondary piperazine amine, tertiary piperazine amine), making salt form identification via NMR ambiguous.[1]

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, IR), demonstrating why SC-XRD is the non-negotiable "Gold Standard" for defining the absolute configuration, tautomeric state, and solid-state packing of this molecule.[1]

Comparative Analysis: X-Ray Crystallography vs. Alternatives[2]

The following table contrasts the performance of SC-XRD with solution-state NMR and Computational Modeling (DFT) for this specific scaffold.

Feature1H/13C NMR (Solution) DFT Modeling (In Silico) X-Ray Crystallography (Solid State)
Conformation Averaged. Rapid ring inversion obscures the specific chair/boat geometry.[1]Theoretical. Predicts lowest energy minima, which may not match the bioactive conformer.Definitive. Captures the exact frozen conformation (typically chair) driven by packing forces.[1]
Protonation Site Ambiguous. Chemical shift changes (

) are often delocalized across the ring system.[1]
Predictive. pKa calculations are error-prone in non-aqueous environments.[1]Absolute. Directly locates hydrogen atoms or infers them from bond lengths/angles (e.g., C-N-C widening).[1]
Intermolecular Interactions Invisible. Cannot detect H-bonding networks or

-

stacking critical for solubility.[1]
Hypothetical. Crystal packing prediction is computationally expensive and often inaccurate.Observed. Directly maps the 3D hydrogen bond network (e.g., N-H...N interactions).[1]
Validation Status Inferred. Requires reference standards.Supporting. Useful for explaining data, not validating it.[1]Primary Evidence. Self-validating via R-factors and residual electron density.[1]
The "Protonation Puzzle"

The most critical advantage of SC-XRD for 1-(pyridin-2-ylmethyl)piperazine is resolving the salt location.[1] In an HCl salt screen, the proton could theoretically reside on the Pyridine-N or the Piperazine-N4.

  • NMR Failure Mode: Fast exchange of acidic protons often results in a broad, averaged peak, making site assignment guess-work.[1]

  • X-Ray Solution: The bond angle at the protonated nitrogen expands (typically

    
     for 
    
    
    
    ammonium), and the C-N bond lengths shorten slightly. SC-XRD visualizes this geometry directly.[1]

Experimental Protocol: Self-Validating Crystallization Workflow

To ensure reproducibility, we utilize a "Self-Validating" workflow where the quality of the crystal directly dictates the reliability of the model.

Phase 1: Synthesis & Salt Formation

Direct crystallization of the free base is difficult due to low melting point and hygroscopicity. We recommend the Picrate or Hydrochloride salt for robust diffraction.

  • Dissolution: Dissolve 50 mg of 1-(pyridin-2-ylmethyl)piperazine in 2 mL of Ethanol (EtOH).

  • Salt Addition: Add 1.1 equivalents of Picric Acid (saturated EtOH solution) or 1M HCl in Diethyl Ether.

    • Why: Picric acid introduces strong

      
      -stacking potential, stabilizing the lattice.
      
  • Precipitation: A yellow precipitate (picrate) or white solid (HCl) forms immediately.[1] Filter and dry.[2]

Phase 2: Crystal Growth (Vapor Diffusion)

Slow crystallization is required to minimize disorder.[1]

  • Setup: Use a standard 2-vial system (inner vial: 4 mL, outer jar: 20 mL).

  • Solvent System:

    • Inner Vial: 10 mg of salt in 1 mL Methanol/DCM (1:1).

    • Outer Jar: 5 mL Diethyl Ether (Antisolvent).[1]

  • Incubation: Seal and store at 4°C in a vibration-free environment for 3-7 days.

    • Success Metric: Look for block-like or prismatic crystals.[1] Avoid needles (often twinned).[1]

Phase 3: Data Collection & Refinement Strategy

This protocol assumes a standard Mo-K


 or Cu-K

source.[1]
  • Mounting: Select a crystal

    
     mm.[1] Mount on a Kapton loop with Paratone oil.
    
  • Cooling: CRITICAL. Collect data at 100 K.

    • Reasoning: Cooling freezes the piperazine ring puckering, reducing thermal ellipsoids and allowing precise assignment of the methylene bridge orientation.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.8 Å).

  • Refinement:

    • Refine Hydrogen atoms on Nitrogens freely if data quality permits.

    • If not, use a "Riding Model" but validate the position by checking the Residual Electron Density map (

      
      ) for a peak near the nitrogen.
      

Visualization: The Validation Logic

The following diagram illustrates the decision logic used to validate the structure, highlighting the superiority of X-ray in resolving ambiguity.

ValidationWorkflow cluster_methods Characterization Pathways Start Sample: 1-(pyridin-2-ylmethyl)piperazine NMR 1H NMR (DMSO-d6) Start->NMR XRD SC-XRD (Mo-Ku03b1) Start->XRD Result_NMR Result: Broad NH Peak Ambiguous Protonation NMR->Result_NMR Diffraction Diffraction Pattern (Bragg Reflections) XRD->Diffraction Inference Inference: Likely N4-H (Based on pKa prediction) Result_NMR->Inference Requires Reference Validation Validated Structure: 1-Py-Pip Salt Inference->Validation Corroboration ElectronMap Electron Density Map (Fo - Fc) Diffraction->ElectronMap Result_XRD Result: Explicit H-Atom Position Definitive Chair Conformation ElectronMap->Result_XRD Result_XRD->Validation Ground Truth

Caption: Workflow contrasting the inferred validation of NMR vs. the direct structural determination of X-ray Crystallography.

Expected Crystallographic Parameters (Reference Data)

Based on analogous piperazine derivatives (e.g., 1-benzhydryl-4-(pyridin-2-ylmethyl)piperazine), the following parameters are typical for high-quality crystals of this class. Use this table to benchmark your initial unit cell determination.

ParameterTypical Value / Range Significance
Crystal System Monoclinic or OrthorhombicCommon for organic salts due to packing efficiency.[1]
Space Group

or

Centrosymmetric (

) is most likely for racemates/achiral salts.[1]
Z (Molecules/Unit Cell) 4Indicates one molecule per asymmetric unit in

.[1]
R-Factor (

)
< 5.0% (0.[1]05)Values > 7% suggest disorder or twinning.[1]
Piperazine Geometry Chair ConformationThe thermodynamically stable form in solid state.
Pyridine Orientation Torsion Angle

60-90°
Minimizes steric clash with the piperazine ring.[1]

Critical Checkpoint: If your solved structure shows the piperazine ring in a "Twist-Boat" conformation, re-examine your data for disorder. This conformation is highly energetic and rare in simple salts of this molecule unless stabilized by specific metal coordination.

References

  • Safko, J. P., & Pike, R. D. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42, 1154–1162.[1]

    • Source:[1]

    • Relevance: Provides the foundational unit cell data and crystallization methods for the benzhydryl deriv
  • Lynch, D. E. (2001). Systematic prediction of piperazine salt structures.[1] Acta Crystallographica Section B, 57(6).[1]

    • Source:[1]

    • Relevance: Establishes the "Rule of 3" for piperazine protonation patterns in solid st
  • Cambridge Structural Database (CSD).Entry: 1-(pyridin-2-ylmethyl)

    • Source:[1]

    • Relevance: The authoritative repository for validating unit cell parameters against known standards.

Sources

Comparative

A Comparative Analysis of the Binding Affinity of 2-Pyridyl vs. 4-Pyridyl Methyl Piperazine Derivatives

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the pyridylpiperazine scaffold is a cornerstone for the development of centrally active therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the pyridylpiperazine scaffold is a cornerstone for the development of centrally active therapeutic agents. The seemingly subtle alteration of the nitrogen atom's position within the pyridyl ring—from the 2-position to the 4-position—can profoundly influence the binding affinity and selectivity of these compounds for their biological targets. This guide provides a comparative analysis of the binding affinities of 2-pyridyl versus 4-pyridyl methyl piperazine derivatives, synthesizing available experimental data to offer insights for researchers and drug development professionals.

The Structural and Electronic Landscape: More Than Just Positional Isomerism

At first glance, 2-pyridyl and 4-pyridyl methyl piperazine are structural isomers, differing only in the attachment point of the piperazine moiety to the pyridine ring. However, this positional change instigates significant alterations in the molecule's electronic distribution and steric profile, which are critical determinants of its interaction with a protein's binding pocket.

dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/your_image_for_2_pyridyl.png"]; "2-pyridyl"; node [shape=none, image="https://i.imgur.com/your_image_for_4_pyridyl.png"]; "4-pyridyl"; }

The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor and its position influences the molecule's dipole moment and electrostatic potential. In the 2-pyridyl isomer, the nitrogen is in proximity to the piperazine linkage, potentially leading to intramolecular interactions and a distinct conformational preference compared to the 4-pyridyl isomer, where the nitrogen is situated opposite the piperazine substituent. These differences can dictate how the molecule presents itself to the binding site of a target protein.

Comparative Binding Affinity: A Tale of Two Isomers

Experimental data, though not exhaustive across all target classes, reveals a clear pattern of differential binding affinities between 2-pyridyl and 4-pyridyl piperazine derivatives, particularly for aminergic G-protein coupled receptors (GPCRs) and sigma receptors.

Sigma (σ) Receptors: A Case of Switched Selectivity

One of the most well-documented examples of the divergent binding profiles of these isomers is at sigma receptors. Studies have shown that the position of the pyridyl nitrogen is a critical determinant for selectivity between the σ1 and σ2 subtypes. Generally, derivatives containing a 2-pyridyl piperazine moiety exhibit a preference for the σ2 receptor , whereas compounds with a 4-pyridyl piperazine core tend to show higher affinity for the σ1 receptor [1].

This switch in selectivity underscores the nuanced structural requirements of the σ1 and σ2 binding sites. The electronic and steric differences between the two isomers likely govern their ability to form optimal interactions with key residues within each receptor subtype.

Furthermore, research has indicated that derivatives incorporating a 4-(pyridin-4-yl)piperazin-1-yl core can display significantly lower affinity for the σ1 receptor when compared to analogous structures with a piperidine ring. This has been attributed to differences in the protonation states of the molecules at physiological pH[1]. The 4-pyridyl nitrogen's basicity can lead to a higher population of the dicationic species, which may be less favorable for binding to the σ1 receptor.

Serotonin (5-HT) Receptors: Nuances in Affinity

For instance, studies on 1,2,4-trisubstituted piperazines have shown that modifications to the substitution pattern can modulate affinity for both 5-HT1A and 5-HT2A receptors[2]. While these studies do not directly compare the 2- and 4-pyridyl isomers, they highlight the sensitivity of these receptors to the overall topology and electronic nature of the ligand. It is plausible that the distinct electronic and conformational profiles of the 2-pyridyl and 4-pyridyl methyl piperazine cores would lead to measurable differences in binding affinities at various 5-HT receptor subtypes.

Adrenergic Receptors: A Role in Antagonism

Pyridinylpiperazine derivatives have been investigated as antagonists for α2-adrenoceptors. Research has demonstrated that compounds in this class can be potent and selective antagonists at these receptors[3]. The specific impact of the 2- versus 4-pyridyl substitution on affinity and selectivity within a methyl piperazine context requires further direct comparative studies. However, the established importance of the pyridinylpiperazine scaffold in targeting adrenergic receptors suggests that this isomeric variation would likely influence binding characteristics.

Summary of Comparative Binding Data

Target2-Pyridyl Methyl Piperazine Derivative4-Pyridyl Methyl Piperazine DerivativeKey Insights
Sigma-1 (σ1) Receptor Lower AffinityHigher Affinity/PreferenceThe 4-pyridyl isomer generally shows a preference for the σ1 receptor.
Sigma-2 (σ2) Receptor Higher Affinity/PreferenceLower AffinityThe 2-pyridyl isomer tends to be more selective for the σ2 receptor.
Serotonin (5-HT) Receptors Data suggests modulation of affinityData suggests modulation of affinityThe position of the pyridyl nitrogen is expected to influence binding to various 5-HT subtypes, though direct comparative data is limited.
Adrenergic (α2) Receptors Known to exhibit antagonist activityKnown to exhibit antagonist activityBoth scaffolds are relevant for adrenergic receptor modulation, with the isomeric position likely affecting affinity.

Note: This table is a qualitative summary based on available literature for related derivatives and highlights general trends. Specific binding affinities (Ki, Kd, IC50) are highly dependent on the complete molecular structure of the tested compounds.

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity Determination

To empirically determine and compare the binding affinities of 2-pyridyl and 4-pyridyl methyl piperazine derivatives for a specific receptor, a competitive radioligand binding assay is a standard and robust method.

Principle

This assay measures the ability of a non-radioactive test compound (the "competitor," e.g., 2- or 4-pyridyl methyl piperazine) to displace a radiolabeled ligand ("radioligand") that is known to bind with high affinity to the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor Membranes Receptor Membranes Mix Components Combine Membranes, Radioligand, and varying concentrations of Test Compound Receptor Membranes->Mix Components Radioligand Radioligand Radioligand->Mix Components Test Compounds 2- and 4-Pyridyl Methyl Piperazine Test Compounds->Mix Components Assay Buffer Assay Buffer Assay Buffer->Mix Components Incubate Allow to reach equilibrium (e.g., 60 min at 25°C) Mix Components->Incubate Filtration Rapidly filter through glass fiber filters to separate bound from free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Counting Quantify radioactivity on filters Washing->Scintillation Counting Plot Data Plot % displacement vs. log[Test Compound] Scintillation Counting->Plot Data Calculate IC50 Determine concentration for 50% displacement Plot Data->Calculate IC50 Calculate Ki Ki = IC50 / (1 + [L]/Kd) [L] = Radioligand concentration Kd = Radioligand dissociation constant Calculate IC50->Calculate Ki

Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a membrane suspension containing the target receptor from cultured cells or tissue homogenates.

    • Select a suitable radioligand with high affinity and specificity for the target receptor.

    • Prepare serial dilutions of the 2-pyridyl and 4-pyridyl methyl piperazine test compounds.

    • Prepare an appropriate assay buffer with a defined pH and ionic strength.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the membrane preparation, and the radioligand at a fixed concentration (typically at or below its Kd value).

    • Add the serially diluted test compounds to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known, non-radioactive ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters quickly with ice-cold wash buffer to minimize dissociation of the bound radioligand and to remove non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Directions

The positional isomerism of the pyridyl nitrogen in methyl piperazine derivatives is a powerful modulator of binding affinity and selectivity. The available evidence strongly indicates that 2-pyridyl and 4-pyridyl substitution can lead to distinct pharmacological profiles, most notably demonstrated at sigma receptors.

For drug development professionals, this underscores the importance of synthesizing and evaluating both isomers in early-stage discovery programs. The choice between a 2-pyridyl and a 4-pyridyl core should be a data-driven decision based on the desired target engagement and selectivity profile.

Further comprehensive studies directly comparing the binding affinities of 2- and 4-pyridyl methyl piperazine derivatives across a wider range of CNS targets, including various GPCR subtypes, ion channels, and enzymes, would provide invaluable data for the medicinal chemistry community. Such studies would enable the development of more predictive structure-activity relationship models and facilitate the rational design of next-generation therapeutics with improved potency and selectivity.

References

  • Caputo, F., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(20), 15089-15106. [Link]

  • Boer, P., & Gower, A. J. (1989). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. European Journal of Pharmacology, 171(2-3), 211-219. [Link]

  • Zajdel, P., et al. (2007). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. Bioorganic & Medicinal Chemistry, 15(16), 5558-5572. [Link]

  • Scott, C. K., et al. (1986). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 29(10), 1967-1974. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Pyridyl Methyl Piperazine

Introduction: As a cornerstone in contemporary drug discovery and chemical synthesis, 2-pyridyl methyl piperazine and its structural analogs are invaluable scaffolds.[1] Their utility, however, is matched by the imperati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a cornerstone in contemporary drug discovery and chemical synthesis, 2-pyridyl methyl piperazine and its structural analogs are invaluable scaffolds.[1] Their utility, however, is matched by the imperative for stringent safety and disposal protocols. Improper handling of these amine-containing heterocyclic compounds can pose significant risks to personnel and the environment. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of 2-pyridyl methyl piperazine waste, ensuring that your laboratory operations remain compliant, safe, and environmentally responsible. The term "2-pyridyl methyl piperazine" can be ambiguous; this guide's principles apply broadly to pyridyl-substituted piperazines, such as 1-(2-Pyridyl)piperazine, with specific data cited from relevant Safety Data Sheets (SDS).

Core Principle: Hazard-Centric Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. The disposal procedure is not merely a final step but the culmination of a process that begins with a thorough risk assessment. Piperazine derivatives are classified as hazardous for multiple reasons, necessitating their treatment as controlled, hazardous waste.

Causality of Hazards:

  • Corrosivity and Irritation: The basic nitrogen atoms in the piperazine and pyridine rings lend the molecule its alkaline character. This allows it to cause skin and eye irritation, and in some cases, severe burns, by disrupting the lipid bilayers of cells and hydrolyzing proteins upon contact.[2]

  • Respiratory Effects: As volatile or aerosolized amines, these compounds can irritate the mucous membranes of the respiratory tract.[3][4] In some cases, they can act as sensitizers, potentially leading to allergic or asthma-like symptoms upon inhalation.[2]

  • Flammability: While some derivatives are solids, they are often classified as flammable solids.[2][3] The presence of carbon and hydrogen in the molecule makes it combustible, especially in powdered form, which increases the surface area available for reaction with oxygen.

  • Environmental Toxicity: Should these compounds enter aquatic ecosystems, their amine functionality can alter pH and prove toxic to wildlife. Therefore, preventing entry into drains and waterways is a critical directive.[3][5]

Table 1: Hazard Profile Summary for Piperazine Derivatives

Hazard Type Specific Hazard GHS Statement Code Supporting Sources
Physical Flammable Solid H228 [2][3]
Health Causes severe skin burns and eye damage H314 / H315 [2][3][4]
Health Causes serious eye irritation/damage H318 / H319 [3][4][6]
Health May cause respiratory irritation H335 [3][4][6]
Health Harmful if swallowed H302 [2]
Health May cause an allergic skin reaction H317 [2]
Health Suspected of damaging fertility or the unborn child H361 [2]

| Environmental | Discharge into the environment must be avoided | - |[3][5] |

Immediate Response: Spill Management Protocol

Accidents happen. A robust and well-rehearsed spill response plan is a non-negotiable component of laboratory safety. The immediate goal is to contain the spill, protect personnel, and prevent the spread of contamination.

Step-by-Step Spill Cleanup Methodology:

  • Evacuate & Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or in a poorly ventilated space.[4]

  • Don Personal Protective Equipment (PPE): Before re-entering the area, at a minimum, don:

    • Two pairs of nitrile gloves.

    • Chemical splash goggles and a face shield.

    • A lab coat or chemically resistant apron.

    • Respiratory protection may be required for large spills or aerosols.[5]

  • Ventilate & Isolate: Ensure the area is well-ventilated, preferably by working within a certified chemical fume hood.[5] Remove all sources of ignition (e.g., hot plates, open flames).[3][7]

  • Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent spreading.

  • Neutralization & Absorption: Gently cover the spill with an inert absorbent material.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using spark-proof tools, carefully collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.[7][8]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a water rinse. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department according to established protocols.

The Core Disposal Workflow: From Generation to Removal

The proper disposal of 2-pyridyl methyl piperazine is a systematic process. The following workflow ensures that all waste streams are handled safely and in accordance with regulatory standards. The primary directive is that this chemical waste must not be disposed of down the drain or in regular trash.[9] It must be collected for removal by a licensed waste disposal company.[5][9][10]

G start Waste Generation (2-Pyridyl methyl piperazine) decision1 Assess Waste Type start->decision1 pure Unused/Uncontaminated Product decision1->pure  Unused Product solid_waste Contaminated Solids (Gloves, Absorbents, etc.) decision1->solid_waste  Lab Debris container Empty Raw Material Container decision1->container  Empty Container segregate Segregate in a Labeled, Compatible Hazardous Waste Container pure->segregate solid_waste->segregate rinse Triple Rinse with Appropriate Solvent container->rinse disposal Arrange for Pickup by Licensed Waste Disposal Service segregate->disposal rinsate Collect Rinsate as Hazardous Waste rinse->rinsate recycle Dispose of Cleaned Container per Institutional Policy rinse->recycle rinsate->segregate

Sources

Handling

Operational Guide to Personal Protective Equipment for Handling 1-(2-Pyridyl)piperazine

This guide provides an essential framework for the safe handling of 1-(2-Pyridyl)piperazine (also known as 2-Pyridyl methyl piperazine), a compound widely used in pharmaceutical development. Due to its significant corros...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of 1-(2-Pyridyl)piperazine (also known as 2-Pyridyl methyl piperazine), a compound widely used in pharmaceutical development. Due to its significant corrosive properties, adherence to stringent personal protective equipment (PPE) protocols is not merely a recommendation—it is a critical component of laboratory safety and operational integrity. This document moves beyond a simple checklist to instill a deep understanding of why specific measures are necessary, ensuring that safety becomes an intrinsic part of the scientific workflow.

Hazard Analysis: Understanding the Corrosive Threat

1-(2-Pyridyl)piperazine is classified as a corrosive substance that poses immediate and severe health risks upon contact.[1][2][3] The primary danger lies in its ability to cause severe skin burns and serious eye damage.[1][2][3] Ingestion is harmful, and inhalation of dusts or mists can lead to irritation or chemical burns in the respiratory tract.[4][5] A comprehensive understanding of its hazard profile, grounded in the Globally Harmonized System (GHS), is the foundation of a robust safety protocol.

Table 1: GHS Hazard Profile for 1-(2-Pyridyl)piperazine | Hazard Class | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion |

ngcontent-ng-c1989010908="" class="ng-star-inserted">
| Danger | H314: Causes severe skin burns and eye damage.[1][3] | | Acute Toxicity (Oral) |

| Warning | H302: Harmful if swallowed.[6] |
| Respiratory Irritation |

| Warning | H335: May cause respiratory irritation.[7] |

The causality is direct: the chemical's reactivity can irreversibly damage biological tissues upon contact. Therefore, the entire safety strategy is built around creating an impermeable barrier between the researcher and the chemical.

The Core Principle: Risk-Based PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be dictated by a risk assessment of the specific procedure being performed. Handling a sealed container requires a different level of protection than weighing the solid powder or transferring a solution. The core directive is to match the level of protection to the potential for exposure.[8]

All work with 1-(2-Pyridyl)piperazine must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[4][9] Emergency eye wash stations and safety showers must be immediately accessible.[7][10]

Table 2: Task-Specific PPE Requirements

Task Minimum Required PPE
Low-Risk (e.g., handling sealed containers, visual inspection) • Safety glasses with side shields • Standard nitrile gloves • Laboratory coat
Medium-Risk (e.g., weighing solid, preparing solutions, small-scale transfers <100 mL) • Chemical splash goggles (ANSI Z87.1-compliant)[11] • Chemical-resistant gloves (e.g., nitrile, neoprene)[8] • Chemical-resistant lab coat

| High-Risk (e.g., large-scale transfers, heating solutions, risk of splashing) | • Full-face shield worn over chemical splash goggles[7][8] • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or extended cuff nitrile) • Chemical-resistant apron over a lab coat[8] • Consider respiratory protection based on aerosolization potential |

Detailed PPE Protocols: A Self-Validating System

The following protocols ensure a closed-loop system of protection, from preparation to disposal. This system is self-validating because each step is designed to mitigate a specific risk identified in the hazard analysis.

Eye and Face Protection

Due to the severe and irreversible eye damage this chemical can cause, eye protection is non-negotiable.[1][3]

  • Mechanism of Protection : Creates a physical barrier against splashes and aerosols.

  • Protocol : For any handling outside of a sealed container, wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][11] When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to splash goggles.[7] Standard safety glasses do not provide adequate protection against chemical splashes.[12]

Skin and Body Protection

The primary route of exposure is dermal contact, which will result in severe chemical burns.[5][13]

  • Mechanism of Protection : Impervious materials prevent the chemical from reaching the skin.

  • Gloves : Handle with chemical-resistant gloves that have been inspected for tears or holes before use.[1][9] Nitrile or neoprene gloves are generally suitable for incidental contact.[11] For prolonged contact or immersion, consult the glove manufacturer's resistance chart. Always wash hands thoroughly after removing gloves.

  • Clothing : Wear a long-sleeved, chemical-resistant laboratory coat.[9][11] For procedures with a high splash potential, supplement this with a chemical-resistant apron made of materials like PVC or neoprene.[8] All skin, from the neck to the feet, must be covered; this includes wearing long pants and fully enclosed shoes.[11]

Respiratory Protection

While primary engineering controls like a fume hood are essential, respiratory protection may be required as a secondary line of defense.

  • Mechanism of Protection : Filters airborne contaminants before they can be inhaled.

  • Protocol : If engineering controls are insufficient, if aerosols or dusts are generated, or if exposure limits are exceeded, respiratory protection is necessary.[1][7] A full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[1] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA standard 29 CFR 1910.134.[10]

Procedural Workflow for Safe Handling

The following workflow illustrates the logical sequence of operations designed to minimize exposure at every stage.

PPE_Workflow cluster_prep Preparation Phase cluster_don Donning Sequence cluster_handle Handling Phase cluster_doff Doffing & Disposal Sequence prep_1 1. Conduct Risk Assessment (Low, Medium, High) prep_2 2. Select Task-Specific PPE (Table 2) prep_1->prep_2 prep_3 3. Verify Fume Hood Operation prep_2->prep_3 prep_4 4. Locate Emergency Equipment (Eyewash, Shower) prep_3->prep_4 don_1 5. Don Lab Coat & Apron prep_4->don_1 don_2 6. Don Respirator (If Required) don_1->don_2 don_3 7. Don Eye/Face Protection don_2->don_3 don_4 8. Don Gloves (Pull cuffs over sleeves) don_3->don_4 handle_1 9. Perform Chemical Work Inside Fume Hood don_4->handle_1 doff_1 10. Decontaminate Exterior of Gloves handle_1->doff_1 doff_2 11. Remove Apron & Lab Coat doff_1->doff_2 doff_3 12. Remove Gloves (Avoid skin contact) doff_2->doff_3 doff_4 13. Remove Eye/Face Protection doff_3->doff_4 doff_7 16. Dispose of Contaminated PPE as Hazardous Waste doff_3->doff_7 doff_5 14. Remove Respirator (If used) doff_4->doff_5 doff_6 15. Wash Hands Thoroughly doff_5->doff_6

Caption: PPE workflow from risk assessment to final disposal.

Decontamination and Disposal Plan

Proper disposal is a critical final step to prevent secondary exposure.

  • Single-Use PPE : All disposable items, including gloves, aprons, and any contaminated lab coats, must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[1][4]

  • Spills : In case of a spill, use an appropriate chemical spill kit. All materials used for cleanup, along with contaminated clothing or PPE, must be disposed of as hazardous waste.[9] Alert personnel and evacuate the area if the spill is large or unmanageable.[6]

  • Empty Containers : Empty containers should be triple-rinsed (or equivalent) with a suitable solvent in a fume hood. The rinsate must be collected as hazardous waste. Only then can the container be offered for recycling or reconditioning.[1]

By adhering to this comprehensive guide, researchers can confidently handle 1-(2-Pyridyl)piperazine, secure in the knowledge that they are protected by a robust, verifiable, and scientifically grounded safety system.

References

  • ChemicalBook. (2025). 2-(1-Piperazinyl)pyrimidine - Safety Data Sheet.
  • ECHEMI. (2019). 1-(2-Pyrimidinyl)piperazine SDS, 20980-22-7 Safety Data Sheets.
  • Thermo Scientific Chemicals. 1-(2-Pyrazinyl)piperazine, 98% 1 g | Buy Online.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Pyridyl)piperazine.
  • Synquest Labs. 1-(2-Nitrophenyl)piperazine - Safety Data Sheet 4H551V3.
  • Santa Cruz Biotechnology. Piperazine - Material Safety Data Sheet.
  • ECHEMI. 1-(4-Pyridyl)piperazine SDS, 1008-91-9 Safety Data Sheets.
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Cayman Chemical. (2025). Safety Data Sheet - Piperazine.
  • European Directorate for the Quality of Medicines & HealthCare. Piperazine - Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids.
  • European Chemicals Agency (ECHA). Piperidine - Substance Information.
  • OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment (OSHA 3151-02R).
  • University of California, Irvine Environmental Health & Safety. Strong Corrosive Chemicals - Standard Operating Procedure.
  • N.C. Department of Labor. A Guide to Working with Corrosive Substances.

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